Ultramarine Blue
Description
Properties
InChI |
InChI=1S/6Al.8Na.6O4Si.H2S3/c;;;;;;;;;;;;;;6*1-5(2,3)4;1-3-2/h;;;;;;;;;;;;;;;;;;;;1-2H/q6*+3;8*+1;6*-4;/p-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRERQBUNZFJFGC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[S-]S[S-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al6Na8O24S3Si6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
994.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; NKRA, An inorganic, reddish-blue powder pigment and one of the three synthetic ultramarines; The structure is a "three-dimensional aluminosilicate lattice" containing ionic sulfur groups. Azure blue is "derived from china clay by calcination." [Ullmann] | |
| Record name | C.I. Pigment Blue 29 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Azure blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2052 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
57455-37-5, 1302-83-6, 1317-97-1 | |
| Record name | Ultramarine (pigment) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057455375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Blue 29 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lazurite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lazurite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Pigment Blue 29 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ultramarine Blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ULTRAMARINE BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39WR998BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Composition of Ultramarine Blue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, composition, and synthesis of ultramarine blue. It is intended for a scientific audience and details the fundamental properties of this inorganic pigment, including its crystal structure, elemental composition, and the nature of its distinct blue color. The guide also outlines detailed experimental protocols for its synthesis and characterization using modern analytical techniques.
Chemical Structure and Composition
This compound is a complex sodium aluminosilicate (B74896) thiosulfate. Its fundamental structure is based on the sodalite mineral, which consists of a three-dimensional framework of interconnected alumina (B75360) (AlO₄) and silica (B1680970) (SiO₄) tetrahedra.[1] This framework forms cage-like structures, often referred to as beta-cages.
The vibrant blue color of ultramarine is not due to the aluminosilicate framework itself, which is colorless, but arises from the encapsulation of polysulfide radical anions, primarily the trisulfur (B1217805) radical anion (S₃⁻), within these cages.[2][3] This radical anion possesses an unpaired electron, and the electronic transitions within this species are responsible for the strong absorption of light in the yellow-orange region of the visible spectrum, resulting in the characteristic deep blue color.[2] Other polysulfide species, such as the disulfur (B1233692) radical anion (S₂⁻), which is yellow, can also be present and influence the final shade of the pigment.[4]
The general chemical formula for this compound can be represented as Na₈₋ₓ--INVALID-LINK--ₓ. However, the exact stoichiometry can vary depending on the specific manufacturing process and the resulting distribution of polysulfide chromophores. Several chemical formulas have been reported in the literature, reflecting this variability.
Table 1: Reported Chemical Formulas for this compound
| Formula | Reference |
| Na₇Al₆Si₆O₂₄S₃ | [2] |
| Na₈Al₆Si₆O₂₄S₂ | [5] |
| (Na,Ca)₈(AlSiO₄)₆(SO₄,S,Cl)₂ | |
| Na₆₋₁₀Al₆Si₆O₂₄S₂₋₄ |
The crystal structure of lazurite (B1171647), the mineral equivalent of this compound, is cubic, belonging to the space group P43n. The unit cell parameter is a key characteristic for its identification.
Table 2: Quantitative Compositional and Crystallographic Data for this compound
| Parameter | Value | Reference |
| Elemental Composition (wt%) | ||
| Sodium (Na) | 1.23 - 1.56 | [6] |
| Aluminum (Al) | 1.19 - 1.37 | [6] |
| Silicon (Si) | 2.51 - 2.9 | [6] |
| Sulfur (S) | 3.57 - 5.75 | [6] |
| Crystallographic Data (Lazurite) | ||
| Crystal System | Cubic | [1] |
| Space Group | P43n | [1] |
| Unit Cell Parameter (a) | 9.087 - 9.16 Å | [7][8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a high-temperature solid-state reaction involving several key raw materials. The general process involves heating a mixture of a source of alumina and silica (such as kaolin (B608303) clay or zeolites), an alkali source (typically sodium carbonate or sodium sulfate), sulfur, and a reducing agent (like charcoal, coke, or resin).[9][10] The reaction proceeds in two main stages: a reduction stage followed by an oxidation stage.
Detailed Synthesis Protocol (Based on reservoir silts): [9]
-
Raw Material Preparation:
-
Use reservoir silts with a Si/Al ratio of less than 2, with particle sizes smaller than 5 µm.
-
The raw materials are mixed in the following weight ratios:
-
Na₂CO₃ / S₈ = 1
-
(Na₂CO₃ + S₈) / silts = 1.5
-
Activated Carbon / silts = 0.2
-
-
-
Calcination:
-
The mixture is placed in a crucible and heated in a furnace.
-
The calcination is carried out at 800°C for 8 hours. The initial phase of heating should be under reducing conditions (limited air access) to facilitate the formation of polysulfides. This is followed by a controlled oxidation step.
-
-
Post-synthesis Processing:
-
After calcination, the product is cooled.
-
The resulting solid mass is ground into a fine powder.
-
The powder is then washed, typically with water, to remove any soluble byproducts.
-
Finally, the pigment is dried.
-
Characterization Methods
XRD is a fundamental technique for identifying the crystalline structure of this compound and confirming the presence of the lazurite phase.
Experimental Protocol:
-
Instrument: A standard powder X-ray diffractometer.
-
Sample Preparation: A small amount of the pigment powder is gently packed into a sample holder.
-
Instrument Settings (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 30 mA
-
Scan Range (2θ): 5° to 65°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis: The resulting diffraction pattern is compared with standard reference patterns for lazurite (e.g., from the ICDD database) to confirm its identity. The unit cell parameters can be refined from the positions of the diffraction peaks.[11]
FTIR spectroscopy is used to identify the characteristic vibrational modes of the aluminosilicate framework and can provide information about the encapsulated sulfur species. The far-infrared region is particularly informative for inorganic pigments.[12]
Experimental Protocol:
-
Instrument: A research-grade FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, such as a Thermo Scientific Nicolet 6700 with a "Smart Orbit" diamond micro-ATR.[13]
-
Sample Preparation: A small amount of the pigment powder is placed directly on the ATR crystal.
-
Instrument Settings:
-
Spectral Range: 4000 cm⁻¹ to 225 cm⁻¹ (covering both mid- and far-IR regions).[13]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 to 64
-
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key bands for this compound include a strong, broad Si-O-Al stretching vibration around 1000-1100 cm⁻¹ and vibrations associated with the S₃⁻ anion in the far-IR region.[14]
Raman spectroscopy is a powerful non-destructive technique for identifying the polysulfide chromophores responsible for the color of this compound.
Experimental Protocol:
-
Instrument: A Raman microscope system.
-
Excitation Laser: A 785 nm diode laser is commonly used to minimize fluorescence from impurities.[15]
-
Objective: 50x or 100x
-
Laser Power: Kept low (e.g., < 1 mW) to avoid sample degradation.
-
Acquisition Time: 10-60 seconds, with multiple accumulations.
-
Data Analysis: The Raman spectrum of this compound is characterized by a strong peak around 549 cm⁻¹, which is assigned to the symmetric stretching mode of the S₃⁻ radical anion.[16][17] An overtone of this peak is often observed at approximately 1096 cm⁻¹.[16]
Visualizations
References
- 1. Lazurite - Wikipedia [en.wikipedia.org]
- 2. Ultramarine natural - ColourLex [colourlex.com]
- 3. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. ELEMENTAL CHEMISTRY: this compound [elementalchemistry.in]
- 6. sci-cult.com [sci-cult.com]
- 7. mindat.org [mindat.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. EP1786869A2 - Method for synthesizing ultramarine pigments - Google Patents [patents.google.com]
- 11. kelid1.ir [kelid1.ir]
- 12. azom.com [azom.com]
- 13. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 14. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Synthesis and Formation of Ultramarine Blue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and formation mechanism of ultramarine blue, a pigment of significant historical and industrial importance. This document details the core chemical principles, experimental protocols, and critical parameters involved in its creation, offering valuable insights for researchers in materials science and pigment technology.
Introduction
This compound is a vibrant, deep-blue inorganic pigment prized for its brilliant color and excellent stability.[1] Historically derived from the semi-precious stone lapis lazuli, its synthetic counterpart, chemically identical to the natural form, has been produced since the 19th century.[2][3] The pigment's structure consists of a sodium-rich aluminosilicate (B74896) framework with a sodalite-type configuration, forming a cage-like structure that encapsulates polysulfide radical anions, which are responsible for its intense blue color.[1][4] The primary chromophore is the trisulfur (B1217805) radical anion (S₃⁻).[3][5]
Synthesis Methodologies
The industrial production of this compound is primarily achieved through a high-temperature solid-state reaction, often referred to as the furnace process.[3] Variations of this method exist, including the use of different aluminosilicate sources and reaction conditions.
Traditional Furnace Process
The conventional method involves heating a mixture of an aluminosilicate source (typically kaolin (B608303) clay), an alkali source (sodium carbonate or sodium sulfate), sulfur, and a reducing agent (such as charcoal, coal, or rosin).[6][7] The process is typically carried out in two main stages within a kiln.[2][6]
Stage 1: Reduction
In the initial stage, the raw materials are heated in a closed furnace at temperatures ranging from 700 to 800°C under reducing conditions.[3][6] This leads to the formation of a yellow-green intermediate product, sometimes referred to as "green ultramarine".[6] During this phase, the kaolin is dehydrated and transformed, and sulfur reacts with the other components to form polysulfides.
Stage 2: Oxidation
The second stage involves controlled oxidation of the intermediate product. This is achieved by introducing air or sulfur dioxide into the furnace at a lower temperature, typically between 350 and 550°C.[6][8] This step is crucial for the development of the blue S₃⁻ chromophore from the sulfide (B99878) species present in the green intermediate.[2] The entire high-temperature process can take several days to complete.[3]
Synthesis from Alternative Precursors
Research has explored the use of alternative aluminosilicate sources to kaolin, such as palygorskite and zeolites (e.g., Zeolite A).[1][5] The use of these materials can offer advantages such as improved reaction efficiency and a reduction in the amount of sulfur required.[1][9]
Quantitative Data on Synthesis Parameters
The precise ratio of raw materials and the specific reaction conditions are critical factors that determine the final color and quality of the ultramarine pigment. The following tables summarize key quantitative data from various synthesis protocols.
| Parameter | Value | Source |
| Furnace Temperature (Reduction) | 700 - 800 °C | [3][6] |
| Furnace Temperature (Oxidation) | 350 - 550 °C | [6][8] |
| Calcination Time (Reduction) | 8 - 48 hours | [8] |
| Calcination Time (Modern Zeolite Method) | < 24 hours (with NaOH) | [5] |
Table 1: General Process Parameters for this compound Synthesis
| Raw Material | Typical Ratio (by weight) | Source |
| Kaolin to Sulfur | 1:1 | [1] |
| Palygorskite:Anhydrous Sodium Carbonate:Sulfur | 2:6:3 | [1] |
| Zeolite A (dried):Anhydrous Na₂S:Sulfur | 40g : 11g : 4.5g | [5] |
Table 2: Exemplary Raw Material Ratios for this compound Synthesis
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
Protocol for Traditional Furnace Synthesis from Kaolin
Materials:
-
White kaolin (low in iron)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Powdered sulfur (S)
-
Powdered charcoal (C)
Procedure:
-
Raw Material Preparation: Intimately mix the raw materials in the desired proportions. A typical starting mixture could be: 100 parts kaolin, 100 parts sodium carbonate, 60 parts sulfur, and 12 parts charcoal.
-
Crucible Packing: Tightly pack the mixture into a crucible with low permeability to protect the reagents from direct contact with furnace gases.[8]
-
Reduction Stage: Place the crucible in a muffle furnace. Heat the furnace to 750°C and maintain this temperature for 8-12 hours in a closed, reducing atmosphere.[6][8]
-
Cooling (Intermediate): Allow the furnace and its contents to cool down slowly. The product at this stage will be a greenish solid.[8]
-
Oxidation Stage: Once cooled, introduce a controlled flow of air or sulfur dioxide into the furnace. Reheat the furnace to a temperature between 400 and 500°C.[6][8] The duration of this stage can vary and is monitored by the color development.
-
Final Cooling and Processing: After the desired blue color is achieved, allow the furnace to cool completely. The resulting solid "raw" ultramarine is then crushed, ground, and washed with water to remove soluble impurities like sodium sulfate.[2][3]
-
Drying and Milling: The purified pigment is then dried and milled to the desired particle size.[3]
Protocol for Synthesis from Palygorskite
Materials:
-
Palygorskite
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Sulfur (S)
Procedure:
-
Purification of Palygorskite (Optional but Recommended): A detailed purification process involving sodium pyrophosphate and oxalic acid treatment can be found in the literature to remove impurities.[1]
-
Mixing: Mix the palygorskite, anhydrous sodium carbonate, and sulfur in a mass ratio of 2:6:3.[1]
-
Calcination: Place the mixture in a suitable crucible and heat in a furnace at 800°C for 8 hours.[10]
-
Post-Processing: The resulting product is cooled, ground, and washed to yield the final ultramarine pigment.
Formation Mechanism
The formation of this compound is a complex solid-state process involving the creation of a stable aluminosilicate framework and the in-situ generation of the chromophore.
Key Steps:
-
Framework Formation: At high temperatures, the aluminosilicate source (e.g., kaolin) undergoes a transformation to form a sodalite-type structure. This structure is characterized by a three-dimensional network of interconnected AlO₄ and SiO₄ tetrahedra, creating cage-like cavities known as β-cages.[1][11]
-
Polysulfide Formation: In the reducing atmosphere of the initial heating stage, sulfur reacts with sodium carbonate and the reducing agent to form various sodium polysulfides (Na₂Sₓ).[1]
-
Chromophore Generation and Encapsulation: During the subsequent oxidation stage, the polysulfides are oxidized to form the stable S₃⁻ (blue) and S₂⁻ (yellow) radical anions.[5][6] The final hue of the pigment is dependent on the ratio of these two chromophores.[1][4] These chromophores become entrapped within the β-cages of the sodalite framework, which protects them from further reaction and degradation.[3][12] The insertion of the chromophores can occur both during the formation of the sodalite structure and by diffusion into pre-formed cages.[12]
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of this compound.
Caption: Workflow of the traditional furnace process for this compound synthesis.
Caption: Simplified mechanism of this compound formation.
References
- 1. mdpi.com [mdpi.com]
- 2. naturalpigments.com [naturalpigments.com]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]
- 6. Ultramarine - Wikipedia [en.wikipedia.org]
- 7. ELEMENTAL CHEMISTRY: this compound [elementalchemistry.in]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Encapsulation of the chromophores into the sodalite structure during the synthesis of the blue ultramarine pigment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
The Enduring Allure of Ultramarine: A Technical Guide to its History and Archaeological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the rich history and profound archaeological significance of ultramarine, a pigment that has captivated humanity for millennia. From its origins as a treasured mineral to its synthesis in the 19th century, ultramarine's journey is intertwined with art, trade, and scientific innovation. This document provides a comprehensive overview of its historical context, chemical properties, and the analytical techniques used to identify and characterize it in cultural artifacts.
A Pigment "Beyond the Sea": History and Archaeological Importance
The name "ultramarine" is derived from the Latin "ultramarinus," meaning "beyond the sea," a direct reference to its distant origins.[1][2] The natural pigment is derived from the semi-precious stone lapis lazuli, a practice that dates back thousands of years.[3]
The primary and most revered source of lapis lazuli has historically been the Sar-i Sang mines in the Badakhshan province of Afghanistan, which have been in operation for over 6,000 years.[4][5] Archaeological evidence points to the trade of lapis lazuli along ancient routes, including the Silk Road, connecting Mesopotamia with Iran, Afghanistan, and beyond, predating many other established long-distance trade networks.[6][7] Lapis lazuli artifacts have been discovered in Neolithic burials and ancient Egyptian tombs, including the funeral mask of Tutankhamun, highlighting its value across diverse and ancient cultures.[4]
The earliest known use of lapis lazuli as a pigment dates to the 6th and 7th centuries AD in cave paintings in Afghanistan.[1][2] Its use spread to Chinese and Indian mural paintings and illuminated manuscripts in the following centuries.[2] In Renaissance Europe, ultramarine was more valuable than gold, a fact attributed to its rarity and the laborious process of extracting the pure blue pigment from the crushed stone.[1][8] This immense cost meant it was used sparingly, often reserved for the robes of the Virgin Mary and other divine figures in religious paintings, symbolizing holiness, humility, and the wealth of the patron.[1][3][8] The advent of a synthetic version of ultramarine in 1826, developed by French chemist Jean-Baptiste Guimet, made the vibrant blue pigment more accessible and affordable, leading to its widespread use.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for natural and synthetic ultramarine, providing a basis for comparison and identification.
| Component | Lapis Lazuli (Natural Ultramarine Source) | Reference |
| Lazurite (B1171647) | 25-40% | [1][9] |
| Calcite | Present as white veins | [1] |
| Pyrite | Present as golden flecks | [1] |
| Other Minerals | Diopside, Augite, Hornblende, etc. | [6][9] |
Table 1: Mineralogical Composition of Lapis Lazuli
| Property | Natural Ultramarine | Synthetic Ultramarine | Reference |
| Chemical Formula | (Na,Ca)₈(AlSiO₄)₆(S,SO₄,Cl)₁₋₂ | Na₆₋₁₀Al₆Si₆O₂₄S₂₋₄ | [1] |
| Particle Size | Irregularly sized and angular, up to 80 µm | Small, uniform, rounded grains, typically 0.5-5.0 µm | [2][8] |
| Lightfastness (ASTM) | I (Excellent) | I (Excellent) | [3][10] |
| Refractive Index | ~1.50 | ~1.50 | [10] |
| Hardness (Mohs) | 5.0 - 5.5 | 5.0 - 5.5 | [4][11] |
Table 2: Comparative Properties of Natural and Synthetic Ultramarine
Experimental Protocols for Pigment Analysis
The identification of ultramarine in historical artifacts relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Sample Preparation for Pigment Analysis
Careful sample preparation is crucial to avoid contamination and ensure accurate analysis.
-
Non-Invasive Analysis: Whenever possible, non-invasive techniques should be employed to preserve the integrity of the artifact.
-
Micro-Sampling: If sampling is necessary, it should be performed by a trained conservator. A sterile scalpel is used to remove a micro-sample (typically less than 1 µg) from a pre-existing area of damage or an inconspicuous location.
-
Sample Mounting for Microscopy: The sample is mounted on a clean glass microscope slide. For analysis with SEM-EDX, the sample may be mounted on a carbon stub and coated with a thin layer of carbon to improve conductivity.
-
Dispersion for Particle Size Analysis: For particle size analysis, a small amount of the pigment powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated to break up agglomerates before analysis.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the molecular vibrations of a material, allowing for the identification of specific pigments.
-
Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm, 785 nm) is used. The instrument should be calibrated using a silicon standard.
-
Sample Analysis: The laser is focused on the pigment sample.
-
Data Acquisition: Raman spectra are collected over a specific spectral range (e.g., 100-1850 cm⁻¹). Acquisition times and laser power are optimized to obtain a good signal-to-noise ratio while avoiding sample damage. Multiple spectra from different points on the sample should be acquired to ensure representativeness.
-
Data Analysis: The resulting spectra are compared with a reference library of pigment spectra. The characteristic Raman peak for ultramarine (both natural and synthetic) is a strong band at approximately 548 cm⁻¹, attributed to the symmetric stretching of the S₃⁻ radical anion.[12][13] Natural ultramarine may show additional peaks from associated minerals like calcite (around 1086 cm⁻¹).[12]
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)
SEM-EDX provides high-resolution images of the pigment particles and information about their elemental composition.
-
Instrumentation: A scanning electron microscope equipped with an energy-dispersive X-ray detector is used.
-
Sample Analysis: The mounted sample is placed in the SEM chamber, and the chamber is evacuated. The electron beam is focused on the pigment particles.
-
Imaging: Secondary electron or backscattered electron images are acquired to visualize the morphology and size of the pigment particles. Natural ultramarine particles are typically larger and more angular than the small, uniform, and rounded particles of synthetic ultramarine.[14]
-
Elemental Analysis (EDX): The EDX detector is used to collect X-ray spectra from the pigment particles. The spectra will show peaks corresponding to the elements present. For ultramarine, the expected elements are sodium (Na), aluminum (Al), silicon (Si), sulfur (S), and oxygen (O).[15] The presence of calcium (Ca) can indicate natural ultramarine due to the presence of calcite.
X-ray Diffraction (XRD)
XRD is a powerful technique for identifying the crystalline structure of materials, which can definitively distinguish between different pigments.
-
Instrumentation: An X-ray diffractometer with a copper (Cu) Kα X-ray source is commonly used.
-
Sample Preparation: A small amount of the powdered pigment sample is placed on a low-background sample holder.
-
Data Acquisition: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is measured.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to a database of known crystalline structures (e.g., the ICDD PDF database). The diffraction pattern for lazurite (the main component of ultramarine) has characteristic peaks that allow for its unambiguous identification.[2]
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important aspects of ultramarine's history and analysis.
Caption: Ancient trade routes for lapis lazuli, the source of natural ultramarine.
Caption: A timeline of key milestones in the history of ultramarine.
Caption: A typical workflow for the analysis and identification of ultramarine pigment in artifacts.
References
- 1. nobbier.com [nobbier.com]
- 2. mdpi.com [mdpi.com]
- 3. Ultramarine Blue vs Artificial Ultramarine – Lingshou County TeYuan Mineral Processing Plant [tyk0112-prod.admin.mysiluzan.com]
- 4. celestialearthminerals.com [celestialearthminerals.com]
- 5. Non-invasive differentiation between natural and synthetic this compound pigments by means of 250–900 nm FORS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Lapis Lazuli [saltworkconsultants.com]
- 7. mdpi.com [mdpi.com]
- 8. pcimag.com [pcimag.com]
- 9. Lapis lazuli - Wikipedia [en.wikipedia.org]
- 10. cameo.mfa.org [cameo.mfa.org]
- 11. This compound Pigment, Synthetic [mccrone.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of Natural vs. Synthetic Ultramarine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ultramarine, a vibrant blue pigment, exists in two forms: natural, derived from the semi-precious stone lapis lazuli, and synthetic, produced through a controlled chemical process since the 19th century.[1] The ability to distinguish between these two forms is critical in various fields, from the authentication of historical artifacts to quality control in modern manufacturing. This guide provides a comprehensive overview of the core spectroscopic techniques used to differentiate natural and synthetic ultramarine. It details the fundamental compositional and morphological differences that give rise to distinct spectral signatures and presents detailed experimental protocols for techniques including Raman Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and X-ray Diffraction (XRD), supplemented by elemental analysis.
Foundational Differences: Natural vs. Synthetic Ultramarine
The key to distinguishing between natural and synthetic ultramarine lies in their purity and composition.
-
Natural Ultramarine (Lapis Lazuli): Derived from a complex rock, natural ultramarine is a mixture of several minerals. The blue color comes from lazurite (B1171647) , a complex sodium calcium aluminosilicate (B74896) sulfate (B86663) sulfide.[2] However, it is almost always found with associated minerals such as calcite (calcium carbonate), pyrite (B73398) (iron sulfide), diopside (B82245), and other silicates.[3] This results in pigment particles that are irregular in shape, have a wider size distribution, and contain elemental impurities, notably calcium (Ca).[4]
-
Synthetic Ultramarine: The synthetic process, developed in the 1820s, involves heating a mixture of kaolin, sodium carbonate, sulfur, and a reducing agent like coal or coke in a furnace.[5][6][7][8][9] This results in a chemically pure and structurally homogenous pigment. The particles are typically small, uniform in size, and have rounded edges.[7] Crucially, the mineral impurities found in the natural version are absent.
Spectroscopic Methodologies and Data Analysis
A multi-technique approach is often necessary for unambiguous differentiation. The following sections detail the primary spectroscopic methods, their experimental protocols, and the key distinguishing features observed for each type of ultramarine.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides information about molecular vibrations, making it ideal for identifying the constituent minerals in the pigments.
Key Distinguishing Features: Both natural and synthetic ultramarine exhibit a very strong primary Raman band around 548-549 cm⁻¹ , which is attributed to the symmetric stretching mode of the S₃⁻ radical anion responsible for the blue color.[4][10] A shoulder peak may also be observed around 585 cm⁻¹ from the S₂⁻ radical anion.[4]
The primary distinction arises from the presence of mineral inclusions in natural ultramarine.
-
Natural Ultramarine: Spectra frequently show sharp, distinct peaks corresponding to calcite (CaCO₃) , with the most prominent band appearing at 1086 cm⁻¹ . Other calcite bands can be seen at 156, 283, and 713 cm⁻¹. Bands from other associated minerals like diopside may also be present.[3] Some natural lazurites also exhibit a characteristic pattern of luminescence bands in the 1000-2000 cm⁻¹ region, which is absent in synthetic samples.[2]
-
Synthetic Ultramarine: The spectra are "clean," showing only the characteristic bands of the ultramarine pigment itself, without the additional peaks from calcite or other mineral impurities.
Table 1: Key Raman Peaks for Differentiation
| Raman Shift (cm⁻¹) | Assignment | Natural Ultramarine | Synthetic Ultramarine |
| ~548 | S₃⁻ symmetric stretch | Present (Strong) | Present (Strong) |
| ~1086 | Calcite (ν₁ CO₃²⁻) | Often Present (Strong) | Absent |
| 156, 283, 713 | Calcite | Often Present | Absent |
| 1000-2000 | Luminescence Pattern | May be Present | Absent |
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Pigment powder is placed on a standard microscope slide without any preparation. For analysis of artworks, a micro-Raman spectrometer is used non-invasively.
-
Instrumentation: A micro-Raman spectrometer coupled with a confocal microscope is used.
-
Acquisition Parameters:
-
Laser Excitation: A 532 nm or 785 nm solid-state laser is commonly used.[10] Power at the sample surface is minimized (e.g., 4–40 mW cm⁻²) to avoid thermal degradation.
-
Objective: 50x or 100x magnification.
-
Spectral Range: 100 - 2000 cm⁻¹.
-
Grating: 1200 grooves/mm.[11]
-
Acquisition Time: Typically 10-60 seconds with multiple accumulations to improve the signal-to-noise ratio.
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, identifying its constituent chemical bonds and functional groups.
Key Distinguishing Features: The FTIR spectra of both pigment types are dominated by a strong, broad absorption band between 950 and 1200 cm⁻¹ , which corresponds to the Si-O-Al stretching vibrations of the aluminosilicate framework.[7][12]
Differentiation can be achieved through secondary, weaker bands:
-
Natural Ultramarine: May exhibit a narrow, characteristic band at 2340 cm⁻¹ . This feature, attributed to CO₂ entrapped within the crystal lattice of natural lazurite, is absent in synthetic ultramarine.[12] Additionally, the presence of calcite can sometimes be detected, although its primary bands can be masked by the strong silicate (B1173343) absorption.
-
Synthetic Ultramarine: The spectrum typically only shows the features of the aluminosilicate structure and adsorbed water (broad band around 3450 cm⁻¹ and a weak band near 1640 cm⁻¹).[7]
Table 2: Key FTIR Bands for Differentiation
| Wavenumber (cm⁻¹) | Assignment | Natural Ultramarine | Synthetic Ultramarine |
| ~1000-1100 | Si-O-Al asymmetric stretch | Present (Strong, Broad) | Present (Strong, Broad) |
| ~450 | Si-O-Al bending | Present (Strong) | Present (Strong) |
| ~2340 | Entrapped CO₂ | May be Present | Absent |
| ~875, ~1420 | Carbonate (Calcite) | May be Present | Absent |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of pigment powder is mixed with potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the powder with minimal preparation.
-
Instrumentation: A benchtop FTIR spectrometer equipped with a KBr beam splitter and a DTGS detector.
-
Acquisition Parameters:
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy, often performed in diffuse reflectance mode (FORS), measures the absorption and reflection of light in the ultraviolet and visible regions, which is directly related to the pigment's color.
Key Distinguishing Features: Both natural and synthetic ultramarine display a broad, strong absorption band centered at approximately 600 nm , corresponding to the S₃⁻ chromophore.[13][14] A second absorption band can be seen around 395 nm, attributed to the S₂⁻ radical anion.[13]
Direct differentiation based on the peak maximum alone is unreliable. However, subtle differences across the entire spectrum can be exploited:
-
Reflectance Maxima: One study noted a potential threshold where synthetic samples tend to have reflectance maxima below 455 nm, while natural samples peak above this value, though this is not considered a definitive marker.[15]
-
Chemometrics: The most effective method for differentiation using UV-Vis spectra is the application of multivariate statistical analysis, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA).[15][16] These methods can process the entire spectral dataset and successfully cluster the samples into "natural" and "synthetic" groups based on subtle, combined variations in their spectral shapes.[15][16]
Table 3: Key UV-Vis Features for Differentiation
| Feature | Wavelength/Method | Natural Ultramarine | Synthetic Ultramarine |
| Main Absorption Band | ~600 nm | Present | Present |
| Secondary Absorption Band | ~395 nm | Present | Present |
| Differentiation Method | Chemometrics (PCA/HCA) | Forms distinct cluster | Forms distinct cluster |
Experimental Protocol: UV-Vis Spectroscopy (FORS)
-
Sample Preparation: Powdered pigment is analyzed directly without preparation.
-
Instrumentation: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere for diffuse reflectance measurements.
-
Acquisition Parameters:
-
Spectral Range: 250 - 900 nm.[15]
-
Reference Standard: A calibrated white reference material (e.g., Spectralon®) is used for baseline correction.
-
Data Processing: Raw reflectance (R) data is often converted to absorbance (log 1/R) for analysis.[16] For chemometrics, data may be pre-processed using standardization (e.g., Z-score).[15]
-
X-ray Diffraction (XRD) and Elemental Analysis
XRD identifies the crystalline phases present in a material, while elemental analysis techniques like Energy Dispersive X-ray Spectrometry (EDS) or Laser-Induced Breakdown Spectroscopy (LIBS) determine the elemental composition.
Key Distinguishing Features:
-
XRD: The primary crystalline phase in both pigments is lazurite , which has a sodalite-type structure.[6][7] Therefore, the main diffraction patterns will be identical. The key difference is that XRD patterns of natural ultramarine will show additional diffraction peaks corresponding to impurity minerals like calcite, pyrite, quartz, and diopside.[3][12] The patterns for synthetic ultramarine will show only the peaks for the lazurite phase.[12]
-
Elemental Analysis (EDS/LIBS): Synthetic ultramarine is composed almost exclusively of sodium (Na), aluminum (Al), silicon (Si), sulfur (S), and oxygen (O). In contrast, natural ultramarine consistently shows a significant signal for calcium (Ca) due to the presence of calcite and other minerals.[4] Magnesium (Mg) may also be detected. The relative intensity of Ca peaks compared to Al peaks is a strong indicator of natural origin.
Table 4: Key XRD and Elemental Markers for Differentiation
| Technique | Feature / Element | Natural Ultramarine | Synthetic Ultramarine |
| XRD | Primary Crystalline Phase | Lazurite / Sodalite | Lazurite / Sodalite |
| XRD | Secondary Phases | Calcite, Pyrite, Quartz, etc. | Absent |
| EDS/LIBS | Calcium (Ca) | Present (Significant) | Absent or Trace |
| EDS/LIBS | Magnesium (Mg) | May be Present | Absent |
Experimental Protocol: X-ray Diffraction
-
Sample Preparation: A small amount of the pigment powder is gently packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer.
-
Acquisition Parameters:
-
X-ray Source: Typically Cu Kα radiation.
-
Scan Range (2θ): 5° to 70°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2° per minute.
-
Visualized Workflows and Relationships
Diagrams created using Graphviz illustrate the logical flow of analysis and the relationships between the materials.
Caption: Analytical workflow for differentiating natural and synthetic ultramarine.
Caption: Simplified workflow for the synthesis of artificial ultramarine pigment.
Conclusion
The differentiation of natural and synthetic ultramarine is reliably achieved through a suite of spectroscopic techniques. While both materials share the same fundamental chromophore and crystal structure, the presence of mineral impurities in natural lapis lazuli provides a definitive set of markers. Raman spectroscopy and XRD are highly effective at identifying these mineral phases directly, particularly calcite. Elemental analysis via EDS or LIBS confirms the presence of calcium in natural samples. FTIR can provide a unique marker through the entrapped CO₂ band, and while UV-Vis spectroscopy is less direct, the application of chemometrics offers a powerful method for discrimination. By employing the protocols and understanding the key spectral features outlined in this guide, researchers can confidently distinguish between these two historically significant pigments.
References
- 1. PoS - Towards the Discrimination between Natural and Synthetic Pigments: The Case of Ultramarine [pos.sissa.it]
- 2. imeko.info [imeko.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. patents.justia.com [patents.justia.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultramarine Blue Pigment, Synthetic [mccrone.com]
- 8. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]
- 9. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pos.sissa.it [pos.sissa.it]
- 13. Research on the Preparation of Ultramarine Pigments from Palygorskite | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Non-invasive differentiation between natural and synthetic this compound pigments by means of 250–900 nm FORS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Quantum Chemical Calculations of Ultramarine Blue Chromophores: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of ultramarine blue chromophores. Ultramarine, a historically significant inorganic pigment, owes its vibrant blue color to the presence of polysulfide radical anions, primarily the trisulfur (B1217805) radical anion (S₃⁻), encapsulated within the sodalite cages of its aluminosilicate (B74896) framework. Understanding the electronic structure and properties of these chromophores is crucial for predicting their color, stability, and potential applications in various scientific and technological fields, including materials science and as potential biological markers.
This guide details the theoretical methodologies, computational workflows, and data derived from quantum chemical simulations, offering a valuable resource for researchers engaged in computational chemistry, materials science, and drug development.
The Chromophores of this compound: S₃⁻ and S₂⁻ Radical Anions
The characteristic deep blue color of ultramarine pigments is primarily attributed to the presence of the trisulfur radical anion (S₃⁻).[1][2] This radical anion possesses an unpaired electron, leading to its paramagnetic nature and characteristic electronic transitions in the visible region of the electromagnetic spectrum. In addition to the S₃⁻ chromophore, the disulfide radical anion (S₂⁻) is also frequently present and contributes to the overall color, often imparting a yellow or green hue.[1][3] The ratio of these two radical species can influence the final shade of the ultramarine pigment.[3] Quantum chemical calculations have been instrumental in elucidating the electronic and geometric structures of these chromophores within the confining environment of the sodalite lattice.
Computational Methodologies
The theoretical investigation of this compound chromophores predominantly employs Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for studying excited states.[4][5] These methods offer a good balance between computational cost and accuracy for systems of this size and complexity. For more precise calculations of excited states and to account for multi-reference character, ab initio methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) have also been utilized.[6]
Software Packages
A variety of quantum chemistry software packages are used for these calculations, with VASP (Vienna Ab initio Simulation Package) and ORCA being prominently mentioned in the literature for periodic and molecular calculations, respectively.[4][5][7] Gaussian is another widely used software for molecular calculations.[7]
Computational Parameters
The accuracy of quantum chemical calculations is highly dependent on the chosen computational parameters. For studies on ultramarine chromophores, the following are commonly employed:
-
Functionals: The PBEsol and B3LYP exchange-correlation functionals are frequently used in DFT calculations.[4][8]
-
Basis Sets: For molecular calculations, Pople-style basis sets such as 6-311+G(d,p) are common choices.[8]
Data Presentation: Calculated Properties of Ultramarine Chromophores
Quantum chemical calculations provide a wealth of quantitative data that can be compared with experimental results. The following tables summarize some of the key calculated properties of the S₃⁻ and S₂⁻ radical anions within the sodalite framework.
| Parameter | S₃⁻ Radical Anion | S₂⁻ Radical Anion | Reference |
| Calculated S-S Bond Length (Å) | 2.078 | 2.050 | [6] |
| Parameter | Calculated Value (S₃⁻) | Experimental Value (S₃⁻) | Reference |
| ESR g-factors | g₁ = 2.001, g₂ = 2.039, g₃ = 2.054 | g₁ = 2.001, g₂ = 2.039, g₃ = 2.054 | [4] |
| Raman Wavenumber (cm⁻¹) | ~550 (symmetric stretch) | 548 | [9] |
Experimental Protocols
The validation of computational results is a critical aspect of quantum chemical studies. The following experimental techniques are commonly used to characterize ultramarine pigments and provide data for comparison with theoretical predictions.
Raman Spectroscopy
Resonance Raman spectroscopy is a powerful tool for identifying the vibrational modes of the chromophores.[4][6]
-
Instrumentation: A Raman spectrometer equipped with various laser excitation sources (e.g., 457.9 nm, 488.0 nm, 514.5 nm) is used.
-
Sample Preparation: The powdered pigment is typically analyzed directly.
-
Data Acquisition: Spectra are recorded, and the positions of the vibrational bands corresponding to the S-S stretching modes of the polysulfide radical anions are determined. The symmetric stretching mode of the S₃⁻ radical anion is characteristically observed around 548 cm⁻¹.[9]
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is used to study the paramagnetic nature of the S₃⁻ radical anion.[4]
-
Instrumentation: An X-band ESR spectrometer is typically employed.
-
Sample Preparation: The powdered pigment is placed in a quartz ESR tube.
-
Data Acquisition: The ESR spectrum is recorded, and the g-factors are determined. The experimental g-factors for the S₃⁻ radical in ultramarine are in excellent agreement with the calculated values.[4]
UV-Vis-NIR Spectroscopy
UV-Vis-NIR spectroscopy is used to measure the electronic absorption spectra of the chromophores, which is directly related to the color of the pigment.[4]
-
Instrumentation: A UV-Vis-NIR spectrophotometer with a diffuse reflectance accessory is used for solid samples.
-
Sample Preparation: The powdered pigment is analyzed directly.
-
Data Acquisition: The reflectance spectrum is measured and can be converted to an absorption spectrum. The broad absorption band in the visible region for this compound is attributed to the electronic transitions of the S₃⁻ radical anion.
Computational Workflow for Ultramarine Chromophores
The following diagram illustrates the typical logical workflow for the quantum chemical calculation of the properties of this compound chromophores.
Caption: Logical workflow for quantum chemical calculations of ultramarine chromophores.
This workflow outlines the key steps, from the initial model setup to the final comparison with experimental data, providing a roadmap for researchers undertaking similar computational studies. The iterative nature of geometry optimization is highlighted, as is the subsequent calculation of various spectroscopic and electronic properties from the optimized structure. The final and crucial step is the validation of the theoretical results against experimental measurements.
References
- 1. Spectroscopic Properties of Polysulfide Anions, Radical Anions, and Molecules: Ab Initio Calculations and Application to Minerals of the Sodalite and Cancrinite Groups [mdpi.com]
- 2. ORCA Input Library - TDDFT [sites.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural Features, Chemical Diversity, and Physical Properties of Microporous Sodalite-Type Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-pressure resonance Raman spectroscopic study of this compound pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to the Crystallographic Data of Lazurite and Ultramarine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic data for lazurite (B1171647) and the synthetic pigment ultramarine. Both materials share a common aluminosilicate (B74896) framework based on the sodalite structure, but differ in the composition and arrangement of their cage-filling ions, which significantly influences their properties. This guide is intended to serve as a core reference for researchers and scientists, presenting detailed structural information, experimental methodologies for its determination, and a visual representation of the analytical workflow.
Crystallographic Data
The fundamental crystallographic parameters for lazurite and ultramarine blue are summarized below. It is important to note that the exact chemical composition and, consequently, the unit cell parameters can vary depending on the specific sample and its origin (for lazurite) or synthesis conditions (for ultramarine).
Lazurite
Lazurite is a complex tectosilicate mineral and a member of the sodalite group, best known as the main component of the semi-precious stone lapis lazuli.[1][2] Its vibrant blue color is primarily due to the presence of trisulfur (B1217805) radical anions (S₃⁻) within the aluminosilicate framework.[2] While the ideal crystal system is isometric, lazurite can exhibit commensurate and incommensurate modulated structures, leading to variations in symmetry.[3]
| Parameter | Value | Reference |
| Chemical Formula | (Na,Ca)₈[(S,Cl,SO₄,OH)₂ | (Al₆Si₆O₂₄)] |
| Idealized Formula | Na₆Ca₂(Al₆Si₆O₂₄)S₂ | [4] |
| Crystal System | Isometric | [1] |
| Space Group | P4̄3n | [4] |
| Unit Cell Parameter (a) | 9.054 Å | [4] |
Table 1: Atomic Coordinates for Lazurite (from a Baffin Island specimen). [4]
| Atom | x | y | z | Occupancy |
| Na1 | 0.196 | 0.196 | 0.196 | 0.43 |
| Na2 | 0.245 | 0.245 | 0.245 | 0.15 |
| Ca2 | 0.245 | 0.245 | 0.245 | 0.15 |
| Na3 | 0.317 | 0.317 | 0.317 | 0.29 |
| Al | 0.2523 | 0.5 | 0.0 | 1.0 |
| Si | 0.2477 | 0.0 | 0.5 | 1.0 |
| O1 | 0.141 | 0.431 | 0.071 | 0.5 |
| O2 | 0.136 | 0.068 | 0.44 | 0.5 |
| S1 | 0.0 | 0.0 | 0.0 | 0.25 |
| S2 | 0.5 | 0.5 | 0.5 | 0.25 |
Ultramarine
Ultramarine is a synthetic inorganic pigment that is chemically and structurally analogous to lazurite.[5] Its production allows for greater control over its composition and color. The blue variety of ultramarine also owes its color to the S₃⁻ radical anion.[5] Structural studies have revealed that the space group for this compound is typically I4̄3m.[5]
| Parameter | Value | Reference |
| Chemical Formula | Na₆.₈[AlSiO₄]₆(S₃⁻)₀.₈ | [5] |
| Crystal System | Isometric | [5] |
| Space Group | I4̄3m | [5] |
| Unit Cell Parameter (a) | ~9.09 Å | [5] |
Table 2: Representative Atomic Coordinates for the Framework of this compound. (Note: The precise coordinates of the disordered polysulfide species and sodium ions can vary and are often modeled with partial occupancies).[5]
| Atom | Wyckoff Position | x | y | z |
| Na | 8c | 0.25 | 0.25 | 0.25 |
| Al | 6b | 0.0 | 0.5 | 0.5 |
| Si | 6b | 0.5 | 0.0 | 0.5 |
| O | 24g | 0.14 | 0.43 | 0.07 |
| S | (variable) | (variable) | (variable) | (variable) |
Experimental Protocols
The crystallographic data presented above are typically determined using single-crystal or powder X-ray diffraction techniques, followed by structural refinement.
Single-Crystal X-ray Diffraction
This technique provides the most detailed structural information for well-ordered crystalline materials.
1. Crystal Selection and Mounting:
-
A single crystal of lazurite with well-defined faces and a size of approximately 0.1-0.3 mm is selected under a polarizing microscope.
-
The crystal is mounted on a goniometer head using a suitable adhesive or oil on the tip of a glass fiber.
2. Data Collection:
-
The mounted crystal is placed on a four-circle X-ray diffractometer equipped with a CCD or CMOS detector.
-
Monochromatic X-ray radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used.
-
The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to reduce thermal vibrations and improve diffraction quality.
-
A series of diffraction images are collected by rotating the crystal through a range of angles (omega and phi scans).
3. Data Processing and Structure Solution:
-
The collected diffraction spots are indexed to determine the unit cell parameters and Bravais lattice.
-
The intensities of the reflections are integrated and corrected for experimental factors (e.g., Lorentz-polarization, absorption).
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain initial atomic positions.
4. Structure Refinement:
-
The atomic coordinates, occupancies, and displacement parameters are refined against the experimental data using least-squares methods.
-
Difference Fourier maps are used to locate missing atoms, such as the disordered sulfur and sodium ions in the cages.
Powder X-ray Diffraction and Rietveld Refinement
This method is suitable for materials that are not available as single crystals, such as synthetic ultramarine pigments.
1. Sample Preparation:
-
The powdered sample is finely ground to ensure a random orientation of the crystallites.
-
The powder is packed into a sample holder, ensuring a flat and smooth surface.
2. Data Collection:
-
Data is collected using a powder diffractometer in Bragg-Brentano geometry.
-
Typically, Cu Kα radiation is used.
-
The diffraction pattern is scanned over a wide range of 2θ angles (e.g., 5-100°) with a defined step size and counting time.
3. Rietveld Refinement:
-
The Rietveld method is a whole-pattern fitting technique used to refine the crystal structure from powder diffraction data.
-
An initial structural model, including space group, approximate lattice parameters, and atomic positions (often from a known isostructural compound), is required.
-
The refinement process involves minimizing the difference between the observed and calculated diffraction patterns by adjusting various parameters:
-
Instrumental parameters: zero-point shift, peak shape parameters.
-
Structural parameters: lattice parameters, atomic coordinates, site occupancies, and isotropic/anisotropic displacement parameters.
-
Profile parameters: peak width and shape.
-
Background parameters.
-
-
The quality of the refinement is assessed using agreement indices such as Rwp (weighted-profile R-factor) and χ² (goodness-of-fit).
Visualization of the Crystallographic Analysis Workflow
The following diagram illustrates the logical flow of a typical crystallographic structure determination and refinement process.
References
A Technical Guide to the Historical Extraction of Lapis Lazuli Pigment
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the historical methods employed for the extraction of ultramarine pigment from lapis lazuli. The primary focus is on the techniques described in medieval and Renaissance treatises, most notably the process detailed by Cennino Cennini in "Il Libro dell'Arte" (The Craftsman's Handbook) in the 15th century.[1][2][3] This guide synthesizes historical accounts with modern scientific analysis to present a clear and technical overview of the materials, protocols, and underlying chemical principles of this ancient practice.
Introduction: The Pursuit of Ultramarine
Lapis lazuli, a semi-precious stone mined for millennia, primarily in the Sar-i-Sang region of Afghanistan, is a complex rock composed of several minerals.[1][3] The vibrant blue color is derived from the mineral lazurite (B1171647), a complex sodium calcium aluminum silicate (B1173343) sulfate.[4] However, lapis lazuli also contains significant amounts of other minerals, such as calcite (white), pyrite (B73398) (gold-colored flecks), and diopside.[3][5] Simply grinding the stone results in a pale, grayish-blue powder due to these impurities.[2] Historical artisans developed a sophisticated purification process to selectively extract the fine blue lazurite particles, yielding the prized pigment known as ultramarine. So valuable was this pigment that its price often rivaled that of gold during the Renaissance.[1]
Raw Materials and Preparation
The selection and preparation of the raw lapis lazuli were critical first steps in achieving a high-quality pigment.
Lapis Lazuli Selection
Artisans sought lapis lazuli with the most intense blue coloration and the fewest visible white or gold inclusions, as this indicated a higher concentration of lazurite.[2]
Grinding and Pulverization
The selected lapis lazuli was first broken into small pieces and then finely ground. This was a laborious process, often performed in a covered bronze mortar to prevent loss of the valuable dust, followed by grinding on a porphyry slab without water.[2] The powder was then sieved to achieve a fine, uniform particle size. Some modern reconstructions of this process specify grinding the lapis powder to pass through a 200-mesh screen.[2] Research on historical pigments has shown that the majority of particles in the ground stone were less than 25 μm in diameter.
| Parameter | Description | Source |
| Initial Grinding | Lapis lazuli crushed in a bronze mortar and ground on a porphyry slab. | [2] |
| Sieving | Ground powder passed through a sieve to ensure fineness. | [2] |
| Particle Size Target | Fine enough to pass through a 200-mesh sieve in modern reconstructions. | [2] |
The "Pastello" Method of Cennino Cennini
The most well-documented and effective historical method for ultramarine extraction is the "pastello" or paste process. This technique utilizes the differential hydrophilicity of the mineral components of lapis lazuli.
Preparation of the Wax-Resin "Pastello"
A key component of this method is a dough-like mixture, or "pastello," made from melted waxes and resins. Cennino Cennini's recipe provides specific proportions for this mixture.[2]
| Component | Proportion (by weight) | Melting Temperature (°C) | Source |
| Pine Rosin | 6 oz | 100-120 | [2][5] |
| Gum Mastic | 3 oz | ~95 | [2][5] |
| New Beeswax | 3 oz | ~64 | [2][5] |
| Ground Lapis Lazuli | 1 pound (16 oz) | - | [2][6] |
The resins and wax were melted together, strained, and then the powdered lapis lazuli was thoroughly mixed in to form a homogenous paste.[2] This "pastello" was then set aside for a period of days and kneaded daily, sometimes with the addition of linseed oil to prevent it from sticking to the hands.[2][6]
Lye Solution Preparation
The extraction was carried out using a dilute alkaline solution, or lye. Historically, this was a potassium carbonate solution (potash) made by leaching water through wood ashes.[1][7] The resulting solution is potassium hydroxide (B78521) (KOH). The concentration was determined empirically; a common test was to see if a raw egg would float in the solution.[8] Modern interpretations suggest the lye had a pH of around 13.[2]
Extraction Protocol
The "pastello" was wrapped in a cloth and kneaded in a bowl of warm, dilute lye solution.[1][3] The underlying principle of this process is that the alkaline solution preferentially wets the lazurite particles, allowing them to be washed out of the wax-resin matrix, while the less hydrophilic impurities like calcite and pyrite are retained within the paste.[2]
The kneading process was repeated multiple times, with each extraction yielding a progressively lower grade of pigment.
-
First Extraction: This produced the highest quality, most vibrant, and most valuable grade of ultramarine, consisting of the finest and purest lazurite particles.[3]
-
Successive Extractions: Subsequent extractions yielded paler blue pigments. These were still valuable and used by artists for different purposes.
-
Ultramarine Ash: The final extraction produced a very pale, grayish-blue pigment known as "ultramarine ash," which was prized as a transparent glaze.[1]
After each kneading, the lye solution, now containing the suspended blue pigment, was poured off and allowed to settle. The clear lye was then decanted, and the pigment was washed, dried, and collected.
Quantitative Analysis
Pigment Yield
The extraction of ultramarine was an inefficient process, which contributed to its high cost. Historical data and modern reconstructions indicate a low yield of high-quality pigment from the raw lapis lazuli.
| Input Material | Yield of High-Quality Pigment | Source |
| 1 kg Lapis Lazuli | ~30 g | [5] |
| 500 g Lapis Lazuli | ~20 g |
Particle Size of Extracted Pigment
Scientific analysis of historical pigments reveals that the extraction process also served to separate particles by size, with the first extraction containing the smallest particles.
| Extraction Grade | Typical Particle Size | Notes |
| First Grade | Predominantly < 25 µm | Finest, most brilliant blue |
| Successive Grades | Increasing proportion of larger particles | Paler, less saturated color |
| Ultramarine Ash | Contains a mix of particle sizes with more colorless material | Pale, grayish-blue, used for glazing |
Visualizing the Historical Workflow
The following diagrams illustrate the key stages of the historical ultramarine extraction process.
Caption: Workflow for the initial grinding of raw lapis lazuli.
Caption: The 'Pastello' method for ultramarine pigment extraction.
Conclusion
The historical methods for extracting ultramarine from lapis lazuli, particularly the process documented by Cennino Cennini, represent a remarkable example of early chemical engineering. Through careful selection of materials and a multi-step purification process involving a wax-resin paste and an alkaline solution, artisans were able to isolate the vibrant blue lazurite from its mineral impurities. This labor-intensive and low-yield process underscored the value of ultramarine, making it a pigment reserved for the most significant artistic commissions. The principles of this ancient technique, based on the differential surface properties of minerals, demonstrate a sophisticated empirical understanding of material science that predates modern chemistry.
References
- 1. Ultramarine - Wikipedia [en.wikipedia.org]
- 2. Queen's Prize 2019: Refining Ultramarine [firewingcrafts.com]
- 3. nilacolori.com [nilacolori.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Zachary Kator | Living in Art: Ultramarine, Part II [zacharykator.blogspot.com]
- 7. Lye - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Thermal and Optical Properties of Ultramarine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermal and optical properties of ultramarine compounds. Ultramarine, a deep blue pigment composed of a sodium aluminum silicate (B1173343) with sulfur-containing anions, has been valued for centuries for its vibrant color and stability. This document delves into the quantitative analysis of its properties, the experimental protocols for their determination, and the fundamental relationships that govern its characteristics. While not traditionally used in drug development, its known non-toxicity and stability are discussed in the context of potential future applications.
Quantitative Properties of Ultramarine Compounds
The physical, thermal, and optical properties of ultramarine compounds are summarized in the tables below for easy comparison. These values represent typical ranges found in the literature for both natural (lazurite) and synthetic ultramarine blue.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula (Typical) | Na₇Al₆Si₆O₂₄S₃ | [1] |
| Crystal System | Isometric | [2] |
| Density | 2.34 - 2.45 g/cm³ | [3][4] |
| Mohs Hardness | 5.0 - 5.5 | [2] |
| Thermal Stability | Stable up to 350 - 900 °C | [5][6] |
| Fusibility | 3.5 (von Kobell scale) | [2] |
Table 2: Optical Properties of this compound
| Property | Value | Source(s) |
| Color | Deep, vibrant blue | [3] |
| Refractive Index | 1.500 - 1.522 | [2][7] |
| Absorbance Maximum (in solution) | ~590-600 nm | [8][9] |
| Fluorescence | Moderate sky blue/bluish-green under UV (365 nm) | [7] |
| Lightfastness (ASTM) | I (Excellent) | [4] |
Table 3: CIELAB Color Space Coordinates for a Synthesized Ultramarine Pigment
| Parameter | Value Range | Source(s) |
| L* (Lightness) | 3.85 - 4.37 | [10] |
| a* (Red-Green Axis) | 4.28 - 7.69 | [10] |
| b* (Yellow-Blue Axis) | -7.68 - (-3.30) | [10] |
| C* (Chroma) | 5.40 - 10.87 | [10] |
| h° (Hue Angle) | 315.06 - 322.26 | [10] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the thermal and optical properties of ultramarine compounds are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of ultramarine compounds.
Methodology:
-
Sample Preparation: A small amount of the ultramarine pigment powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).[11]
-
Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace. A purge gas (e.g., nitrogen or air) is introduced at a controlled flow rate (e.g., 30 mL/min) to provide a controlled atmosphere.[11]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[12]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition and the percentage of weight loss in different temperature ranges are determined to assess thermal stability.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption and reflectance properties of ultramarine compounds, which are responsible for their color.
Methodology for Absorbance (in suspension):
-
Sample Preparation: A dilute, stable suspension of the ultramarine pigment is prepared in a non-absorbing solvent (e.g., deionized water or ethanol). The pigment may need to be finely ground to minimize scattering effects.
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorbance of the ultramarine suspension is measured over a specific wavelength range (e.g., 300-800 nm).[13]
-
Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified, which corresponds to the color of the compound. For this compound, this is typically around 600 nm.[9]
Methodology for Diffuse Reflectance:
-
Sample Preparation: The dry pigment powder is packed into a sample holder with a flat, smooth surface.
-
Instrument Setup: A UV-Vis spectrophotometer equipped with an integrating sphere accessory is used. A white standard (e.g., BaSO₄ or a calibrated tile) is used as a reference.
-
Data Acquisition: The diffuse reflectance of the sample is measured over the desired wavelength range.
-
Analysis: The reflectance spectrum is plotted as percentage reflectance versus wavelength. The regions of low reflectance correspond to the absorption of light, which gives the pigment its color.[14]
Raman Spectroscopy
Objective: To identify the molecular structure of ultramarine, particularly the sulfur species responsible for its color, through vibrational analysis.
Methodology:
-
Sample Preparation: A small amount of the pigment powder is placed on a microscope slide. No special preparation is usually required. For in-situ analysis of artworks, the instrument is positioned directly in front of the area of interest.
-
Instrument Setup: A Raman spectrometer equipped with a microscope is used. A laser with a specific excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm) is focused on the sample.[15][16]
-
Data Acquisition: The scattered light is collected and directed to a detector. The acquisition time and number of accumulations are set to achieve a good signal-to-noise ratio (e.g., 10-second acquisition, 10 accumulations).
-
Analysis: The Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹). The characteristic peaks for this compound, particularly the strong band around 549 cm⁻¹, which is due to the S₃⁻ radical anion, are used for identification.[17]
Visualizing Key Relationships and Processes
The following diagrams, generated using the DOT language, illustrate the synthesis workflow of ultramarine and the structural origin of its color.
Caption: Workflow for the synthetic production of ultramarine pigment.
Caption: Relationship between structure and color in ultramarine.
Relevance to Drug Development Professionals
While ultramarine compounds are not currently utilized as active pharmaceutical ingredients, their properties present interesting considerations for the broader field of drug development, particularly in formulation and delivery systems.
-
Biocompatibility and Safety: Synthetic ultramarine pigments are known for their non-toxic nature and are approved by regulatory bodies like the FDA for use in cosmetics, including those for external application around the eyes.[18] This established safety profile is a significant advantage for any material being considered for biomedical applications. They are free of heavy metals and are chemically stable under physiological pH conditions.[8][19]
-
Potential as an Excipient: Given their stability and lack of toxicity, ultramarine pigments could theoretically be explored as inert colorants in solid dosage forms (e.g., tablets and capsules) for identification and branding purposes. Their insolubility in water and organic solvents would prevent leaching into the active formulation.[6]
-
Carrier for Drug Delivery (Hypothetical): The porous, cage-like zeolite structure of ultramarine is adept at trapping molecules, as it does with the sulfur chromophores.[5] This raises the hypothetical possibility of using ultramarine nanoparticles as carriers for drug molecules. Further research would be required to investigate loading capacity, release kinetics, and the overall feasibility of such an application. Currently, the scientific literature on this specific application is sparse to non-existent, with research in marine-derived compounds for medicine focusing on organic molecules from marine life.[20][21][22][23]
References
- 1. mdpi.com [mdpi.com]
- 2. Lazurite - Wikipedia [en.wikipedia.org]
- 3. Chemical & mechanical properties of Lapis Lazuli [lazulita.cl]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. pcimag.com [pcimag.com]
- 6. Ultramarin Blue | scholz colour pigments [harold-scholz.de]
- 7. This compound Pigment, Synthetic [mccrone.com]
- 8. researchgate.net [researchgate.net]
- 9. umfcorp.com [umfcorp.com]
- 10. This compound|ULTRAMARINE VIOLET|ULTRAMARINE|PIGMENT--Colorcom Ltd. [ultramarinebluepigment.com]
- 11. epfl.ch [epfl.ch]
- 12. Experimental methods in chemical engineering: Thermogravimetric analysis—TGA [ouci.dntb.gov.ua]
- 13. UV–Vis Absorption Spectroscopy for Pigment Ratios – Botany with Parul [botanywithparul.com]
- 14. researchgate.net [researchgate.net]
- 15. Study on the Visualization of Pigment in Haematococcus pluvialis by Raman Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Raman spectroscopic library of medieval pigments collected with five different wavelengths for investigation of illuminated manuscripts - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00016F [pubs.rsc.org]
- 17. politesi.polimi.it [politesi.polimi.it]
- 18. support.tkbtrading.com [support.tkbtrading.com]
- 19. pcimag.com [pcimag.com]
- 20. Biomedical Applications of Marine Natural Products: Overview of the 2001 Workshop - Marine Biotechnology in the Twenty-First Century - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biomedical Compounds from Marine organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ultramarine Blue as a Heterogeneous Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established and potential uses of ultramarine blue as a heterogeneous catalyst in organic synthesis. This document details its catalytic activity in dehydration reactions and explores its prospective application in the synthesis of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction to the Catalytic Properties of this compound
This compound, a well-known pigment with a history spanning centuries, is a sodium aluminosilicate (B74896) polysulfide. Its structure is analogous to that of zeolites, featuring a three-dimensional framework of silica (B1680970) and alumina (B75360) tetrahedra that form cages and channels. This zeolite-like structure imparts acidic properties to this compound, enabling it to function as a solid acid catalyst in various organic transformations. Its insolubility, thermal stability, and recoverability make it an attractive candidate for heterogeneous catalysis.
The catalytic activity of this compound stems from the presence of Brønsted and Lewis acid sites within its framework. These sites can facilitate a range of acid-catalyzed reactions, offering a potentially cost-effective and environmentally benign alternative to homogeneous catalysts.
Established Catalytic Application: Dehydration of Alcohols
Research has demonstrated the efficacy of this compound as a catalyst in the dehydration of alcohols, a fundamental reaction in organic synthesis for the production of ethers and olefins.
Dehydration of Methanol (B129727) to Dimethyl Ether (DME)
Dimethyl ether is a valuable chemical intermediate and a clean-burning fuel. This compound has been shown to effectively catalyze the dehydration of methanol to DME.[1][2][3] The reaction proceeds as follows:
2 CH₃OH ⇌ CH₃OCH₃ + H₂O
Data Presentation:
| Catalyst | Reactant | Product | Conversion Rate Increase (vs. Quartz Sand Control) | Relative Catalytic Activity | Reference |
| This compound | Methanol | Dimethyl Ether | 12-fold | - | [1] |
| Natural Ultramarine | Methanol | Dimethyl Ether | - | 4.5 times more active than synthetic | [1] |
| Synthetic Ultramarine | Methanol | Dimethyl Ether | - | - | [1] |
Experimental Protocol: Catalytic Dehydration of Methanol
This protocol is based on established procedures for gas-phase dehydration of methanol using solid acid catalysts.
Materials:
-
This compound (synthetic, pigment grade)
-
Methanol (anhydrous)
-
Inert gas (e.g., Nitrogen, Argon)
-
Fixed-bed reactor system with temperature control
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation:
-
Place a known amount of this compound powder in the fixed-bed reactor.
-
Activate the catalyst by heating it under a flow of inert gas at 300-400 °C for 2-4 hours to remove adsorbed water.
-
-
Reaction Setup:
-
Cool the reactor to the desired reaction temperature (e.g., 250-350 °C).
-
Introduce a continuous flow of methanol vapor, carried by the inert gas, into the reactor. The flow rate should be carefully controlled.
-
-
Reaction Execution:
-
Maintain the reaction temperature and pressure for the desired duration.
-
Periodically collect the effluent gas stream for analysis.
-
-
Product Analysis:
-
Analyze the composition of the effluent gas using a gas chromatograph to determine the conversion of methanol and the selectivity for dimethyl ether.
-
-
Catalyst Regeneration:
-
After the reaction, the catalyst can be regenerated by calcination in air to remove any deposited coke.
-
Experimental Workflow:
Caption: Workflow for the catalytic testing of this compound in methanol dehydration.
Proposed Application: Synthesis of N-Heterocycles
While direct experimental evidence for the use of this compound in the synthesis of N-heterocycles is not yet available, its structural analogy to other catalytically active zeolites suggests its potential in this important area of organic synthesis. Many zeolites are known to catalyze the formation of nitrogen-containing heterocycles, which are core structures in numerous pharmaceuticals.
Proposed Reaction: Hantzsch Pyridine (B92270) Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines. Solid acid catalysts are known to promote this reaction.
Hypothetical Reaction Scheme:
An example of the Hantzsch pyridine synthesis using an aldehyde, a β-ketoester, and ammonia.
Proposed Catalytic Role of this compound:
The Brønsted acid sites on the surface of this compound could catalyze the key steps of the Hantzsch synthesis, namely the Knoevenagel condensation and the Michael addition, by activating the carbonyl groups and promoting the cyclization and dehydration steps.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the Hantzsch pyridine synthesis using this compound.
Experimental Protocol: Proposed Hantzsch Dihydropyridine Synthesis
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ammonia source (e.g., ammonium (B1175870) acetate)
-
This compound (activated)
-
Solvent (e.g., ethanol (B145695) or solvent-free)
Procedure:
-
Catalyst Activation:
-
Activate this compound as described in section 2.1.
-
-
Reaction Mixture:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, ammonium acetate, and the activated this compound catalyst.
-
If using a solvent, add it to the mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at a specified temperature (e.g., 60-100 °C) for a designated time.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture and filter to recover the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Characterization:
-
Characterize the synthesized dihydropyridine using standard analytical techniques (NMR, IR, Mass Spectrometry).
-
Conclusion and Future Outlook
This compound has demonstrated its potential as a low-cost, stable, and reusable heterogeneous catalyst for organic reactions such as alcohol dehydration. Its zeolite-like structure suggests a broader applicability in acid-catalyzed transformations.
Future research should focus on:
-
A thorough characterization of the acidic properties of different grades of this compound.
-
Expanding its catalytic application to a wider range of organic reactions, including multi-component reactions for the synthesis of complex molecules.
-
Optimizing reaction conditions to maximize yields and selectivity.
-
Investigating the long-term stability and reusability of the catalyst under various reaction conditions.
The exploration of this compound as a catalyst opens up new avenues for sustainable and green chemistry, leveraging a readily available and historically significant material for modern synthetic challenges.
References
Application Notes and Protocols: Ultramarine Blue in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ultramarine blue as a pigment and functional additive in polymer composites. This document outlines the key benefits, summarizes performance data, and provides detailed experimental protocols for the incorporation and evaluation of this compound in various polymer matrices.
Introduction to this compound in Polymer Composites
This compound is an inorganic pigment, a complex sodium aluminum sulfosilicate, widely utilized in the plastics industry for its vibrant reddish-blue shade, excellent stability, and favorable safety profile.[1][2][3] Beyond coloration, this compound can influence the mechanical and thermal properties of polymer composites, making it a versatile additive in materials science. Its non-migratory nature and high heat resistance make it suitable for a wide range of processing conditions and end-use applications, including food-contact materials and toys.[2][3]
Key Performance Characteristics
This compound imparts several desirable properties to polymer composites:
-
Dimensional Stability: It does not cause shrinkage or warping in polyolefins, a significant advantage over some organic pigments.[2]
-
Heat Stability: this compound exhibits excellent thermal stability, withstanding processing temperatures up to 350-400°C, making it suitable for a wide range of thermoplastics, including engineering polymers.[1][4]
-
Lightfastness and Weather Resistance: It possesses excellent lightfastness (Grade 7-8) and good weather resistance, ensuring color retention in finished products.[5]
-
Chemical Resistance: It demonstrates good resistance to alkalis but is susceptible to acids.[2]
-
Safety and Compliance: this compound is non-toxic and is approved for use in food-contact plastics and toys worldwide.[2][3]
-
Coloristic Properties: It provides a unique reddish-blue shade and can be used as a whitening agent to neutralize yellow tones in polymers.[3]
Quantitative Data Summary
Table 1: Typical Physical and Chemical Properties of this compound Pigment for Plastics
| Property | Value | Test Standard/Reference |
| Chemical Type | Sodium Aluminum Sulfosilicate | [2][5] |
| C.I. Name | Pigment Blue 29 | [5][7] |
| Heat Stability | Up to 350°C | [5] |
| Lightfastness (Mass Tone) | 8 (Excellent) | [5] |
| Lightfastness (Tint Tone) | 8 (Excellent) | [5] |
| Weather Fastness (Mass Tone) | 5 (Excellent) | [7] |
| Weather Fastness (Tint Tone) | 5 (Excellent) | [7] |
| Migration Resistance | 5 (Excellent) | [5][7] |
| Oil Absorption ( g/100g ) | 45 - 55 | [7] |
| Bulk Density (g/cm³) | 0.40 - 0.60 | [7] |
| pH of Aqueous Solution | 6.0 - 9.0 | [5] |
Table 2: Observed Effects of this compound on Polymer Composite Properties
| Property | Polymer Matrix | Observation | Reference |
| Flexural Properties | Polypropylene (B1209903) Copolymer (PPCP), Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS) | Comparable to the neat polymer. | [1][6] |
| Shrinkage and Warping | Polyolefins | Does not cause shrinkage or warping. | [2] |
| Crystallization | Polypropylene (PP) | Can act as a nucleating agent, though less effective than some organic pigments. | [8] |
| Tensile Properties | Polypropylene (PP) | Addition of phthalocyanine (B1677752) blue (an organic pigment) has been shown to improve tensile strength; this compound's effect is less pronounced. | [8] |
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the incorporation and evaluation of this compound in thermoplastic composites.[1][6]
Materials and Masterbatch Preparation
-
Polymer Resin: Select a suitable thermoplastic resin (e.g., polypropylene copolymer, acrylonitrile butadiene styrene).
-
This compound Masterbatch: The use of a masterbatch is recommended for optimal dispersion.[1][6] The masterbatch typically consists of a carrier resin compatible with the primary polymer matrix and a specific loading of this compound pigment.
Compounding Protocol
This protocol describes the melt blending of the polymer resin with the this compound masterbatch using a twin-screw extruder.[1][6]
-
Drying: Dry the polymer resin and masterbatch pellets to the manufacturer's recommended specifications to prevent hydrolytic degradation during processing.
-
Blending: Physically blend the polymer resin and masterbatch pellets at the desired weight percentage (e.g., 1-5 wt%).[1][6]
-
Extrusion:
-
Apparatus: Co-rotating twin-screw extruder.
-
Temperature Profile: Set the barrel temperatures from the feed zone to the die head according to the processing recommendations for the specific polymer. For example, for PPCP and ABS, a profile ranging from 180°C to 230°C can be used.[4][6]
-
Screw Speed: A screw speed of 200 rpm is a typical starting point and can be adjusted to optimize dispersion.[1][6]
-
Throughput: Maintain a constant throughput (e.g., 0.8 kg/h ) to ensure consistent processing conditions.[4][6]
-
-
Pelletizing: Cool the extruded strands in a water bath and pelletize to a uniform size.
Specimen Preparation by Injection Molding
This protocol outlines the fabrication of test specimens for mechanical and colorimetric analysis.[1][6]
-
Drying: Dry the compounded pellets as per the material's requirements.
-
Injection Molding:
-
Apparatus: Standard injection molding machine.
-
Temperature Profile: Set the barrel and nozzle temperatures appropriate for the polymer. For PPCP and ABS, temperatures can range from 170°C to 220°C.[4][6]
-
Mold Temperature: A typical mold temperature for these materials is 60°C.[4][6]
-
Injection Pressure: Use an appropriate injection and holding pressure (e.g., first and holding pressure of 27.8 MPa, with a total injection pressure of 145–185 MPa).[4][6]
-
Injection Speed: A typical injection speed is 30 mm/s.[4][6]
-
Cooling Time: Allow for a sufficient cooling time (e.g., 15 seconds) to ensure dimensional stability of the molded parts.[4][6]
-
Characterization Protocols
-
Objective: To quantitatively assess the color of the polymer composites.
-
Apparatus: Spectrophotometer.
-
Method:
-
Relevant Standard: ISO 7724 (Paints and varnishes — Colorimetry).
-
Objective: To evaluate the effect of this compound on the mechanical properties of the polymer matrix.
-
Apparatus: Universal Testing Machine.
-
Methods:
-
Tensile Testing (ASTM D638): Determine the tensile strength, tensile modulus, and elongation at break.
-
Flexural Testing (ASTM D790): Determine the flexural strength and flexural modulus.
-
Impact Testing (ASTM D256 - Izod): Determine the impact resistance of the material.
-
-
Objective: To assess the influence of this compound on the thermal stability and transitions of the polymer.
-
Apparatus: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).
-
Methods:
-
DSC (ASTM D3418): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the composites.
-
TGA (ASTM E1131): Evaluate the thermal stability and degradation temperature of the composites.
-
Visualizations
Caption: Experimental workflow for this compound polymer composites.
Caption: Logical relationship of this compound in polymer composites.
References
- 1. Influence of Compounding Parameters on Color Space and Properties of Thermoplastics with this compound Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pigment for Plastics - this compound Pigment [ultramarinebluepigments.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. harwick.com [harwick.com]
- 6. researchgate.net [researchgate.net]
- 7. navpadpigments.com [navpadpigments.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Application of Ultramarine Blue Nanoparticles in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ultramarine blue nanoparticles and outlines their potential application in the field of drug delivery. This compound, a synthetic inorganic pigment with a long history of use and a favorable non-toxic profile, is based on a sodium aluminosilicate (B74896) framework containing polysulfide radicals.[1] While traditionally produced as a bulk material, the synthesis of nano-sized this compound particles opens up new possibilities for biomedical applications. This protocol describes a bottom-up solid-state synthesis approach designed to yield nanoparticles with controlled size and morphology. Furthermore, we present methods for the surface functionalization of these nanoparticles, enabling the attachment of therapeutic agents and targeting ligands. The information presented herein is intended to serve as a foundational guide for researchers exploring the use of this compound nanoparticles in advanced drug delivery systems.
Introduction
Nanoparticles have emerged as transformative platforms in drug delivery, offering advantages such as improved bioavailability, targeted delivery, and controlled release of therapeutic agents.[2] Inorganic nanoparticles, in particular, have garnered significant interest due to their stability and tunable properties. This compound, with its zeolite-type sodalite structure, presents an intriguing candidate for development as a drug delivery vehicle.[3][4][5] Its constituent elements (sodium, aluminum, silicon, sulfur, and oxygen) are generally considered biocompatible. The porous nature of the sodalite cages within the ultramarine structure could potentially be exploited for drug encapsulation. This document details a hypothetical protocol for the direct synthesis of this compound nanoparticles and their subsequent surface modification for drug delivery applications, drawing parallels from established methods for zeolite nanoparticles.[3][4][5]
Experimental Protocols
Part 1: Synthesis of this compound Nanoparticles
This protocol adapts the traditional high-temperature solid-state synthesis of bulk this compound to a method focused on producing nanoparticles. The key modifications include the use of nanosized precursors and controlled calcination conditions to limit particle growth.
Materials:
-
Nano-silica (SiO₂, particle size < 50 nm)
-
Nano-alumina (Al₂O₃, particle size < 50 nm)
-
Sodium carbonate (Na₂CO₃, anhydrous)
-
Sulfur (S)
-
Activated charcoal (C)
-
Crucible (high-temperature resistant)
-
Tube furnace with controlled atmosphere capabilities
-
Ball mill or planetary mill
-
Deionized water
Procedure:
-
Precursor Preparation:
-
Thoroughly mix the following precursors in a ball mill for 1 hour to ensure a homogenous mixture:
-
Nano-silica (SiO₂)
-
Nano-alumina (Al₂O₃)
-
Sodium carbonate (Na₂CO₃)
-
Sulfur (S)
-
Activated charcoal (C)
-
-
The molar ratios of the precursors should be carefully controlled to achieve the desired stoichiometry of this compound (typically around Na₇Al₆Si₆O₂₄S₃).[6]
-
-
Calcination:
-
Transfer the homogenous precursor mixture to a high-temperature resistant crucible.
-
Place the crucible in a tube furnace.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 800°C at a ramp rate of 5°C/min.
-
Maintain the temperature at 800°C for 4-6 hours. Shorter reaction times compared to bulk synthesis are proposed to limit particle growth.
-
After the initial heating phase, introduce a controlled amount of air or oxygen into the furnace to facilitate the oxidation of polysulfides, which is crucial for the development of the blue color.
-
Hold the temperature at 500°C for 2 hours during the oxidation step.
-
Allow the furnace to cool down to room temperature under an inert atmosphere.
-
-
Purification and Isolation of Nanoparticles:
-
The resulting solid product is a crude mixture containing this compound nanoparticles and byproducts.
-
Grind the crude product gently using a mortar and pestle.
-
Wash the powder repeatedly with deionized water to remove soluble salts and impurities. Centrifugation at 4000-10000 rpm can be employed to separate the nanoparticles.[6]
-
Follow with several washes in ethanol to remove any remaining organic impurities.
-
Dry the purified this compound nanoparticles in a vacuum oven at 60°C overnight.
-
Part 2: Surface Functionalization for Drug Delivery
To enable the attachment of drug molecules, the surface of the this compound nanoparticles can be functionalized with chemical groups such as amines or carboxylic acids. This protocol is adapted from methods used for zeolite nanoparticles.[3][4]
Materials:
-
This compound nanoparticles (as synthesized in Part 1)
-
(3-Aminopropyl)triethoxysilane (APTES) for amine functionalization
-
Succinic anhydride (B1165640) for carboxyl functionalization
-
Toluene (B28343) (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Deionized water
-
Ethanol
Procedure for Amine Functionalization:
-
Disperse the this compound nanoparticles in anhydrous toluene (1 mg/mL) by sonication.
-
Add APTES (2% v/v) to the nanoparticle suspension.
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.
-
Cool the suspension to room temperature.
-
Collect the nanoparticles by centrifugation.
-
Wash the amine-functionalized nanoparticles thoroughly with toluene, ethanol, and deionized water to remove unreacted APTES.
-
Dry the product under vacuum.
Procedure for Carboxyl Functionalization (following amine functionalization):
-
Disperse the amine-functionalized nanoparticles in DMF.
-
Add succinic anhydride and a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the nanoparticles by centrifugation.
-
Wash the carboxyl-functionalized nanoparticles with DMF and deionized water.
-
Dry the final product under vacuum.
Data Presentation
The synthesized this compound nanoparticles should be characterized using a variety of techniques to determine their physicochemical properties. The expected outcomes are summarized in the table below.
| Parameter | Method | Expected Result |
| Particle Size & Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical or pseudo-spherical nanoparticles, 50-200 nm in diameter |
| Crystalline Structure | X-ray Diffraction (XRD) | Diffraction pattern corresponding to the sodalite structure of this compound |
| Optical Properties | UV-Vis Spectroscopy | Broad absorption band in the visible region (~600 nm) responsible for the blue color |
| Surface Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks confirming the presence of amine or carboxyl groups |
| Surface Charge | Zeta Potential Measurement | Negative surface charge for unmodified nanoparticles, positive for amine-functionalized, and negative for carboxyl-functionalized |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the synthesis and functionalization of this compound nanoparticles.
Conceptual Signaling Pathway for Targeted Drug Delivery
Caption: Conceptual pathway for targeted drug delivery using functionalized this compound nanoparticles.
Discussion and Future Perspectives
The protocols provided here offer a starting point for the synthesis and functionalization of this compound nanoparticles for drug delivery applications. The non-toxic nature of the bulk material is a promising characteristic, though rigorous cytotoxicity studies of the nanoparticles themselves are essential.[1] The success of this platform will depend on the ability to produce nanoparticles with a narrow size distribution, as particle size is a critical factor in cellular uptake and biodistribution.[2]
Future research should focus on optimizing the synthesis protocol to achieve better control over nanoparticle size and morphology. Furthermore, a thorough investigation of the drug loading capacity and release kinetics of these nanoparticles is necessary. In vivo studies will be required to evaluate the biocompatibility, pharmacokinetics, and therapeutic efficacy of drug-loaded this compound nanoparticles. The exploration of this novel inorganic nanoparticle platform could lead to the development of new and effective drug delivery systems for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Surface functionalization of zeolite-based drug delivery systems enhances their antitumoral activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zeolite Structures as Carriers in Anticancer Drug Delivery [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
Characterization of Ultramarine Blue Pigments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultramarine blue is a historically significant inorganic pigment known for its vibrant, deep blue color. Originally derived from the semi-precious stone lapis lazuli, it is now primarily produced synthetically.[1] Its unique color arises from the presence of trisulfur (B1217805) radical anions (S₃⁻) trapped within a sodalite silicate (B1173343) cage structure.[2][3] A thorough characterization of this compound pigments is crucial for quality control in manufacturing, authentication of artworks, and for understanding its stability and performance in various applications. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound pigments using a suite of analytical techniques.
Elemental and Structural Characterization
X-ray Diffraction (XRD)
Application Note: X-ray diffraction is a fundamental technique for identifying the crystalline structure of this compound. It confirms the sodalite framework and can distinguish between different types of ultramarine and identify crystalline impurities.[4][5] The diffraction pattern of this compound is characterized by specific peaks corresponding to its cubic crystal structure.[6][7]
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound pigment powder is gently packed into a sample holder. Ensure the surface is flat and level with the holder's surface.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å) is typically used.[8]
-
Data Acquisition:
-
Set the 2θ scan range from 10° to 60°.
-
Use a scan rate of 0.04°/s.[8]
-
The accelerating voltage and current are typically set to 40 kV and 30 mA, respectively.
-
-
Data Analysis: The resulting diffractogram is compared with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD). The primary diffraction peaks for this compound are expected at specific 2θ values as shown in the table below.
Quantitative Data:
| Technique | Parameter | Typical Value for this compound |
| XRD | 2θ Diffraction Peaks (°) | 13.70, 19.40, 23.80, 31.00, 34.16, 39.54, 42.18, 51.14[6][9] |
| Crystal System | Cubic[6] | |
| Space Group | P43n or I43m[10][11] |
Experimental Workflow for XRD Analysis
Caption: Workflow for XRD analysis of this compound.
Energy Dispersive X-ray Spectrometry (EDS)
Application Note: EDS, often coupled with scanning electron microscopy (SEM), provides the elemental composition of the pigment. This is useful for confirming the presence of key elements like sodium, aluminum, silicon, sulfur, and oxygen, and for detecting trace elements that might indicate the pigment's origin or manufacturing process.[4]
Experimental Protocol:
-
Sample Preparation: The pigment powder is mounted on an SEM stub using double-sided carbon tape.
-
Instrumentation: An SEM equipped with an EDS detector is used.
-
Data Acquisition:
-
Data Analysis: The EDS spectrum is analyzed to identify and quantify the elemental composition.
Quantitative Data:
| Technique | Element | Typical Weight Percentage Range |
| EDS | Sodium (Na) | Varies with synthesis |
| Aluminum (Al) | Varies with synthesis | |
| Silicon (Si) | Varies with synthesis | |
| Sulfur (S) | Varies with synthesis | |
| Oxygen (O) | Varies with synthesis |
Note: The exact elemental composition can vary depending on the specific grade and manufacturing process of the synthetic ultramarine.
Morphological and Microstructural Characterization
Scanning Electron Microscopy (SEM)
Application Note: SEM is used to visualize the morphology, particle size, and aggregation state of the this compound pigment particles. Synthetic ultramarine typically consists of small, nearly equant crystals.[4] This technique is valuable for quality control and for understanding the pigment's dispersibility in different media.
Experimental Protocol:
-
Sample Preparation: A small amount of the pigment powder is dispersed on an SEM stub with conductive adhesive. The sample may be sputter-coated with a thin layer of gold or carbon to improve conductivity if necessary.
-
Instrumentation: A scanning electron microscope.
-
Data Acquisition:
-
Images are typically acquired in secondary electron imaging mode.
-
An accelerating voltage of 15 kV is commonly used.[4]
-
Magnification is adjusted to observe individual particles and their aggregates.
-
-
Data Analysis: The SEM micrographs are analyzed to determine particle shape, size distribution, and the degree of agglomeration.
Quantitative Data:
| Technique | Parameter | Typical Value for Synthetic this compound |
| SEM | Particle Size | 0.5 - 1.0 µm[4] |
| Morphology | Nearly equant crystals, rhombic dodecahedral[4][9] |
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy identifies the functional groups present in the pigment. For this compound, the IR spectrum is dominated by a strong, broad band due to the Si-O-Si stretching vibrations of the aluminosilicate (B74896) framework.[4] Weaker bands related to Si-OH stretching and O-H bending from absorbed water may also be observed.[4] FTIR can be used to detect organic binders or coatings on the pigment particles.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the pigment with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place the pigment powder directly on the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Acquisition: Spectra are typically collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic vibrational modes of this compound.
Quantitative Data:
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FTIR | ~3450 | O-H stretching (water)[4] |
| ~1640 | O-H bending (water)[4] | |
| ~1090 | Si-O-Si stretching[4] | |
| ~993 | Si-O-Al tetrahedral vibration[9] | |
| ~830 | Si-OH stretching[4] | |
| 655-696 | This compound structure[9] | |
| 582 | S₃⁻ vibrational mode[9] |
Raman Spectroscopy
Application Note: Raman spectroscopy is a powerful non-destructive technique for identifying this compound. It is particularly sensitive to the sulfur radical anions (S₃⁻) that are responsible for the blue color. The main Raman peak for this compound is due to the symmetric stretching mode of the S₃⁻ radical.[12] This technique can also be used to differentiate natural from synthetic ultramarine and to identify other pigments in a mixture.[3][13]
Experimental Protocol:
-
Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.
-
Instrumentation: A Raman microscope.
-
Data Acquisition:
-
Data Analysis: The Raman spectrum is analyzed for the characteristic peaks of this compound.
Quantitative Data:
| Technique | Wavenumber (cm⁻¹) | Assignment |
| Raman | ~1096 | First overtone of S₃⁻ symmetric stretch[12] |
| ~585 | Shoulder, S₂⁻ and S₃⁻ radicals[14] | |
| ~548 | S₃⁻ symmetric stretching mode (ν₁)[12] |
Experimental Workflow for Vibrational Spectroscopy
Caption: Workflow for FTIR and Raman analysis.
Optical and Colorimetric Characterization
UV-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy in diffuse reflectance mode is used to characterize the color of this compound. The spectrum shows a broad absorption band in the visible region, which is responsible for its blue color. This absorption is attributed to the electronic transitions of the S₃⁻ radical anion.[9] The position and shape of this band can provide information about the shade of the blue color.
Experimental Protocol:
-
Sample Preparation: The pigment powder is packed into a sample holder for diffuse reflectance measurements.
-
Instrumentation: A UV-Vis spectrophotometer with a diffuse reflectance accessory.
-
Data Acquisition: The reflectance spectrum is recorded over the wavelength range of 250 to 900 nm.[15]
-
Data Analysis: The absorption maximum (reflectance minimum) is determined.
Quantitative Data:
| Technique | Parameter | Typical Value for this compound |
| UV-Vis | Absorption Maximum | ~600 nm[16] |
| Characteristic Absorption Bands | 395 nm (S₂⁻) and 595 nm (S₃⁻)[9] |
Colorimetric Analysis (CIELAB)
Application Note: Colorimetry provides a quantitative measurement of the color of the this compound pigment. The CIELAB color space is commonly used, where L* represents lightness, a* represents the green-red axis, and b* represents the blue-yellow axis.[9] This is essential for quality control and ensuring color consistency between batches.
Experimental Protocol:
-
Sample Preparation: A smooth, opaque layer of the pigment powder is prepared for measurement. Alternatively, the pigment can be dispersed in a binder and applied to a substrate.
-
Instrumentation: A colorimeter or a spectrophotometer capable of calculating CIELAB values.
-
Data Acquisition: The instrument measures the spectral reflectance of the sample and calculates the L, a, and b* values.
-
Data Analysis: The L, a, and b* values are recorded and compared to standard specifications. For blue pigments, a more negative b* value indicates a more intense blue color.
Quantitative Data:
| Technique | Parameter | Typical Value for this compound |
| CIELAB | L* (Lightness) | 38.5[8] |
| a* (Green-Red) | Varies, typically close to 0 | |
| b* (Blue-Yellow) | -52.4 (more negative is more blue)[8] | |
| h° (Hue Angle) | 271.2°[8] |
Logical Relationship of Characterization Techniques
References
- 1. Ultramarine - Wikipedia [en.wikipedia.org]
- 2. tsi.com [tsi.com]
- 3. imeko.info [imeko.info]
- 4. This compound Pigment, Synthetic [mccrone.com]
- 5. researchgate.net [researchgate.net]
- 6. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. arxiv.org [arxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. epj-conferences.org [epj-conferences.org]
- 14. Characterization of this compound in Roman wall paintings: case study from Volsinii (Bolsena, Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-invasive differentiation between natural and synthetic this compound pigments by means of 250–900 nm FORS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Ultramarine Blue as a Host for Luminescent Guest Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultramarine blue, a synthetic pigment with a structure analogous to the natural mineral lazurite, possesses a microporous aluminosilicate (B74896) framework with a sodalite cage structure.[1] This unique architecture makes it a compelling candidate as a host material for encapsulating luminescent guest molecules, such as lanthanide ions or organic dyes. The inherent properties of this compound, including its high thermal and chemical stability, non-toxicity, and established use in cosmetics, suggest its potential for development into novel luminescent probes for bioimaging, fluorescence-based assays, and targeted drug delivery.[2][3]
The principle of this application lies in the ability of the sodalite cages to isolate and protect guest molecules, potentially enhancing their photophysical properties by preventing aggregation-induced quenching and providing a rigid local environment. This concept is well-established in related materials like Metal-Organic Frameworks (MOFs) and other zeolites, where encapsulation has been shown to significantly improve the quantum yield and stability of fluorescent dyes and phosphorescent complexes.[4][5] By incorporating luminescent guests, the characteristic blue color of the ultramarine host could be complemented with sharp, long-lived emission signals, making these composites suitable for time-gated imaging and multiplexed detection.
This document provides an overview of the potential applications, detailed experimental protocols for the synthesis and characterization of luminescent guest-doped this compound, and relevant data from analogous systems to guide future research and development.
Potential Applications
-
Bioimaging: Lanthanide-doped ultramarine nanoparticles could serve as probes for time-resolved luminescence imaging, offering high signal-to-noise ratios by eliminating autofluorescence from biological tissues.
-
Fluorescence-Based Assays: The stable luminescent signal can be utilized in various assay formats, such as immunochromatographic assays where ultramarine nanoparticles can act as robust signaling labels.[6]
-
Drug Delivery: The porous structure could be loaded with photosensitizers for photodynamic therapy or with therapeutic agents, with the luminescence providing a means to track the delivery vehicle. The biocompatible nature of this compound is a significant advantage in this context.[7]
Data Presentation: Photoluminescent Properties of Host-Guest Systems
Quantitative data for luminescent guest molecules hosted within this compound is an emerging area of research. The tables below summarize the intrinsic luminescent properties of this compound and provide data from analogous host-guest systems to serve as a benchmark for expected performance.
Table 1: Intrinsic Photoluminescent Properties of this compound Variants
| Emitter Type | Emission Peak Range (nm) | Lifetime | Probable Origin |
| Blue Emitters | 430 - 460 | ~5 nanoseconds | Mineral impurities (e.g., diopside) |
| Yellow/Orange Emitters | 550 - 650 | 1 - 10 microseconds | Silicates with sodalite cage structure (e.g., hauyne) |
| IR Emitters | 720 - 800 | Tens of microseconds | Not fully identified |
| Data compiled from studies on the inherent luminescence of this compound pigments.[8] |
Table 2: Photoluminescent Properties of Analogous Lanthanide-Doped Host Materials
| Host Material | Guest Ion (Dopant) | Excitation (nm) | Major Emission Peaks (nm) and Transition | Quantum Yield (QY) |
| Al₂O₃ | Tb³⁺ | 380 | 494 (⁵D₄→⁷F₆), 543 (⁵D₄→⁷F₅), 587 (⁵D₄→⁷F₄) | Not Reported |
| CaMgB₂O₅ | Tb³⁺ | Not Specified | 491 (⁵D₄→⁷F₆), 544 (⁵D₄→⁷F₅), 587 (⁵D₄→⁷F₄) | Not Reported |
| Polymer Nanoparticles | Eu³⁺ Complex | Not Specified | Not Specified | up to 24% |
| Data from studies on various host materials doped with luminescent lanthanide ions.[9][10] |
Table 3: Photoluminescent Properties of Organic Dyes Encapsulated in a Sodalite-Cage MOF (ZIF-8)
| Guest Molecule | Host Material | Guest Loading | Quantum Yield (QY) |
| Rhodamine B | ZIF-8 | 1 guest per ~7250 cages | ~99% |
| Rhodamine B | ZIF-8 | Higher concentration (0.1 mM synthesis) | 94% |
| Rhodamine B | ZIF-8 | Highest concentration (1 mM synthesis) | 71% |
| Data demonstrates the effect of nanoconfinement on the quantum yield of an organic dye.[5] |
Experimental Protocols
Protocol 1: Synthesis of Luminescent Guest-Doped this compound via Hydrothermal Method
This protocol describes a method for the in-situ encapsulation of a luminescent guest, using terbium (III) chloride as an example, during the synthesis of the this compound framework.
Materials:
-
Kaolin (Al₂Si₂O₅(OH)₄)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Sulfur (S)
-
Activated charcoal
-
Terbium (III) chloride hexahydrate (TbCl₃·6H₂O)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Mixture Preparation:
-
In a mortar, thoroughly grind a mixture of 10 g kaolin, 10 g anhydrous sodium carbonate, 6 g sulfur, and 1 g activated charcoal until a homogenous fine powder is obtained.
-
Prepare a 0.1 M aqueous solution of TbCl₃·6H₂O.
-
-
Hydrothermal Synthesis:
-
Transfer the ground powder mixture to a 100 mL Teflon-lined autoclave.
-
Add 50 mL of deionized water and 5 mL of the 0.1 M TbCl₃ solution to the autoclave. The amount of Tb³⁺ precursor can be varied to optimize doping concentration.
-
Seal the autoclave and place it in a furnace.
-
Heat the autoclave to 120°C for 24 hours to facilitate the formation of the sodalite framework with entrapped terbium ions.
-
-
Calcination for Chromophore Development:
-
After cooling, open the autoclave and collect the solid product by filtration. Wash thoroughly with deionized water and dry at 80°C. The product at this stage is typically a greenish intermediate.
-
Place the dried powder in a ceramic crucible with a lid, creating a reducing atmosphere.
-
Heat the crucible in a furnace to 750°C for 4 hours.
-
Cool the furnace to 500°C, remove the crucible lid to introduce an oxidizing atmosphere, and hold for an additional 2 hours to develop the blue color and activate the terbium luminescence.
-
-
Post-Synthesis Purification:
-
Cool the final product to room temperature.
-
Wash the blue powder repeatedly with deionized water to remove any soluble salts, followed by a final wash with ethanol (B145695).
-
Dry the purified Tb³⁺-doped this compound pigment at 100°C.
-
Protocol 2: Photoluminescent Characterization
This protocol outlines the characterization of the synthesized luminescent this compound.
Materials and Equipment:
-
Tb³⁺-doped this compound powder
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes
-
Spectrofluorometer
-
Time-Correlated Single Photon Counting (TCSPC) or Fluorescence Lifetime Imaging (FLIM) system
Procedure:
-
Sample Preparation:
-
Disperse a small amount (~0.1 mg/mL) of the Tb³⁺-doped this compound powder in ethanol by sonication for 10 minutes to obtain a stable colloidal suspension.
-
-
Photoluminescence Spectroscopy:
-
Transfer the suspension to a quartz cuvette.
-
In the spectrofluorometer, record the excitation spectrum by monitoring the most intense emission peak of Tb³⁺ (typically ~545 nm) while scanning the excitation wavelengths (e.g., 250-450 nm).
-
Record the emission spectrum by exciting the sample at the wavelength of maximum excitation found in the previous step and scanning the emission wavelengths (e.g., 400-700 nm).
-
-
Luminescence Lifetime Measurement:
-
Using a TCSPC or FLIM system with a pulsed laser source (e.g., 375 nm), excite the sample suspension.
-
Collect the decay of the luminescence intensity at the 545 nm emission peak over time.
-
Fit the decay curve with an appropriate exponential model (e.g., bi-exponential) to determine the luminescence lifetime(s).
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol provides a method to assess the biocompatibility of the synthesized nanoparticles, which is crucial for applications in drug development.
Materials and Equipment:
-
Luminescent this compound nanoparticles
-
Human cell line (e.g., HeLa or HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in the incubator.
-
Nanoparticle Treatment:
-
Prepare a stock suspension of the nanoparticles in sterile PBS and sonicate to ensure dispersion.
-
Prepare serial dilutions of the nanoparticles in complete cell culture medium to achieve a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Remove the old medium from the cells and replace it with 100 µL of the nanoparticle-containing medium. Include untreated cells as a negative control.
-
-
Incubation: Incubate the cells with the nanoparticles for 24 hours.
-
MTT Assay:
-
After incubation, remove the nanoparticle-containing medium and wash the cells gently with PBS.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations
Logical and Experimental Workflows
Caption: Workflow for synthesis and evaluation of luminescent ultramarine probes.
Hypothetical Signaling Pathway Application
The following diagram illustrates how a luminescent ultramarine-based probe could be used in a FRET (Förster Resonance Energy Transfer) assay to detect caspase-3 activity, a key event in apoptosis. This is analogous to the use of the "Ultramarine" chromoprotein in similar assays.[11][12]
Caption: FRET assay for caspase-3 detection using a hypothetical ultramarine probe.
References
- 1. politesi.polimi.it [politesi.polimi.it]
- 2. dyespigments.net [dyespigments.net]
- 3. pylamdyes.com [pylamdyes.com]
- 4. Confinement of Luminescent Guests in Metal–Organic Frameworks: Understanding Pathways from Synthesis and Multimodal Characterization to Potential Applications of LG@MOF Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. epj-conferences.org [epj-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Magnetic conjugated polymer nanoparticles doped with a europium complex for biomedical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultramarine, a Chromoprotein Acceptor for Förster Resonance Energy Transfer | PLOS One [journals.plos.org]
- 12. Ultramarine, a chromoprotein acceptor for Förster resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Ultramarine Blue in Ceramic Glazes
Audience: Researchers, Scientists, and Materials Development Professionals
Introduction
Ultramarine blue (Colour Index Pigment Blue 29) is an inorganic pigment prized for its brilliant, deep blue hue.[1] Chemically, it is a sodium aluminum silicate (B1173343) polysulfide with a sodalite crystal structure.[1][2] The distinctive color originates from the S₃⁻ radical anion, which serves as a chromophore within the cage-like aluminosilicate (B74896) framework.[2][3][4] While historically derived from the semi-precious stone lapis lazuli, today it is produced synthetically by heating a mixture of materials such as kaolin (B608303) clay, sodium carbonate, sulfur, and a reducing agent like charcoal at high temperatures.[1][5][6][7]
In ceramics, this compound is valued for its vibrant coloration and high-temperature stability, making it suitable for use in glazes and engobes for pottery, tiles, and sanitaryware.[8][9] Its performance, however, is highly dependent on glaze chemistry, firing temperature, and atmosphere. These notes provide a comprehensive overview of the pigment's properties, detailed protocols for its application in ceramic glazes, and a guide to troubleshooting common defects.
Physicochemical Properties of this compound Pigment
Synthetic this compound offers a more vivid and uniform color than its natural counterpart due to smaller, more consistent particle sizes.[5][10] It exhibits excellent stability under alkaline conditions but is highly susceptible to decomposition in the presence of even weak acids, which destroy the chromophore and cause color loss.[6][11] This acid sensitivity is a critical consideration in glaze formulation.
Table 1: General Properties of this compound (Pigment Blue 29)
| Property | Value / Description | Reference(s) |
|---|---|---|
| C.I. Name | Pigment Blue 29 | [1][9] |
| C.I. Number | 77007 | [9] |
| CAS Number | 57455-37-5 | [9] |
| Chemical Formula | Na₈Al₆Si₆O₂₄S₄ (approximate) | [1] |
| Crystal Structure | Sodalite | [12] |
| Primary Chromophore | S₃⁻ (blue) | [3][4] |
| Secondary Chromophore | S₂⁻ (yellow) | [3][4] |
| Thermal Stability | Stable up to ~900°C (1652°F) | [1] |
| Acid Resistance | Poor; decomposes in mild acids, releasing H₂S. | [6][11] |
| Alkali Resistance | Good; generally stable in alkaline conditions. | [6][8] |
| Lightfastness | Excellent |[11][13] |
Application in Ceramic Glazes
The successful incorporation of this compound into a ceramic glaze depends on the firing range and the chemical composition of the base glaze. The pigment is generally suitable for a wide range of firing temperatures, from low-fire earthenware to mid-range stoneware.[14][15][16]
Table 2: Firing Ranges for this compound Glazes
| Ceramic Body Type | Firing Range (°C) | Cone Range | Expected Finish | Reference(s) |
|---|---|---|---|---|
| Earthenware | 1050 - 1100°C | Cone 04 | Translucent, Gloss | [15][17] |
| Stoneware (Mid-Fire) | 1180 - 1260°C | Cone 5 - 6 | Glossy, Semi-translucent | [16][18][19] |
| Stoneware (High-Fire) | 1200 - 1300°C | Cone 9 | Glossy |[14] |
2.1 Factors Affecting Glaze Color and Stability
-
Glaze Chemistry: Ultramarine performs best in alkaline glazes. The presence of calcium can sometimes lead to color loss or alteration.[1][20] Acidic glaze formulations will cause the pigment to decompose, resulting in a faded or grayish color.[6]
-
Firing Temperature and Atmosphere: While thermally stable, over-firing can lead to defects and color changes.[16][21] The pigment is suitable for firing in oxidation.[18]
-
Application Thickness: The thickness of the glaze application significantly impacts the final color. Thicker applications generally result in a deeper, more opaque blue, while thin coats can be more translucent.[14][19] However, excessively thick applications can lead to defects like blistering.[20][21]
-
Clay Body: The color of the underlying clay body can influence the final appearance of the glaze. Darker clay bodies may result in a more muted blue compared to porcelain or white stoneware.[22]
Table 3: Example of a Cone 6 this compound Glaze Formulation[18]
| Ingredient | Percentage (%) | Purpose |
|---|---|---|
| Nepheline Syenite | 30.0 | Flux |
| Gerstley Borate | 24.0 | Flux |
| Silica (B1680970) | 20.0 | Glass Former |
| Kaolin (EPK) | 16.5 | Alumina (B75360) Source, Stabilizer |
| Wollastonite | 9.5 | Flux, Calcium Source |
| Talc | 2.0 | Flux, Magnesium Source |
| ADD: Cobalt Carbonate* | 1.0 - 5.0 | Colorant |
| Total | 102.0 - 107.0 | |
Note: While this recipe uses Cobalt Carbonate to achieve an "ultramarine" hue, ultramarine pigment itself can be added to a clear base glaze. The amount to add typically ranges from 5% to 10% by dry weight, but should be determined through testing.
Experimental Protocols
3.1 Protocol: Preparation of an this compound Glaze Slurry
-
Safety Precautions: Wear a NIOSH-approved respirator to avoid inhaling dry glaze materials. Use protective gloves and eyewear.
-
Weigh Materials: Accurately weigh all dry ingredients for the chosen base glaze recipe using a digital scale. Weigh the this compound pigment separately. A typical starting point is 8-10% pigment by dry weight of the glaze.
-
Dry Mixing (Optional): For small batches, combine all dry ingredients, including the pigment, in a container and mix thoroughly to ensure homogeneity.
-
Sieving and Wet Mixing: Place a 60 or 80-mesh sieve over a clean bucket. Add about 80% of the required water volume to the bucket. Slowly add the dry glaze mixture to the water, allowing it to slake (absorb water).
-
Mixing: Once slaked, mix the slurry thoroughly using a high-speed mixer or a whisk. Push all remaining powder through the sieve with a rib or brush, adding small amounts of the remaining water as needed to wash it through.
-
Viscosity Check: Check the specific gravity of the glaze slurry using a hydrometer. A typical specific gravity for dipping glazes is between 1.45 and 1.55.[18] Adjust with small additions of water or by allowing the glaze to settle and decanting excess water.
-
Final Sieving: Pass the entire glaze slurry through the sieve one more time to ensure a smooth, homogenous mixture free of lumps.[18]
-
Aging: Allow the glaze to sit for several hours or overnight to ensure all particles are fully wetted. Remix thoroughly before use.[22]
3.2 Protocol: Glaze Application
-
Surface Preparation: Ensure the bisque-fired ceramic ware is clean and free of dust, oils, or fingerprints by wiping it with a damp sponge.[20]
-
Application Method:
-
Dipping: Stir the glaze thoroughly to ensure all particles are in suspension. Using tongs, fully immerse the bisque ware into the glaze for 2-4 seconds.[22] Remove and allow excess glaze to drip off.
-
Brushing: For brush-on application, apply 2-3 even coats, allowing each coat to dry completely before applying the next.[14] This method is more prone to showing brush marks.
-
Spraying: This method requires a spray booth with proper ventilation. Apply several thin, even coats to achieve the desired thickness.
-
-
Cleaning: Clean any unwanted glaze from the bottom of the ware to prevent it from sticking to the kiln shelf.
3.3 Protocol: Firing
-
Loading the Kiln: Carefully place the glazed pieces into the kiln, ensuring they are not touching each other or the kiln elements.
-
Firing Schedule: Program the kiln according to the glaze's specified cone rating. A medium-speed firing is generally suitable.[18] For some glazes, a short soak (hold) at the peak temperature (e.g., 15-30 minutes) can help smooth out the glaze surface and heal defects.[17][18][21]
-
Cooling: Allow the kiln to cool down naturally without opening it until it is at room temperature to prevent thermal shock and crazing.
Troubleshooting Common Glaze Defects
Table 4: Troubleshooting Guide for this compound Glazes
| Defect | Appearance | Potential Causes | Recommended Solutions | Reference(s) |
|---|---|---|---|---|
| Fading / Graying | Washed-out, dull, or grayish-blue color. | Glaze is too acidic, causing pigment decomposition. | Use a base glaze with a higher alkaline content and low acidity. Test different base glaze recipes. | [6][13] |
| Blistering | Small bubbles or craters on the glaze surface. | Glaze applied too thickly; incomplete burnout of organics in the clay; over-firing; certain fluxes releasing gas. | Apply a thinner glaze coat; ensure a slow bisque firing; add a hold/soak to the firing schedule to allow bubbles to heal; check for problematic fluxes like borax (B76245) or soda ash. | [20][21][23][24] |
| Crawling | Glaze pulls away from the body, leaving bare spots. | Dusty or oily bisque ware; glaze applied too thickly, causing cracking upon drying; high surface tension in the glaze. | Clean bisque ware thoroughly before glazing; apply a thinner, even coat; add a binder like CMC gum to the glaze to improve adhesion. | [20][23][24] |
| Pitting / Pinholing | Small pinholes or pits in the fired glaze. | Gas escaping from the clay body or glaze late in the firing; glaze is too viscous to heal over the holes. | Lengthen the firing cycle or add a soak at peak temperature; apply glaze less thickly; add more flux to increase fluidity. | [23][24] |
| Running | Glaze becomes too fluid and runs down vertical surfaces. | Glaze applied too thickly; over-firing; insufficient alumina or silica in the glaze recipe. | Apply a thinner glaze coat; reduce the top firing temperature or soak time; add 2-5% kaolin to the glaze to increase viscosity. |[21] |
Visualizations: Workflows and Relationships
Caption: Workflow for the industrial synthesis of this compound pigment.[4][5][6][7]
Caption: Standard experimental workflow for preparing and testing a ceramic glaze.
Caption: Key factors that interact to determine the final properties of the glaze.
References
- 1. Ultramarin Blue | scholz colour pigments [harold-scholz.de]
- 2. researchgate.net [researchgate.net]
- 3. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultramarine - Wikipedia [en.wikipedia.org]
- 6. This compound Pigment, Synthetic [mccrone.com]
- 7. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. gauravchemicals.com [gauravchemicals.com]
- 10. naturalpigments.com [naturalpigments.com]
- 11. pcimag.com [pcimag.com]
- 12. Synthesis of Ultramarine from Reservoir Silts [mdpi.com]
- 13. This compound Pigment: Unveiling Its Timeless Beauty and Scientific Wonders – Painting Best Practices [paintingbestpractices.com]
- 14. This compound - Stoneware Color Ceramic Glaze by Blythe [ceramic-glazes.com]
- 15. northcotepotterysupplies.com.au [northcotepotterysupplies.com.au]
- 16. penguinpottery.com [penguinpottery.com]
- 17. Base Glaze - Ultramarine [ceramicartsnetwork.org]
- 18. Cone 6 Ultramarine Cobalt Blue Glaze (Glossy Clear plus Cobalt Carbonate) — The Studio Manager [thestudiomanager.com]
- 19. Glaze this compound | purchase online [bsz-keramikbedarf.de]
- 20. Dealing with Glaze Defects: Blistering and Crawling [thepottersshedau.com]
- 21. glazedefects [shop.clay-planet.com]
- 22. google.com [google.com]
- 23. 5 Glaze Defects and Expert Solutions for Fixing Them [ceramicartsnetwork.org]
- 24. help.glazy.org [help.glazy.org]
Surface Modification of Ultramarine Pigments for Enhanced Industrial Performance
Application Notes and Protocols for Researchers and Scientists
Introduction
Ultramarine pigments, known for their vibrant and unique reddish-blue hue, are widely utilized in various industrial applications, including plastics, coatings, cosmetics, and paper.[1][2] These inorganic pigments are sodium aluminum sulfosilicates with a complex sodalite cage structure.[3][4] While they offer excellent heat stability (up to 350°C), lightfastness, and are non-toxic, their application is significantly limited by their poor resistance to acids.[5][6][7] Contact with acidic environments, including acid rain, can lead to the decomposition of the pigment's chromophore, resulting in color fading and the release of hydrogen sulfide.[7][8]
To overcome these limitations and expand their utility in high-performance applications, surface modification of ultramarine pigments is crucial. This document provides detailed application notes and experimental protocols for the most effective surface modification techniques, focusing on enhancing acid resistance, weatherability, and dispersibility. The primary methods covered are silica (B1680970) coating and organosilane functionalization.
Key Performance Improvements through Surface Modification
Surface modification aims to create a protective barrier around the ultramarine pigment particles, shielding them from chemical attack and improving their compatibility with various matrices.
-
Enhanced Acid Resistance: A protective layer prevents the acidic medium from reaching the pigment's core, thus preserving its color and structural integrity.[8][9]
-
Improved Weather Resistance: By enhancing acid resistance, the pigment's durability in outdoor applications exposed to acid rain and other environmental factors is significantly improved.[7][8]
-
Increased Dispersibility: Surface treatments can change the pigment's surface from hydrophilic to hydrophobic, improving its dispersion in organic polymers and solvent-based systems.[10][11]
-
Reduced Leaching: The coating encapsulates the pigment, preventing the leaching of sulfur compounds.[12][13]
Data Summary
The following table summarizes the quantitative improvements achieved through various surface modification techniques.
| Modification Method | Key Improvement | Quantitative Data | Reference |
| Novel Two-Step Silica Coating | Acid Resistance | Achieved 10th grade acid resistance; No sulfur leached in 10 wt% HCl. | [12][13] |
| Dense Silica Coating | Acid Resistance | Reached 9th grade acid resistance. | [14] |
| Dodecyltrimethoxysilane (DTMS) Coating | Acid Resistance & Chemical Stability | Minimal color change in 0.8% and 1.0% HCl; Mass loss < 4% in various environments; Color variation (ΔE) of 0–2.25. | [9][10] |
| Silane Coupling Agent on Silica-Coated Ultramarine | Acid Resistance | Color difference (ΔE) of 1.34-3.38 after 10 hours in 5% H₂SO₄. | [15] |
Experimental Protocols
Protocol 1: Novel Two-Step Silica Coating for Superior Acid Resistance
This protocol combines a dense liquid coating followed by a sol-gel process to create a uniform and dense silica layer on ultramarine pigments.[12][13]
Materials:
-
Ultramarine blue pigment
-
Sodium silicate (B1173343) solution (Waterglass)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ammonia (B1221849) solution (25 wt%)
-
Deionized water
-
Hydrochloric acid (for acid resistance testing)
Equipment:
-
Beakers and magnetic stirrer
-
Centrifuge
-
Drying oven
-
Muffle furnace
-
pH meter
Workflow Diagram:
Caption: Workflow for the novel two-step silica coating process.
Procedure:
Part A: Dense Liquid Coating
-
Disperse a specific amount of ultramarine pigment (e.g., 10g) in deionized water to form a slurry.
-
Slowly add a sodium silicate solution to the slurry while stirring. The amount of silicate will determine the coating thickness.
-
Adjust the pH of the slurry to a neutral range (pH 7-8) by slowly adding a dilute acid (e.g., HCl). This initiates the precipitation of silica onto the pigment surface.
-
Allow the mixture to age for a set period (e.g., 1 hour) under continuous stirring to ensure uniform coating.
-
Separate the coated pigment from the solution by centrifugation or filtration.
-
Wash the pigment several times with deionized water to remove unreacted reagents.
-
Dry the pigment in an oven at a controlled temperature (e.g., 100-120°C).
Part B: Sol-Gel Coating
-
Disperse the dried, dense silica-coated pigment from Part A into ethanol.
-
In a separate container, prepare a solution of TEOS, ethanol, and deionized water.
-
Add the TEOS solution to the pigment suspension and stir.
-
Add ammonia solution dropwise to catalyze the hydrolysis and condensation of TEOS, forming a second silica layer.
-
Continue stirring for several hours (e.g., 6 hours) to complete the reaction.
-
Separate, wash, and dry the pigment as described in Part A.
-
Calcine the dried pigment in a muffle furnace at a high temperature (e.g., 500°C) to densify the silica coating.
Characterization: The resulting pigment can be characterized using Scanning Electron Microscopy (SEM) to observe the coating morphology, X-ray Photoelectron Spectroscopy (XPS) to confirm the surface composition, and Fourier-Transform Infrared (FTIR) spectroscopy to identify Si-O-Si bonds.[12][13]
Acid Resistance Test: Immerse a known amount of the modified pigment in a 10 wt% hydrochloric acid solution and observe for any color change or the release of H₂S gas over time.[12]
Protocol 2: Hydrophobic Surface Modification with Dodecyltrimethoxysilane (DTMS)
This protocol imparts a hydrophobic character to the ultramarine pigment, enhancing its acid resistance and dispersibility in non-aqueous systems.[9][10]
Materials:
-
This compound pigment
-
Dodecyltrimethoxysilane (DTMS)
-
Ethanol
-
Deionized water
-
Zinc acetate (B1210297) solution (1% w/v) (optional pre-treatment)
Equipment:
-
Reaction vessel with a condenser and stirrer
-
Temperature-controlled water bath
-
Vacuum filtration apparatus
-
Drying oven
-
Muffle furnace
Workflow Diagram:
Caption: Workflow for hydrophobic modification using DTMS.
Procedure:
-
(Optional Pre-treatment) Immerse the ultramarine pigment in a 1% (w/v) zinc acetate solution in a temperature-controlled water bath at 70°C for 30 minutes. This step can improve the surface reactivity.[10]
-
Filter and dry the pre-treated pigment to a constant weight.
-
Thermally treat the dried product in a muffle furnace at 200°C for 4 hours, then pulverize to a fine powder.[10]
-
Disperse the ultramarine pigment in a mixture of ethanol and water.
-
Add Dodecyltrimethoxysilane (DTMS) to the suspension. The amount of DTMS will depend on the desired level of surface coverage.
-
Heat the mixture to reflux (approximately 80°C) and maintain it under constant stirring for several hours (e.g., 4 hours) to allow for the hydrolysis of DTMS and its covalent bonding to the pigment surface.
-
After the reaction, cool the suspension and separate the modified pigment by vacuum filtration.
-
Wash the pigment thoroughly with ethanol to remove any unreacted silane.
-
Dry the final product in an oven at a moderate temperature (e.g., 80-100°C).
Characterization: The success of the modification can be confirmed by measuring the contact angle of a water droplet on a pressed pellet of the pigment to assess its hydrophobicity.[10] FTIR spectroscopy can be used to detect the presence of alkyl chains on the pigment surface.
Chemical Stability Analysis: Assess the stability by immersing the modified pigment in aqueous solutions of different pH values (e.g., HCl solutions of 0.8% and 1.0%) and measuring the color change (ΔE) using a colorimeter.[9]
Industrial Applications of Surface-Modified Ultramarine Pigments
-
Coatings: Acid-resistant grades are suitable for exterior architectural coatings and automotive paints where weather fastness is critical.[7][8]
-
Plastics: Improved dispersibility and heat stability make them ideal for coloring a wide range of polymers, from polyolefins to engineering plastics, without causing warping.[5][16] Hydrophobic grades are particularly useful in preventing moisture absorption.
-
Cosmetics: The non-toxic nature of ultramarine, combined with enhanced stability, allows for its safe use in products like eyeshadows and nail polishes.[2][16]
-
Inks: Modified pigments with better dispersion characteristics can be used in high-quality printing inks.[1]
Logical Relationship Diagram
Caption: Relationship between modification, properties, and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction and Application of Ultramarine Pigment - Industry News [pigmentchemical.com]
- 3. Ultramarin Blue | scholz colour pigments [harold-scholz.de]
- 4. This compound PIGMENT - Ataman Kimya [atamanchemicals.com]
- 5. Pigment for Surface Coating,Ultramarine for Surface Coating,Manufacturer,Supplier,Exporter [meghadyes.com]
- 6. ispigment.com [ispigment.com]
- 7. pcimag.com [pcimag.com]
- 8. pcimag.com [pcimag.com]
- 9. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Acid-Resistant Ultramarine Pigment by Dense Silica Coating Process | Scientific.Net [scientific.net]
- 15. JPS6183258A - Surface-treated ultramarine - Google Patents [patents.google.com]
- 16. dyespigments.net [dyespigments.net]
Application Notes and Protocols for the Identification of Ultramarine in Cultural Heritage Artifacts
Introduction:
The identification of pigments is a critical aspect of the technical study of cultural heritage artifacts. It provides invaluable insights into the artist's palette, trade routes, dating of the object, and potential restoration efforts. Ultramarine, a vibrant blue pigment, has been highly prized for centuries, initially derived from the semi-precious stone lapis lazuli (natural ultramarine) and later produced synthetically.[1] Distinguishing between the natural and synthetic forms, as well as identifying its presence, requires a multi-analytical approach. These application notes provide detailed methodologies for researchers and scientists to identify ultramarine in cultural heritage artifacts using a combination of non-destructive and micro-destructive analytical techniques.
The primary methods covered include Raman Spectroscopy, X-ray Fluorescence (XRF) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS). The integration of these techniques offers a comprehensive characterization of the pigment, from its molecular vibrations to its elemental composition and morphology.[2][3]
Analytical Techniques: An Overview
A variety of instrumental techniques are employed for pigment identification on works of art.[2] Non-destructive methods are preferred to avoid sampling, though sometimes micro-samples are necessary for a more detailed analysis.[4] The choice of technique or combination of techniques often depends on the specific research question, the nature of the artifact, and the available instrumentation.
Key Analytical Techniques for Ultramarine Identification:
-
Raman Spectroscopy: A non-destructive technique that provides information about the molecular vibrations of a material. It is highly specific for identifying the chromophore responsible for the blue color in ultramarine.[5]
-
X-ray Fluorescence (XRF) Spectroscopy: A non-destructive elemental analysis technique that can identify the elements present in a pigment. It is useful for detecting key elements in ultramarine and associated minerals.[3][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the vibrational modes of molecules and is particularly useful for characterizing the aluminosilicate (B74896) framework of ultramarine and identifying binding media.[7]
-
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS): A micro-analytical technique that provides high-resolution images of pigment particles and their elemental composition. It is instrumental in distinguishing between the morphology of natural and synthetic ultramarine.[2][8][9]
Data Presentation: Quantitative Analysis of Ultramarine
The following tables summarize the key quantitative data used to identify ultramarine with the aforementioned techniques.
Table 1: Characteristic Raman Spectroscopy Peaks for Ultramarine
| Wavenumber (cm⁻¹) | Assignment | Source |
| ~548 | Symmetric stretch of S₃⁻ radical anion (strong, characteristic) | [5] |
| ~259 | Bending mode of S₃⁻ | [5] |
| ~805 | Overtone of the S₃⁻ stretch | |
| ~1096 | Second overtone of the S₃⁻ stretch | [5] |
| ~585 | Symmetric stretch of S₂⁻ radical anion (shoulder) | [5] |
| 1086, 713, 283, 156 | Calcite (often present in natural ultramarine) |
Note: The exact peak positions can vary slightly depending on the specific composition and crystal structure.
Table 2: Elemental Composition of Ultramarine by XRF and SEM-EDS
| Element | Natural Ultramarine (Lapis Lazuli) | Synthetic Ultramarine | Significance | Source |
| Na, Al, Si, S | Major components | Major components | Core elements of the ultramarine molecule | |
| Ca | Often present in significant amounts | Typically absent or in trace amounts | Indicates the presence of calcite, a common impurity in lapis lazuli | [10] |
| Fe | Often present | Generally absent | Indicates the presence of pyrite (B73398) (FeS₂), another common impurity in lapis lazuli | [6] |
| K | Can be present | Can be present in some synthetic formulations | [9] |
Table 3: Characteristic FTIR Absorption Bands for Ultramarine
| Wavenumber (cm⁻¹) | Assignment | Source |
| ~1000-1100 (strong, broad) | Asymmetric stretching of Si-O-Al | [7] |
| ~660-700 | Symmetric stretching of Si-O-Al | [11] |
| ~450 | Bending of Si-O-Al | |
| 2340 | Entrapped CO₂ (can be indicative of natural ultramarine from specific sources) | [12] |
Experimental Protocols
The following sections provide detailed protocols for each analytical technique.
Application Note 1: Raman Spectroscopy
Objective: To identify the characteristic molecular vibrations of the ultramarine pigment, specifically the polysulfide radical anions (S₃⁻) that produce the blue color.
Instrumentation: A portable or laboratory-based Raman spectrometer equipped with a microscope for precise targeting of the analysis area.
Experimental Protocol:
-
Laser Selection: A 532 nm or 785 nm laser is commonly used.[13][14] Longer wavelengths (e.g., 785 nm) can help to reduce fluorescence, which can be an issue with historical samples containing organic binders.
-
Laser Power: Use the lowest possible laser power to avoid thermal degradation of the pigment or binder (typically <1 mW at the sample).
-
Acquisition Time: Adjust the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio. This can range from a few seconds to several minutes.
-
Spectral Range: Collect spectra in the range of 100-1600 cm⁻¹ to cover the main vibrational modes of ultramarine and associated minerals like calcite.
-
Data Analysis:
-
Perform baseline correction to remove fluorescence background.[13]
-
Identify the strong characteristic peak of ultramarine at approximately 548 cm⁻¹.
-
Look for other confirmatory peaks and the presence of bands from associated minerals (see Table 1).
-
Workflow Diagram:
Application Note 2: X-ray Fluorescence (XRF) Spectroscopy
Objective: To determine the elemental composition of the blue pigment to support its identification as ultramarine and to help distinguish between natural and synthetic origins.
Instrumentation: A handheld or laboratory-based XRF spectrometer. Handheld instruments are particularly useful for in-situ, non-destructive analysis of large objects.
Experimental Protocol:
-
Instrument Setup:
-
Select an appropriate voltage and current (e.g., 40-45 kV, 6.5 µA).[15]
-
Use a filter appropriate for the detection of both light and heavy elements.
-
-
Measurement:
-
Position the instrument's measurement window as close as possible to the area of interest.
-
Acquire data for a sufficient time to obtain good counting statistics (e.g., 180 seconds).[15]
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the elements present.
-
For ultramarine, look for the presence of Al, Si, S, and Na (note: lighter elements like Na and Al may be difficult to detect with some portable XRF systems).
-
Crucially, look for the presence or absence of Ca and Fe to help distinguish between natural and synthetic ultramarine (see Table 2).[6][10]
-
Logical Relationship Diagram:
References
- 1. chsopensource.org [chsopensource.org]
- 2. Pigment identification – SEM-EDX, XRF & Raman microscopy | ICCROM [iccrom.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultramarine Blue Pigment, Synthetic [mccrone.com]
- 8. mdpi.com [mdpi.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pos.sissa.it [pos.sissa.it]
- 13. tsi.com [tsi.com]
- 14. researchgate.net [researchgate.net]
- 15. Forensic dye analysis in cultural heritage: Unraveling the authenticity of the earliest Persian knotted-pile silk carpet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ultramarine Blue in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultramarine blue (CI 77007) is an inorganic pigment with a rich history, valued for its vibrant, deep blue hue.[1] Originally derived from the semi-precious stone lapis lazuli, it is now primarily produced synthetically, ensuring high purity and safety for cosmetic applications.[1] Its unique color and excellent stability make it a versatile ingredient in a wide range of cosmetic products. These application notes provide detailed information on the properties, applications, and formulation protocols for incorporating this compound into cosmetic formulations.
Physicochemical Properties
This compound's performance in a cosmetic formulation is dictated by its physical and chemical properties. The following tables summarize key quantitative data for cosmetic-grade this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| INCI Name | CI 77007 (Ultramarines) | [2][3][4] |
| Chemical Formula | Na₇Al₆Si₆O₂₄S₃ | [5] |
| Appearance | Fine blue powder | [2][3][4] |
| Particle Size (typical) | 1–15 µm | [3] |
| pH (in aqueous solution) | 6.0 - 9.0 | [6] |
| Solubility | Insoluble in water and organic solvents | [4][6] |
Table 2: Stability Profile
| Stability Parameter | Description | Source(s) |
| Lightfastness | Excellent; resistant to fading upon light exposure. | [1][3] |
| Heat Stability | Stable at temperatures up to 350-400°C. At temperatures above 400°C in the presence of air, it can decompose and release sulfur dioxide. | [7][8] |
| Chemical Stability | Stable under normal ambient temperatures and in alkaline conditions. Decomposes in the presence of strong acids, liberating hydrogen sulfide (B99878) gas. | [7][9] |
Table 3: Regulatory Limits for Heavy Metals in Cosmetics (as impurities)
| Heavy Metal | US FDA (in color additives) | European Union (Germany) |
| Arsenic (As) | ≤ 3 ppm | ≤ 0.5 ppm |
| Lead (Pb) | ≤ 20 ppm | ≤ 2 ppm |
| Mercury (Hg) | ≤ 1 ppm | ≤ 0.1 ppm |
| Antimony (Sb) | - | ≤ 0.5 ppm |
| Cadmium (Cd) | - | ≤ 0.1 ppm |
| Nickel (Ni) | - | ≤ 10 ppm |
| Sources:[10][11][12][13] |
Applications in Cosmetic Formulations
This compound is utilized in a variety of cosmetic products for both its color and its optical effects.
-
Color Cosmetics: It is a popular choice for creating vibrant blue and violet shades in eyeshadows, eyeliners, and mascaras.[1] It can also be blended with other pigments to create a wide range of hues.
-
Color Correction: Due to its blue hue, it is effective at neutralizing yellow and sallow tones in the skin. It is often incorporated into primers and foundations to achieve a more balanced and neutral complexion.[1]
-
Foundations: In foundations, especially for deeper skin tones, this compound can be used as a substitute for black iron oxide to create darker shades without imparting a gray or ashy cast.[1]
-
Optical Effects: Research has shown that this compound can enhance the reflectance of red light, which can help to make the skin appear smoother and more even-toned. This contributes to a more natural and refined finish in base makeup products.[1]
Experimental Protocols
The following protocols provide detailed methodologies for incorporating this compound into different cosmetic formulations.
Protocol 1: Formulation of a Pressed Powder Eyeshadow
This protocol outlines the steps for creating a pressed powder eyeshadow featuring this compound.
1. Materials and Equipment:
-
Pigments: this compound (CI 77007), Titanium Dioxide (for lighter shades, optional), Iron Oxides (for shade variation, optional), Mica (for shimmer, optional).
-
Fillers/Binders: Talc, Mica, Sericite, Magnesium Stearate, Zinc Stearate.
-
Liquid Binder: Isopropyl Myristate, Dimethicone, or a proprietary pressing medium.
-
Equipment: Laboratory scale (accurate to 0.01g), powder blender (e.g., ribbon blender for larger scale, mortar and pestle for lab scale), sieve, press (manual or hydraulic), 26mm eyeshadow pans.
2. Procedure:
-
Premixing Dry Ingredients:
-
Accurately weigh all dry ingredients (pigments, fillers, and dry binders).
-
Combine the dry ingredients in the powder blender.
-
Blend until a homogenous color is achieved. For laboratory-scale batches, triturate the powders in a mortar and pestle.
-
Pass the blended powder through a sieve to break up any agglomerates.
-
-
Addition of Liquid Binder:
-
Slowly add the liquid binder to the powder mixture while blending. In a large-scale blender, this is typically done via a spray nozzle to ensure even distribution.[14][15] For lab-scale, add dropwise and mix thoroughly with a spatula or in the mortar and pestle.
-
The final consistency should be similar to damp sand, able to form clumps when pressed.
-
-
Pressing:
-
Place an empty eyeshadow pan on the base of the press.
-
Fill the pan with the powder mixture.
-
Place a pressing tile or ribbon over the powder.
-
Apply pressure according to the press specifications. The amount of pressure will need to be optimized based on the formulation to achieve a hard, yet usable, cake.
-
Release the pressure and carefully remove the pressed eyeshadow.
-
3. Quality Control:
-
Pay-off Test: Swipe the pressed powder with a finger or applicator to assess color transfer and texture.
-
Drop Test: Drop the pressed powder from a standardized height to evaluate its durability and resistance to breakage.
-
Color Matching: Compare the color of the final product to a standard using a spectrophotometer or visual assessment under controlled lighting.
Protocol 2: Formulation of an Oil-in-Water (O/W) Color-Correcting Emulsion
This protocol describes the preparation of a color-correcting primer incorporating this compound.
1. Materials and Equipment:
-
Water Phase: Deionized Water, Glycerin (humectant), Xanthan Gum (thickener), Preservative.
-
Oil Phase: Emulsifying Wax, Cetyl Alcohol, Dimethicone, Cyclopentasiloxane, Isopropyl Myristate.
-
Pigment Dispersion: this compound (CI 77007), dispersing agent (e.g., lecithin (B1663433) or a synthetic polymer), a portion of the oil phase.
-
Equipment: Two beakers, water bath or hot plate with magnetic stirrer, homogenizer (e.g., rotor-stator homogenizer), pH meter, viscometer.
2. Procedure:
-
Pigment Dispersion:
-
In a separate small beaker, combine the this compound pigment with the dispersing agent and a portion of the oil phase.
-
Mix using a high-shear mixer or by passing through a three-roll mill until the pigment is fully de-agglomerated and evenly dispersed. The quality of the dispersion can be checked using a Hegman gauge.[16]
-
-
Preparation of Phases:
-
In one beaker, combine all water phase ingredients except for the preservative. Heat to 75-80°C with gentle stirring until all components are dissolved and uniform.
-
In a separate beaker, combine all oil phase ingredients. Heat to 75-80°C with stirring until the waxes are completely melted.
-
-
Emulsification:
-
Slowly add the heated oil phase to the heated water phase with continuous stirring.
-
Once the addition is complete, homogenize the mixture for 3-5 minutes at high speed.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion while stirring gently with a sweep or anchor-type agitator.
-
When the temperature is below 40°C, add the prepared pigment dispersion and the preservative.
-
Continue to stir until the mixture is uniform and has cooled to room temperature.
-
-
Final Adjustments:
-
Check the pH of the final emulsion and adjust if necessary.
-
Measure the viscosity to ensure it meets the desired specifications.
-
3. Stability Testing:
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C and 50°C) and in a cycling temperature chamber (e.g., freeze-thaw cycles) for a predetermined period (e.g., 1-3 months).[17][18]
-
Evaluation: At regular intervals, evaluate the samples for changes in color, odor, pH, viscosity, and signs of phase separation (creaming or coalescence).[18]
-
Light Stability: Expose the product to controlled light sources (e.g., xenon arc lamp) to assess the lightfastness of the color.[19]
Visualization of Experimental Workflows
The following diagrams illustrate the key stages in the formulation processes described above.
Caption: Workflow for Pressed Powder Eyeshadow Formulation.
Caption: Workflow for O/W Color-Correcting Emulsion.
Safety and Regulatory Considerations
-
General Safety: this compound is considered non-toxic and safe for use in cosmetics.[7] However, as with any fine powder, inhalation of dust should be avoided during handling.[7]
-
Skin Sensitization: this compound is not expected to be a skin irritant or sensitizer.[7] For novel formulations, it is recommended to conduct appropriate safety assessments, such as in vitro skin sensitization assays (e.g., DPRA, KeratinoSens™, h-CLAT), to confirm the safety of the final product.[20]
-
Regulatory Status:
-
USA: The FDA lists ultramarines (B1171998) as color additives exempt from certification and they may be safely used for coloring externally applied cosmetics, including products for the eye area.[11] However, their use in lip products is not permitted.[11]
-
EU: Ultramarines are listed as CI 77007 in Annex IV of the EU Cosmetics Regulation and are permitted in all cosmetic products without restriction.[10]
-
Heavy Metals: Cosmetic-grade this compound must comply with strict limits for heavy metal impurities as stipulated by regulatory bodies in the region of sale.[10][11][12]
-
Conclusion
This compound is a valuable and versatile pigment in the cosmetic formulator's palette. Its excellent stability, vibrant color, and beneficial optical properties make it suitable for a wide array of decorative and complexion-enhancing products. By following detailed formulation and testing protocols, researchers and scientists can effectively harness the unique attributes of this compound to develop innovative and high-performing cosmetic products.
References
- 1. tkbtrading.com [tkbtrading.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. cdfsupplies.com [cdfsupplies.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. soapmakers-store.com [soapmakers-store.com]
- 6. jamesmbrown.co.uk [jamesmbrown.co.uk]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. This compound - Shandong Grand Chemical Co., Ltd. [obachemical.com]
- 9. one.oecd.org [one.oecd.org]
- 10. specialchem.com [specialchem.com]
- 11. cosmeticsinfo.org [cosmeticsinfo.org]
- 12. Overview on Global Heavy Metal Limits for Cosmetics [freyrsolutions.com]
- 13. fda.gov [fda.gov]
- 14. mixers.com [mixers.com]
- 15. youtube.com [youtube.com]
- 16. Society of Cosmetic Chemists > Education > Blog > Colors in Cosmetics – The Importance of Dispersion [scconline.org]
- 17. freelanceformulations.com [freelanceformulations.com]
- 18. makingcosmetics.com [makingcosmetics.com]
- 19. Stability Testing of Cosmetic Products | Atlas [atlas-mts.com]
- 20. x-cellr8.com [x-cellr8.com]
Application Notes and Protocols: Ultramarine Blue as a Cation Exchanger
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultramarine blue, a well-known inorganic pigment with a history spanning centuries, possesses a unique molecular structure that enables its function as an effective cation exchanger. Chemically, it is a sodium aluminosilicate (B74896) with a sodalite cage-like framework, belonging to the zeolite family of microporous materials. The presence of mobile sodium cations within this structure allows for their exchange with other cations, including heavy metals, making this compound a potential candidate for applications in purification, drug delivery, and environmental remediation.
The fundamental structure of this compound consists of a three-dimensional framework of silica (B1680970) and alumina (B75360) tetrahedra. This framework carries a net negative charge, which is balanced by the positively charged sodium ions (Na⁺) residing in the microporous cages. These sodium ions are not covalently bound within the framework and can be readily exchanged with other cations present in a surrounding solution. This property is the basis for its application as a cation exchanger. The typical chemical formula for this compound is Na₈₋ₓ[(AlSiO₄)₆]·(Sₙ)ₘ, where the polysulfide anions (Sₙ) are responsible for its characteristic blue color.
This document provides detailed application notes and experimental protocols for utilizing this compound as a cation exchanger, with a focus on the removal of heavy metal ions from aqueous solutions.
Principle of Cation Exchange in this compound
The cation exchange process in this compound is an equilibrium-driven reaction where the sodium ions within its structure are replaced by other cations from a solution. The general mechanism can be represented by the following equation:
nNa⁺(Ultramarine) + Mⁿ⁺(aq) ⇌ Mⁿ⁺(Ultramarine) + nNa⁺(aq)
Where:
-
Na⁺(Ultramarine) represents the exchangeable sodium ions within the this compound framework.
-
Mⁿ⁺(aq) is a cation with a charge of 'n' in the aqueous solution.
-
Mⁿ⁺(Ultramarine) is the cation that has been exchanged into the this compound structure.
-
nNa⁺(aq) represents the sodium ions released into the solution.
The efficiency and selectivity of this exchange process are influenced by several factors, including the concentration of the competing cations, their charge and ionic radius, pH of the solution, and the temperature.
Potential Applications
The cation exchange properties of this compound open up possibilities for its use in various scientific and industrial fields:
-
Environmental Remediation: Removal of toxic heavy metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺) from contaminated water sources.
-
Purification: Selective removal of cationic impurities from chemical and pharmaceutical solutions.
-
Drug Delivery: As a carrier for cationic drug molecules, potentially enabling controlled release.
-
Catalysis: As a support material for catalytically active metal cations.
Quantitative Data
While specific data for the cation exchange capacity (CEC) of commercial this compound pigments are not extensively published, its structural similarity to zeolites suggests a significant potential. The theoretical CEC of natural zeolites can range from 2.6 to 5.8 meq/g, although the actual capacity is often lower due to impurities.[1] For the purpose of these protocols, it is essential to experimentally determine the CEC of the specific this compound material being used.
The following table summarizes typical experimental parameters and models used in cation exchange studies with zeolite-like materials, which can be applied to this compound.
| Parameter | Description | Typical Values/Models |
| Cation Exchange Capacity (CEC) | The total capacity of the material to exchange cations, typically expressed in milliequivalents per gram (meq/g). | 1 - 5 meq/g (for natural zeolites) |
| Adsorption Isotherm Models | Mathematical models that describe the equilibrium distribution of an adsorbate between the solid and liquid phases. | Langmuir: qₑ = (qₘbCₑ)/(1+bCₑ) Freundlich: qₑ = KբCₑ^(1/n) |
| Kinetic Models | Models that describe the rate of cation exchange. | Pseudo-first-order: log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t Pseudo-second-order: t/qₜ = 1/(k₂qₑ²) + t/qₑ |
| Regeneration Efficiency | The percentage of the initial cation exchange capacity recovered after regeneration. | > 90% is desirable |
Experimental Protocols
Protocol 1: Determination of Cation Exchange Capacity (CEC) of this compound
This protocol describes a standard method for determining the CEC of this compound using ammonium (B1175870) acetate (B1210297).
Materials:
-
This compound powder
-
1 M Ammonium acetate (NH₄OAc) solution (pH 7)
-
1 M Potassium chloride (KCl) solution
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Apparatus for ammonia (B1221849) distillation and titration (e.g., Kjeldahl apparatus)
-
Standardized sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) for titration
-
Indicator solution (e.g., mixed methyl red-bromocresol green)
Procedure:
-
Sample Preparation: Weigh accurately about 1-2 g of dry this compound powder into a 50 mL centrifuge tube.
-
Saturation with Ammonium Ions: a. Add 30 mL of 1 M NH₄OAc solution to the centrifuge tube. b. Shake the mixture for 1 hour at room temperature. c. Centrifuge the suspension at 3000 rpm for 10 minutes and discard the supernatant. d. Repeat steps 2a-2c three more times to ensure complete saturation of the exchange sites with NH₄⁺ ions.
-
Removal of Excess Ammonium: a. Wash the NH₄⁺-saturated this compound with 30 mL of isopropanol (B130326) (or ethanol) to remove excess (non-exchanged) ammonium acetate. b. Centrifuge and discard the supernatant. Repeat this washing step three times. c. Dry the sample in an oven at 60°C overnight.
-
Displacement of Ammonium Ions: a. Transfer the dried, NH₄⁺-saturated this compound to a flask. b. Add 100 mL of 1 M KCl solution to displace the ammonium ions. c. Shake the mixture for 2 hours. d. Filter the suspension and collect the filtrate containing the displaced NH₄⁺ ions.
-
Quantification of Ammonium: a. Determine the concentration of ammonium ions in the filtrate using steam distillation followed by titration (Kjeldahl method) or an ion-selective electrode. b. For titration, distill the ammonia from the filtrate into a known volume of standard acid. Titrate the excess acid with a standard base.
-
Calculation of CEC: CEC (meq/g) = [(Volume of standard acid × Normality of acid) - (Volume of standard base × Normality of base)] / (Weight of this compound sample in g)
Protocol 2: Batch Experiment for Heavy Metal Removal using this compound
This protocol outlines a batch adsorption study to evaluate the efficiency of this compound in removing a specific heavy metal ion from an aqueous solution.
Materials:
-
This compound powder
-
Stock solution of a heavy metal salt (e.g., 1000 mg/L of Pb(NO₃)₂, CdCl₂, CuSO₄)
-
Deionized water
-
pH meter
-
0.1 M HNO₃ and 0.1 M NaOH for pH adjustment
-
Shaker incubator
-
Centrifuge and centrifuge tubes or filtration system
-
Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - ICP)
Procedure:
-
Preparation of Working Solutions: Prepare a series of standard solutions of the heavy metal of interest with varying concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution with deionized water.
-
Adsorption Experiment: a. Take a series of flasks or beakers and add a fixed volume of the prepared metal solutions (e.g., 50 mL). b. Adjust the pH of each solution to a desired value (e.g., pH 5-6, as heavy metal hydroxides may precipitate at higher pH). c. Add a known amount of this compound powder to each flask (e.g., 0.1 g). This is the adsorbent dosage. d. Place the flasks in a shaker incubator and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 24 hours).
-
Sample Analysis: a. After the equilibration period, separate the this compound from the solution by centrifugation or filtration. b. Measure the final concentration of the heavy metal in the supernatant/filtrate using AAS or ICP.
-
Data Analysis: a. Calculate the amount of heavy metal adsorbed per unit mass of this compound (qₑ, in mg/g) at equilibrium using the following equation: qₑ = (C₀ - Cₑ) × V / m Where:
-
C₀ = Initial metal concentration (mg/L)
-
Cₑ = Equilibrium metal concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the this compound (g) b. Calculate the removal efficiency (%) using: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] × 100 c. Fit the equilibrium data to the Langmuir and Freundlich isotherm models to determine the adsorption capacity and mechanism.
-
Protocol 3: Regeneration of this compound after Cation Exchange
This protocol describes a method to regenerate the this compound after its use in heavy metal removal, allowing for its potential reuse.
Materials:
-
Heavy metal-loaded this compound from Protocol 2
-
Regenerating solution: 1 M NaCl or 1 M HCl (choice depends on the stability of this compound in acidic conditions; NaCl is generally safer for the material's integrity)
-
Deionized water
-
Shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
Procedure:
-
Desorption of Heavy Metals: a. Take the heavy metal-loaded this compound and wash it with a small amount of deionized water to remove any non-adsorbed metal solution. b. Add a sufficient volume of the regenerating solution (e.g., 1 M NaCl) to the this compound (e.g., 50 mL of solution for 0.1 g of adsorbent). c. Agitate the mixture for a set period (e.g., 2-4 hours) to allow the exchange of the adsorbed heavy metal ions with Na⁺ ions.
-
Washing and Recovery: a. Separate the regenerated this compound from the solution containing the desorbed heavy metals by centrifugation or filtration. b. Wash the this compound thoroughly with deionized water until the pH of the washing water is neutral. This removes any residual regenerating solution and desorbed metal ions.
-
Drying and Reuse: a. Dry the regenerated this compound in an oven at a low temperature (e.g., 60-80°C) to avoid any structural changes. b. The regenerated this compound can now be used for another cycle of cation exchange.
-
Evaluation of Regeneration Efficiency: a. To determine the regeneration efficiency, use the regenerated this compound in a new batch adsorption experiment (as in Protocol 2) and compare its adsorption capacity with that of the fresh material. b. Regeneration Efficiency (%) = (Adsorption capacity of regenerated adsorbent / Adsorption capacity of fresh adsorbent) × 100
Visualizations
Logical Workflow for Cation Exchange Studies
Caption: Workflow for investigating the cation exchange properties of this compound.
Signaling Pathway of Cation Exchange
Caption: Schematic of the cation exchange mechanism in this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Work in a well-ventilated area, especially when handling volatile solvents or acidic/basic solutions.
-
Heavy metal solutions are toxic. Handle them with care and dispose of them according to your institution's hazardous waste disposal guidelines.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Conclusion
This compound, with its inherent zeolite-like structure, presents a promising and cost-effective material for cation exchange applications. The protocols provided herein offer a comprehensive framework for researchers to characterize its cation exchange capacity and evaluate its performance in applications such as heavy metal removal. Further research can focus on optimizing the experimental conditions, exploring the selectivity for different cations, and modifying the this compound structure to enhance its exchange properties.
References
Troubleshooting & Optimization
troubleshooting color variations in synthetic ultramarine blue
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of ultramarine blue. The information is tailored for researchers, scientists, and professionals in drug development who may use this pigment in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The synthesized ultramarine pigment has a greenish hue instead of a deep blue.
Q: Why is my this compound pigment too green, and how can I achieve a more desirable blue color?
A: A greenish tint in synthetic this compound is typically due to an unfavorable ratio of the sulfur radical chromophores within the aluminosilicate (B74896) framework. The deep blue color is primarily attributed to the trisulfur (B1217805) radical anion (S₃⁻), while the disulfide radical anion (S₂⁻) imparts a yellow hue.[1] An excess of the S₂⁻ radical will shift the overall color towards green. This can be caused by several factors during synthesis, including incorrect raw material ratios, insufficient oxidation, or inappropriate calcination temperatures.[2] Specifically, an excess of sulfur relative to sodium carbonate can favor the formation of S₂⁻.[2]
-
UV-Vis Spectroscopy Analysis:
-
Objective: To determine the relative ratio of S₃⁻ to S₂⁻ chromophores.
-
Methodology:
-
Prepare a sample of the pigment for diffuse reflectance UV-Vis spectroscopy.
-
Acquire the spectrum over a range of 300-800 nm.
-
Analyze the spectrum for two characteristic absorption bands: one around 395 nm (attributed to S₂⁻) and another around 595 nm (attributed to S₃⁻).[1]
-
A higher absorbance at 395 nm relative to 595 nm confirms a higher concentration of the yellow chromophore, leading to a greener shade.
-
-
-
Adjusting Synthesis Parameters:
-
Raw Material Ratio: The optimal mass ratio of raw materials is crucial. For instance, a study using palygorskite, anhydrous sodium carbonate, and sulfur found an optimal mass ratio of 2:6:3, respectively.[1] If your formulation deviates significantly, particularly with a higher sulfur content, adjust the ratios accordingly.
-
Oxidation Step: The conversion of the initial green ultramarine to the final blue pigment requires a controlled oxidation step. This is typically achieved by allowing air to slowly enter the kiln during the cooling phase after the initial high-temperature reduction.[3] Ensure that this oxidation step is performed at an optimal temperature, generally between 400 and 550 °C.
-
Calcination Temperature: The initial heating phase should be conducted in a closed furnace to prevent premature oxidation of sulfur.[3] Overheating or underheating can lead to a heterogeneous product. The primary reduction phase is typically carried out at approximately 750-800 °C.[3][4]
-
Caption: Workflow for troubleshooting and correcting a greenish hue in synthetic ultramarine.
Issue 2: The ultramarine pigment appears dull, grayish, or lacks vibrancy.
Q: What causes a dull or grayish color in my synthetic ultramarine, and how can I improve its brightness?
A: A dull or grayish appearance can be attributed to several factors, including the presence of impurities in the raw materials, incorrect particle size, or a breakdown of the pigment's crystal structure. Iron impurities in the raw materials are particularly detrimental as they can dull the color.[5] "Ultramarine sickness," a grayish discoloration, can occur due to the breakdown of the sodalite cage structure, especially in the presence of acids or pollutants like SO₂.[2] Furthermore, the brightness of the pigment is influenced by its particle size; finer particles tend to be brighter.
-
Raw Material Purity Analysis:
-
Objective: To detect the presence of color-dulling impurities like iron.
-
Methodology:
-
Analyze the raw materials (kaolin, sodium carbonate, etc.) using techniques such as X-ray fluorescence (XRF) or inductively coupled plasma (ICP) spectroscopy to quantify the elemental composition.
-
Ensure that the iron content is minimal. If significant iron is detected, source higher-purity raw materials.
-
-
-
Particle Size Analysis:
-
Objective: To determine the particle size distribution of the synthesized pigment.
-
Methodology:
-
Disperse the pigment powder in a suitable medium (e.g., water with a dispersant) and analyze using laser diffraction.
-
Aim for a particle size range of less than 1 to 3 microns for technical applications, as finer particles generally result in a brighter color.[1]
-
If the particles are too coarse, optimize the post-synthesis grinding and milling process.
-
-
-
Structural Integrity Check (XRD):
-
Objective: To verify the crystalline structure of the ultramarine pigment.
-
Methodology:
-
Perform X-ray diffraction (XRD) analysis on the pigment powder.
-
Compare the resulting diffraction pattern with a standard reference for this compound (e.g., PDF card No. 77-1702) to confirm the correct sodalite structure.[1] The presence of sharp diffraction peaks indicates high purity and crystallinity.
-
-
Caption: Influence of synthesis parameters on the final color brightness of ultramarine.
Quantitative Data Summary
The following tables summarize key quantitative parameters that influence the color of synthetic this compound.
Table 1: Influence of Raw Material Ratios on Colorimetric Properties
| Palygorskite (g) | Anhydrous Sodium Carbonate (g) | Sulfur (g) | L* (Lightness) | a* (Green-Red) | b* (Blue-Yellow) | ΔE* (Color Difference) |
| 0.5 | 1.0 | 0.75 | 45.32 | -2.45 | -25.87 | 10.21 |
| 0.5 | 1.2 | 0.75 | 48.91 | -2.98 | -28.14 | 5.63 |
| 0.5 | 1.5 | 0.75 | 52.17 | -3.51 | -30.22 | 1.15 |
| 0.5 | 1.7 | 0.75 | 50.11 | -3.21 | -29.54 | 3.48 |
Data adapted from a study on ultramarine synthesis using palygorskite.[1] A lower ΔE indicates closer proximity to a standard this compound.*
Table 2: General Synthesis and Pigment Properties
| Parameter | Typical Value/Range | Impact on Color |
| Calcination Temperature | 750 - 800 °C (reduction phase) | Affects formation of the sodalite structure and chromophores.[3][4] |
| Oxidation Temperature | 400 - 550 °C | Crucial for developing the final blue S₃⁻ chromophore. |
| Particle Size | < 1 - 3 µm | Finer particles lead to higher tinting strength and brightness.[1] |
| Refractive Index | ~1.50 - 1.54 | Influences the pigment's interaction with light. |
| Chemical Formula | Na₇Al₆Si₆O₂₄S₃ (approx.) | The core structure housing the chromophores.[1] |
References
- 1. Research on the Preparation of Ultramarine Pigments from Palygorskite [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]
- 4. This compound, synthetic - CAMEO [cameo.mfa.org]
- 5. ELEMENTAL CHEMISTRY: this compound [elementalchemistry.in]
how to prevent acid-induced fading of ultramarine pigments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the prevention of acid-induced fading of ultramarine pigments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of acid-induced fading in ultramarine pigments?
A1: The fading of ultramarine pigments in the presence of acids is due to the breakdown of their fundamental structure. Ultramarine pigments are aluminosilicates with a sodalite cage-like structure that encapsulates polysulfide radical anions (primarily S₃⁻), which are the chromophores responsible for the blue color.[1][2] When exposed to an acidic environment, the aluminosilicate (B74896) framework is attacked and destroyed.[1][3] This destruction of the cage releases the sulfur chromophore, which is then converted to hydrogen sulfide (B99878) (H₂S) and other non-colored sulfur species, leading to a loss of the characteristic blue color.[1][4][5]
Q2: What is "ultramarine sickness" and is it the same as acid-induced fading?
A2: "Ultramarine sickness" or "ultramarine disease" refers to the discoloration and degradation of paint layers containing ultramarine blue.[1] While acid attack can be a cause, recent studies suggest that a primary mechanism behind this phenomenon is the photo-catalytic degradation of the binding medium (like linseed oil) by the ultramarine pigment itself, especially under UV irradiation.[1][6][7] This process can cause changes in the reflectance of the paint layer, leading to apparent fading, even if the pigment's core structure remains intact.[1][7] Therefore, while related, it is not always synonymous with direct acid-induced pigment destruction.
Q3: What are the primary methods to prevent acid-induced fading of ultramarine pigments?
A3: The most effective methods to enhance the acid resistance of ultramarine pigments involve protecting the pigment particles from direct contact with the acidic medium. The primary strategies are:
-
Surface Encapsulation: Creating a protective layer around the individual pigment particles is a common and effective approach. Silica (B1680970) (SiO₂) is a widely used encapsulating material that forms a dense, uniform, and protective film.[8][9][10] This can be achieved through processes like a two-step silica coating involving a dense liquid coating followed by a sol-gel process.[8]
-
Surface Modification: Treating the pigment surface with organosilanes, such as dodecyltrimethoxysilane (B1293929), can form a hydrophobic and acid-resistant film.[2][11] This modification alters the surface energy of the pigment, making it more resistant to aqueous and acidic environments.[2][11]
-
Use of Acid-Resistant Grades: Commercial suppliers offer acid-resistant grades of ultramarine pigments where the particles are already protected by a coating.[12] These are recommended for applications where exposure to acidic conditions is anticipated.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid fading of ultramarine pigment in an experimental formulation. | The formulation has a low pH or contains acidic components. | - Measure the pH of your formulation. - If acidic, consider reformulating with non-acidic alternatives. - Utilize an acid-resistant grade of ultramarine pigment. - If custom modification is an option, follow the protocol for silica or silane (B1218182) surface treatment. |
| Pigment color appears washed out or whitened in a dried film. | This could be "ultramarine sickness" due to photo-catalytic degradation of the binder, leading to light scattering.[6][7] | - Minimize UV exposure of the final product. - Consider incorporating UV stabilizers in your formulation. - Select a binder that is less susceptible to photo-oxidation. |
| Inconsistent acid resistance across different batches of a custom-modified pigment. | Incomplete or non-uniform coating of the pigment particles. | - Review and optimize the surface modification protocol. Ensure proper dispersion of the pigment during the coating process. - Characterize the coated pigment (e.g., using SEM) to verify the uniformity of the coating. |
| Modified pigment shows poor dispersibility in the formulation. | The surface treatment has altered the pigment's surface energy, making it incompatible with the medium. | - Select a surface treatment that is compatible with your formulation's solvent system. For example, a hydrophobic coating will disperse better in non-polar media. - Consider the use of appropriate dispersing agents. |
Experimental Protocols
Protocol 1: Silica Encapsulation of Ultramarine Pigment (Two-Step Process)
This protocol is a conceptual summary based on literature descriptions for creating an acid-resistant silica coating.[8][10]
-
Dense Liquid Coating:
-
Disperse the ultramarine pigment in a water-in-oil (W/O) emulsion. The pigment particles will be located in the aqueous phase.
-
Initiate a microencapsulation reaction on the surface of the pigment particles to form an initial silica gel layer.
-
-
Sol-Gel Process:
-
Transfer the pigment from the first step to a solution containing a silica precursor (e.g., tetraethyl orthosilicate (B98303) - TEOS).
-
Induce hydrolysis and condensation of the TEOS on the pigment surface through the addition of a catalyst (e.g., ammonia) to grow a dense and uniform silica film.
-
-
Washing and Drying:
-
Wash the coated pigment particles multiple times with a suitable solvent (e.g., ethanol) to remove unreacted precursors and by-products.
-
Dry the final product in an oven at a controlled temperature (e.g., 80-100°C).
-
Protocol 2: Surface Modification with Dodecyltrimethoxysilane
This protocol is based on the method described for improving acid resistance by creating a hydrophobic surface layer.[2][11]
-
Pre-treatment (Optional but Recommended):
-
To enhance the reaction, the ultramarine pigment can be initially treated with a solution like 1% (w/v) zinc acetate (B1210297) in a temperature-controlled water bath at 70°C for 30 minutes.[2]
-
-
Silane Treatment:
-
Prepare a solution of dodecyltrimethoxysilane in a suitable solvent (e.g., ethanol).
-
Disperse the pre-treated (or untreated) ultramarine pigment in the silane solution.
-
Stir the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours) to allow for the grafting of the silane onto the pigment surface.
-
-
Washing and Drying:
-
Filter the modified pigment and wash it thoroughly with the solvent (e.g., ethanol) to remove excess silane.
-
Dry the pigment in an oven at a temperature that will not degrade the organic coating (e.g., 60-80°C).
-
Quantitative Data Summary
Table 1: Colorimetric Analysis of Modified Ultramarine Pigment After Acid Exposure
This table summarizes the change in color (ΔE) for modified ultramarine pigments after immersion in various acidic and other environments, demonstrating enhanced stability.
| Immersion Medium (30 min agitation) | Mass Loss (%) | ΔE (Color Variation) | Reference |
| 1% HCl | < 4% | 0 - 2.25 | [11] |
| 1% H₂SO₄ | < 4% | 0 - 2.25 | [11] |
| 1% HNO₃ | < 4% | 0 - 2.25 | [11] |
| 1% NaOH | < 4% | 0 - 2.25 | [11] |
| H₂O | < 4% | 0 - 2.25 | [11] |
Note: A lower ΔE value indicates a smaller change in color and thus higher stability.
Visualizations
Caption: Mechanism of acid-induced fading of ultramarine pigments.
References
- 1. Paint Components | Synthetic this compound degradation phenomena |Modern Paint Damage Atlas [modernpaintdamageatlas.nl]
- 2. Research on the Preparation of Ultramarine Pigments from Palygorskite [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Pigment, Synthetic [mccrone.com]
- 5. Ultramarine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. pcimag.com [pcimag.com]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. researchgate.net [researchgate.net]
- 12. pcimag.com [pcimag.com]
optimizing the yield and purity of ultramarine blue synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of ultramarine blue synthesis. Navigate through our troubleshooting guides and frequently asked questions to resolve common issues encountered during your experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: The final product is not blue, but green, white, grey, or pink.
-
Potential Cause 1: Incomplete Oxidation. The initial reduction phase of the synthesis produces a green or white intermediate. Insufficient oxidation in the second phase will prevent the formation of the blue S₃⁻ chromophore.[1][2][3]
-
Potential Cause 2: Incorrect Raw Material Ratios. An improper balance of reactants, particularly insufficient sulfur, can lead to the formation of off-color products.[4] The ratio of sulfur to the aluminosilicate (B74896) source and sodium carbonate is critical for developing the blue color.[4][5]
-
Solution: Carefully control the mass ratios of your starting materials. Refer to established protocols and consider optimizing the ratios for your specific raw materials. For instance, a study using palygorskite found an optimal mass ratio of 2:6:3 for palygorskite, anhydrous sodium carbonate, and sulfur.[4][6]
-
-
Potential Cause 3: Iron Contamination. The presence of iron impurities in the raw materials, such as kaolin (B608303), can significantly dull the blue color and lead to a whitish or greenish mass.[7]
-
Potential Cause 4: Incorrect Temperature Profile. Overheating or underheating during either the reduction or oxidation phase can result in a heterogeneous product with undesirable colors.[2][9] The initial reduction phase typically requires temperatures around 700-800°C.[1][5][10]
-
Solution: Calibrate your furnace and use a programmable controller to maintain a precise and consistent temperature profile throughout the synthesis.
-
Problem 2: The final blue product has low color intensity or appears dull.
-
Potential Cause 1: Insufficient Sulfur. The depth of the blue color is directly related to the amount of sulfur, which forms the polysulfide chromophores (S₂⁻ and S₃⁻) responsible for the color.[4][7]
-
Solution: Increase the proportion of sulfur in your starting mixture. The final hue is determined by the relative concentration of S₃⁻ (blue) and S₂⁻ (yellow) radicals.[4]
-
-
Potential Cause 2: Poor Purity of Raw Materials. Impurities other than iron can also affect the brightness of the pigment.
-
Solution: Utilize high-purity kaolin (or other aluminosilicate source), sodium carbonate, and sulfur. Ensure the reducing agent (e.g., charcoal, resin) is low in ash content.[8]
-
-
Potential Cause 3: Inadequate Grinding and Washing. The final product must be finely ground and thoroughly washed to remove unreacted starting materials and soluble byproducts like sodium sulfate (B86663), which can affect the color's vibrancy.[1][8][11]
Problem 3: The yield of the this compound pigment is low.
-
Potential Cause 1: Suboptimal Reaction Time. Insufficient reaction time at the peak temperature may lead to incomplete conversion of the raw materials. Conversely, excessively long calcination can lead to the vaporization of sulfur-containing chromophores.[5]
-
Solution: Optimize the calcination time at the target temperature. Studies have shown that a duration of 8 hours at 800°C can be effective.[5]
-
-
Potential Cause 2: Inefficient Packing of Reactants. Poor contact between the reactants in the crucible can lead to an incomplete reaction.
-
Potential Cause 3: Loss of Sulfur. Sulfur can be lost to volatilization if the heating is too rapid or if the crucible is not properly covered during the initial reduction phase.
-
Solution: Use a covered crucible to maintain a reducing atmosphere and minimize sulfur loss.[2] Employ a gradual heating ramp to the target temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the essential raw materials for synthesizing this compound?
A1: The primary raw materials are a source of aluminum and silicon (typically iron-free kaolin clay), a sodium source (anhydrous sodium carbonate or sodium sulfate), sulfur, and a reducing agent (such as charcoal, resin, or tar).[3][7][8]
Q2: What is the fundamental chemical structure of this compound?
A2: this compound is a sodium aluminosilicate with a sodalite cage-like structure. The vibrant blue color originates from polysulfide radical anions, primarily S₃⁻, which are trapped within these cages.[4][5]
Q3: What are the typical temperature ranges for this compound synthesis?
A3: The synthesis is a two-stage process. The first, a reduction stage, is typically carried out at 700-800°C in a closed furnace to create a reducing atmosphere.[1][5][10] The second stage is an oxidation step conducted at a lower temperature, around 350-550°C, with the introduction of air.[1][2]
Q4: How does the Si/Al ratio of the aluminosilicate source affect the synthesis?
A4: A lower Si/Al ratio in the aluminosilicate source, such as in zeolite A (Si/Al = 1), is favorable for the formation of the sodalite structure required for ultramarine. Materials with high Si/Al ratios may not yield the desired product.[5]
Q5: Why is a reducing atmosphere important in the first stage of synthesis?
A5: A reducing atmosphere, created by a reducing agent like charcoal and the exclusion of air, is necessary to transform elemental sulfur into the sulfide (B99878) and polysulfide species that will eventually form the chromophores.[2][5]
Q6: What analytical techniques are used to characterize this compound?
A6: Common analytical techniques include X-ray Diffraction (XRD) to confirm the sodalite crystal structure, Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy to analyze the chromophoric species, and Scanning Electron Microscopy (SEM) to observe particle morphology and size.[4][13]
Q7: Is this compound stable?
A7: this compound is generally a very permanent pigment, stable to light and alkali. However, it is highly susceptible to acids, which rapidly destroy the blue color and produce hydrogen sulfide gas.[1][7] A phenomenon known as "ultramarine sickness," a grayish or yellowish discoloration, can sometimes occur in oil paintings.[1][14]
Data Presentation
Table 1: Effect of Raw Material Ratios on Ultramarine Pigment Color
| Aluminosilicate Source | Na₂CO₃ (parts) | Sulfur (parts) | Reducing Agent | Observed Color | Reference |
| Palygorskite | 6 | 3 | - | Optimal Blue | [4][6] |
| Kaolin | 29 | 34.5 | 4.5 parts | Green Tone | [9] |
| Reservoir Silts (<5 µm) | 1.5 (with S) | 1.5 (with Na₂CO₃) | 0.2 parts active carbon | Brilliant Blue | [5] |
| Zeolite A | (as Na₂S) | >1.74 (S/Na* ratio) | - | Blue | [10][15] |
Table 2: Typical Synthesis Parameters for this compound
| Parameter | Stage 1: Reduction | Stage 2: Oxidation | Reference |
| Temperature | 700 - 800 °C | 350 - 550 °C | [1][2][5][10] |
| Atmosphere | Reducing (closed furnace) | Oxidizing (air ingress) | [1][2] |
| Typical Duration | 4 - 48 hours | Several hours to weeks (slow cooling) | [2][9][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Soda Process
This protocol is a generalized procedure based on common laboratory-scale synthesis methods.
1. Raw Material Preparation:
- Dry iron-free kaolin clay at 550-600°C overnight to produce metakaolin.[5][9]
- Ensure all other reagents (anhydrous sodium carbonate, sulfur powder, and powdered charcoal) are dry and finely ground.[16]
2. Mixture Formulation:
- Thoroughly mix the raw materials in a mortar and pestle. A typical starting mass ratio is 100 parts metakaolin, 100 parts sodium carbonate, 60 parts sulfur, and 12 parts charcoal (or another reducing agent like bitumen emulsion).[9]
- The mixture should be ground until a homogeneous powder is achieved.[9]
3. Reduction Stage (First Firing):
- Place the mixture into a crucible with a lid to restrict airflow.[2]
- Place the crucible in a programmable muffle furnace.
- Heat the mixture to 750-800°C and hold for 4-8 hours.[5][9]
- After the holding time, turn off the furnace and allow it to cool completely without opening the door to maintain the reducing atmosphere. The product at this stage should be a greenish-white solid.[1]
4. Oxidation Stage (Second Firing):
- Remove the product from the furnace. It can be lightly ground if necessary.
- Place the intermediate product back into the furnace in an open or loosely covered crucible to allow air access.
- Heat the furnace to 500°C and hold for 2-4 hours to facilitate oxidation.[9]
- Allow the furnace to cool slowly. The product should now be blue.
5. Purification:
- Grind the blue product into a fine powder.
- Wash the powder repeatedly with deionized water to remove soluble byproducts like sodium sulfate. Centrifugation or decantation can be used to separate the pigment.
- Continue washing until the supernatant is clear and a test for sulfate ions (e.g., with BaCl₂) is negative.
- Dry the purified pigment in an oven at 100-120°C.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for off-color synthesis products.
References
- 1. Ultramarine - Wikipedia [en.wikipedia.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. This compound PIGMENT - Ataman Kimya [atamanchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELEMENTAL CHEMISTRY: this compound [elementalchemistry.in]
- 8. naturalpigments.com [naturalpigments.com]
- 9. A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]
- 11. pcimag.com [pcimag.com]
- 12. patents.justia.com [patents.justia.com]
- 13. mdpi.com [mdpi.com]
- 14. Paint Components | Synthetic this compound degradation phenomena |Modern Paint Damage Atlas [modernpaintdamageatlas.nl]
- 15. EP1786869A2 - Method for synthesizing ultramarine pigments - Google Patents [patents.google.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Dispersing Ultramarine Blue in Non-Polar Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter when dispersing Ultramarine Blue (UMB) pigment in non-polar media such as oils, plastics, and solvent-based resins.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound pigment not dispersing properly in a non-polar medium?
The primary challenge stems from a fundamental incompatibility between the surface of the this compound pigment and the non-polar medium.[1] UMB is an inorganic pigment with a hydrophilic, or polar, surface.[2] This makes it easily dispersible in water-based (polar) systems.[2][3] In contrast, non-polar media are hydrophobic. This polarity mismatch leads to poor wetting of the pigment particles by the medium, which is the critical first step in the dispersion process.[4][5] Without effective wetting, the pigment particles cannot be properly separated and stabilized, leading to agglomeration.[6]
Q2: What are the common signs of poor this compound dispersion?
Poor dispersion manifests in several ways that can compromise the quality of the final product:
-
Agglomeration: The formation of clumps or specks visible in the final product.[6]
-
Poor Color Development: The color strength (tinting strength) is weaker than expected, and the hue may be inconsistent.[7][8]
-
Low Gloss: In coatings and plastics, poor dispersion can lead to a dull or matte surface finish.[9]
-
Streaking: Uneven color distribution appears as streaks or stripes.
-
Increased Viscosity: A poorly dispersed system can exhibit excessively high viscosity, making it difficult to process or apply.[10]
-
Settling: Over time, the pigment particles settle out of the medium, indicating poor stability.[8][11]
Q3: What is the difference between a wetting agent and a dispersing agent?
While often used together, these agents perform distinct roles in the three-stage dispersion process (wetting, de-agglomeration, and stabilization).[5][12]
-
Wetting Agents: These are surfactants that primarily function in the first stage. They reduce the surface tension between the polar pigment surface and the non-polar liquid medium, allowing the medium to displace air and coat the pigment particles more effectively.[5][13]
-
Dispersing Agents (Dispersants): These are crucial for the third stage: stabilization. Dispersants adsorb onto the pigment surface and create a barrier that prevents the separated particles from re-agglomerating (a process called flocculation).[8][12][14] In non-polar systems, this is typically achieved through steric stabilization, where polymer chains on the dispersant extend into the medium, creating a physical barrier.[11][15]
Q4: How do I select the right dispersing agent for this compound in a non-polar system?
For a polar inorganic pigment like UMB in a non-polar medium, a high molecular weight polymeric dispersant is often required.[14] Key considerations include:
-
Anchor Groups: The dispersant must have anchor groups with a high affinity for the polar surface of the UMB pigment. Groups like hydroxyls, carbonyls, or carboxyls are effective for inorganic pigments.[13]
-
Polymeric Chains: The dispersant's polymeric chains or "tails" must be highly soluble in the specific non-polar medium you are using.[15]
-
Stabilization Mechanism: The agent should provide robust steric stabilization to prevent flocculation.[11]
-
System Compatibility: Ensure the dispersant is compatible with all other components in your formulation, such as resins and other additives.[10]
Q5: My formulation's viscosity is too high. Could the dispersing agent be the cause?
Yes, incorrect dosage of the dispersing agent can lead to high viscosity.
-
Insufficient Dispersant: Not enough dispersant will result in poor stabilization, leading to agglomeration and an increase in viscosity.[10]
-
Excessive Dispersant: Too much dispersant can also cause a viscosity increase or lead to other issues like decreased water resistance in cured coatings.[10] It is crucial to determine the optimal dosage, often through a ladder study or by calculating the required amount based on the pigment's surface area.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Agglomeration, Specks, or Streaks | 1. Poor Wetting: The hydrophilic pigment surface repels the non-polar medium.[1][2] 2. Insufficient Mixing Energy: The mechanical force is not enough to break down pigment clusters.[10] 3. Incorrect Dispersant: The chosen dispersant is not effectively adsorbing to the pigment surface.[13] | 1. Use a surface-treated grade of this compound designed for non-polar systems.[2][16] 2. Incorporate a suitable wetting agent to improve the initial pigment/medium interaction.[5] 3. Increase the shear force during the grinding/mixing stage (e.g., higher speed, longer duration).[17] 4. Select a polymeric dispersant with appropriate anchor groups for inorganic pigments.[13] |
| Poor Color Strength or Inconsistent Hue | 1. Incomplete Dispersion: Large agglomerates remain, reducing the effective surface area for color expression.[18] 2. Flocculation: Particles have re-agglomerated due to poor stabilization.[14] 3. Incorrect Pigment Loading: The concentration of pigment is too low. | 1. Confirm dispersion quality using a fineness of grind gauge.[18] 2. Optimize the dosage of your dispersing agent to ensure complete stabilization. 3. Ensure the pigment is weighed and added accurately as per the formulation. |
| Pigment Settling Over Time | 1. Ineffective Stabilization: The repulsive barrier created by the dispersant is insufficient to overcome attractive forces between particles.[14][19] 2. Density Mismatch: Significant difference in density between the pigment and the medium.[20] 3. Incompatibility: The dispersant may be incompatible with the resin system.[10] | 1. Switch to a high molecular weight polymeric dispersant that provides a stronger steric barrier.[15] 2. Verify the compatibility of the dispersant with the non-polar medium and any other additives.[12] 3. Consider adding an anti-settling agent or rheology modifier if the issue persists after optimizing dispersion. |
| Color Fading or Discoloration | 1. Acid Contamination: this compound is highly sensitive to acids, which break down its structure and destroy the color.[1][21][22] 2. "Ultramarine Sickness": A phenomenon where the pigment's cage-like structure can be compromised by interaction with acidic components in some binding media or atmospheric pollutants.[1][23] | 1. Ensure the non-polar medium and all other additives are free from acidic components (pH > 6).[24] 2. Use an acid-resistant grade of this compound, which is protected by a surface coating.[22][25][26] |
Data Presentation
Table 1: Typical Properties of this compound (Pigment Blue 29)
| Property | Value / Description | Citation(s) |
| Colour Index Name | Pigment Blue 29 (PB 29) | [4][21] |
| Chemical Formula | Na₈₋₁₀Al₆Si₆O₂₄S₂₋₄ | [21][27] |
| Crystal Structure | Sodalite (aluminosilicate lattice) | [1][28] |
| Primary Particle Size | 0.3 - 8.0 µm (technical grades typically < 3 µm) | [21][22] |
| Surface Nature | Hydrophilic (Polar) | [2][29] |
| Heat Stability | Excellent (stable up to 350°C or higher) | [6][22] |
| Acid Resistance | Poor (decomposes and loses color in acidic conditions) | [21][22][29] |
| Alkali Resistance | Excellent | [27][29] |
| Solubility | Insoluble in water and organic solvents | [21][29][30] |
Experimental Protocols
Protocol 1: Evaluating Dispersion Quality with a Hegman Gauge
This protocol describes a standard method for assessing the fineness of grind, which indicates the size of the largest agglomerates in a liquid dispersion.
Materials:
-
Hegman gauge (fineness of grind gauge) and scraper
-
Pigment dispersion sample
-
Spatula
-
Solvent for cleaning
Methodology:
-
Place the Hegman gauge on a flat, horizontal surface. Ensure both the gauge and the scraper are clean.
-
Using a spatula, apply a small amount of the this compound dispersion into the deep end of the gauge's channel.
-
Hold the scraper with both hands at a right angle to the gauge. Place it firmly on the surface of the gauge behind the sample.
-
Pull the scraper along the length of the gauge at a slow, steady rate. This will draw the dispersion down the channel, which gradually becomes shallower.
-
Immediately (within 10 seconds), view the gauge at a low angle (20-30°).
-
Observe the point on the scale where a significant number of specks or scratches appear. This reading indicates the size of the largest pigment agglomerates.
-
The dispersion quality is considered acceptable if the reading is below the maximum particle size specified for the application.[18]
-
Clean the gauge and scraper thoroughly with a suitable solvent immediately after use.
Protocol 2: Lab-Scale Surface Treatment of this compound with a Silane (B1218182) Coupling Agent
This protocol provides a representative method for modifying the surface of UMB to improve its compatibility with non-polar media.
Materials:
-
Standard grade this compound pigment
-
Silane coupling agent with an organofunctional group compatible with the target non-polar medium (e.g., an alkyltrialkoxysilane)
-
Isopropanol or other suitable solvent
-
Beaker, magnetic stirrer, and stir bar
-
Drying oven
-
Mortar and pestle
Methodology:
-
Preparation: In a beaker, create a 10% (w/w) slurry of this compound pigment in isopropanol.
-
Stirring: Place the beaker on a magnetic stirrer and stir to create a vortex and ensure the pigment is suspended.
-
Silane Addition: Slowly add the silane coupling agent to the slurry. A typical starting concentration is 1-2% by weight of the pigment.
-
Treatment: Continue stirring the mixture at room temperature for 20-30 minutes. Some protocols may benefit from gentle heating (50-70°C) to accelerate the reaction.[16]
-
Drying: After treatment, transfer the slurry to a shallow dish and dry in an oven at 80-100°C until all the solvent has evaporated.
-
De-agglomeration: The dried, surface-treated pigment may form cakes. Gently break these up using a mortar and pestle to obtain a fine powder.
-
Evaluation: The resulting hydrophobic pigment can now be tested for its dispersibility in the target non-polar medium and compared against the untreated pigment.
Visualizations
Caption: Workflow of the three critical stages in achieving a stable pigment dispersion.
Caption: A logical troubleshooting tree to diagnose common dispersion issues.
References
- 1. Paint Components | Synthetic this compound degradation phenomena |Modern Paint Damage Atlas [modernpaintdamageatlas.nl]
- 2. researchgate.net [researchgate.net]
- 3. naturalpigments.ca [naturalpigments.ca]
- 4. naturalpigments.com [naturalpigments.com]
- 5. specialchem.com [specialchem.com]
- 6. Influence of Compounding Parameters on Color Space and Properties of Thermoplastics with this compound Pigment [mdpi.com]
- 7. pcimag.com [pcimag.com]
- 8. The Role of Dispersing Agents in Achieving Stable Pigment Suspension [chemanova.com]
- 9. Pigment Dispersion (Solvent Based) | Esaar International Pvt. Ltd. [esaar.com]
- 10. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 11. allanchem.com [allanchem.com]
- 12. specialchem.com [specialchem.com]
- 13. products.evonik.com [products.evonik.com]
- 14. lankem.com [lankem.com]
- 15. uniqchem.com [uniqchem.com]
- 16. JPS6183258A - Surface-treated ultramarine - Google Patents [patents.google.com]
- 17. rongfengmasterbatch.com [rongfengmasterbatch.com]
- 18. paint.org [paint.org]
- 19. basf.com [basf.com]
- 20. News - What Causes Poor Color Dispersion of Color Masterbatch and How to Solve The Problem Of Uneven Dispersion Of color concentrates and compounds? [siliketech.com]
- 21. Ultramarin Blue | scholz colour pigments [harold-scholz.de]
- 22. pcimag.com [pcimag.com]
- 23. This compound in Edvard Munch’s Collection: A Multi-Analytical Study of Early 20th Century Commercial Oil Paints [mdpi.com]
- 24. support.tkbtrading.com [support.tkbtrading.com]
- 25. ultramarinepigments.net [ultramarinepigments.net]
- 26. mdpi.com [mdpi.com]
- 27. Pigment for Surface Coating,Ultramarine for Surface Coating,Manufacturer,Supplier,Exporter [meghadyes.com]
- 28. pigments.com [pigments.com]
- 29. ispigment.com [ispigment.com]
- 30. cnzhongtian.com [cnzhongtian.com]
Technical Support Center: Improving the Lightfastness and Weather Resistance of Ultramarine
This technical support center provides researchers, scientists, and formulation professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the durability of ultramarine pigments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my ultramarine pigment fading or discoloring in an outdoor application?
A1: Standard ultramarine pigment (PB 29) possesses excellent lightfastness and heat stability (up to 350°C)[1][2]. However, its primary vulnerability is a sensitivity to acids[3][4]. In outdoor environments, exposure to acid rain or acidic pollutants can attack the pigment's sulfur-based chromophore, leading to a loss of color[4]. Additionally, some binder systems can degrade under UV radiation and release acidic compounds, which in turn degrade the pigment[5].
Q2: What is "ultramarine sickness"?
A2: "Ultramarine sickness" or "ultramarine disease" are terms used in art conservation and materials science to describe the degradation and discoloration of ultramarine blue paint layers[6][7][8]. While historically attributed solely to acid attack on the pigment, recent research suggests it can also be a result of the pigment photo-catalytically degrading the surrounding binder medium, which causes changes in the optical properties of the paint layer[7].
Q3: Does standard ultramarine have poor lightfastness?
A3: No, on its own, ultramarine has very high lightfastness, typically rated 7-8 on the Blue Wool Scale, which is considered excellent[2]. The fading observed in certain conditions is almost always a result of chemical attack (acid degradation) rather than photodegradation from light exposure alone.
Q4: How does the choice of binder affect the stability of ultramarine?
A4: The binder is critical. Even with the most stable pigments, the binder can degrade under environmental stress (UV light, moisture), potentially releasing acid radicals that attack the ultramarine structure[5]. Using a highly stable and weather-resistant binder is essential for durable formulations. Incompatibility between a surface-treated pigment and the binder can also lead to poor dispersion and reduced performance. For instance, a hydrophilic silica-coated pigment may require a silane (B1218182) coupling agent to improve compatibility with organic polymer binders[9].
Q5: What are the primary methods to improve the weather resistance of ultramarine?
A5: The most effective and widely adopted method is the encapsulation or surface coating of the individual pigment particles. This creates a protective barrier against chemical attack. Silica (B1680970) (silicon dioxide) coatings are the most common and have proven highly effective at improving acid resistance and, consequently, weather resistance[5][10][11]. Polymer encapsulation is another method used to enhance durability and UV stability[12][13].
Section 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid color fading in exterior paint or coating. | The sodalite structure of the uncoated ultramarine is being degraded by acid rain or acidic pollutants.[4] The binder system may be breaking down under UV exposure, releasing acids that attack the pigment.[5] | Use an acid-resistant grade of ultramarine, which is typically encapsulated with a protective silica layer.[4][5][10] Select a binder with high UV stability and weather resistance. Conduct compatibility studies between the coated pigment and the binder. |
| Poor performance despite using a coated ultramarine. | The encapsulation may be incomplete, porous, or of a non-uniform thickness, leaving parts of the pigment exposed. The coating process may have caused pigment agglomeration, reducing performance.[5] | Source a high-performance coated ultramarine where individual particles are encapsulated.[5] Characterize the coated pigment using SEM to verify coating uniformity. Consider a two-step coating process for a denser, more uniform protective layer.[8] |
| Reduced tinting strength or poor dispersibility after surface treatment. | Older encapsulation technologies sometimes led to increased particle size and oil absorption, which negatively impacted tinting strength and dispersibility.[5] The surface of the coated pigment (e.g., hydrophilic silica) is incompatible with the organic binder. | Utilize pigments treated with modern encapsulation technologies that coat elemental particles rather than agglomerates, preserving a smaller particle size and narrower distribution.[5] For improved compatibility with organic media, use a silica-coated pigment that has been further surface-treated with a silane coupling agent.[9] |
| Discoloration when used in cementitious materials. | Standard ultramarine can react with calcium ions present in cement, causing a substitution reaction that leads to discoloration.[9] The alkaline environment can also affect long-term stability in some cases, though ultramarine generally has good alkali resistance.[2][14] | Use a specially encapsulated ultramarine designed for cementitious applications. The encapsulation, often involving silicates and water-repellent additives, protects the pigment from reacting with the cement matrix.[6] |
Section 3: Data & Performance
Table 1: Comparison of Uncoated vs. Coated Ultramarine Properties
| Property | Standard Ultramarine (PB 29) | Silica-Coated Ultramarine |
| Lightfastness (Blue Wool Scale) | 7-8 (Excellent)[2] | 7-8 (Excellent) |
| Heat Stability | ~350°C[1][2] | ~350°C |
| Alkali Resistance | Good to Excellent[2][14] | Excellent |
| Acid Resistance (1-10 Scale) | 1-2 (Poor)[9][11] | 8-10 (Excellent)[8][11] |
| Weather Resistance | Moderate (Varies with binder)[3][15] | High to Excellent[5][10] |
Table 2: Effect of Silica Coating on Acid Resistance
This table summarizes data from an experiment where ultramarine was coated with silica, and its acid resistance was evaluated by immersing the pigment in 10 wt% hydrochloric acid.
| Coating Condition | Acid Resistance Grade (1-8 Scale) |
| Uncoated Ultramarine | 1[11] |
| Silica Coated (Optimal Conditions) | 8[11] |
Note: The study found the optimal mass ratio of silicate (B1173343) to ultramarine to be 3.75 for this result.[11]
Section 4: Experimental Protocols
Protocol 1: Single-Step Silica Encapsulation of Ultramarine
This protocol is a generalized method based on common academic literature for creating a basic acid-resistant coating.
Objective: To deposit a protective amorphous silica layer onto ultramarine pigment particles.
Materials:
-
Ultramarine Pigment (Uncoated)
-
Sodium Metasilicate (B1246114) Nonahydrate (Na₂SiO₃·9H₂O)
-
Ammonium (B1175870) Chloride (NH₄Cl)
-
Deionized Water
-
Hydrochloric Acid (HCl) for pH adjustment (if needed)
Procedure:
-
Slurry Preparation: Prepare a slurry of ultramarine pigment in deionized water. A typical solid content is 60 g/L.[11]
-
Precursor Dissolution: In a separate vessel, dissolve the sodium metasilicate in deionized water.
-
Mixing: Add the sodium metasilicate solution to the ultramarine slurry under constant stirring. The mass ratio of sodium metasilicate to ultramarine should be optimized; a starting point is 3.75:1.[11]
-
Reaction/Deposition: Heat the slurry to 90-95°C. Slowly and simultaneously add an ammonium chloride solution while vigorously stirring. Monitor and maintain the pH of the slurry between 9.5 and 10.0 throughout the addition.[16] The ammonium chloride reacts with the sodium silicate to precipitate amorphous silica onto the pigment surface.
-
Aging: Continue stirring at temperature for 1-2 hours to ensure complete reaction and coating formation.
-
Washing & Isolation: Allow the pigment to settle, decant the supernatant, and wash the pigment repeatedly with hot deionized water until the wash water is free of chloride ions (test with AgNO₃). Isolate the pigment via filtration.
-
Drying: Dry the filtered pigment in an oven at 105-110°C to a constant weight.
-
Post-Processing: Gently de-agglomerate the dried pigment powder.
Protocol 2: Standardized Acid Resistance Test
Objective: To quantitatively and qualitatively assess the acid resistance of treated and untreated ultramarine pigments.
Materials:
-
Pigment Sample (Coated or Uncoated)
-
Hydrochloric Acid (10 wt% solution)[11] or Sulfuric Acid (5% solution)[9]
-
Beakers or Test Tubes
-
Colorimeter or Spectrophotometer (for quantitative analysis)
-
White background card (for qualitative analysis)
Procedure:
-
Sample Preparation: Disperse a fixed amount of pigment (e.g., 0.5 g) into a fixed volume of the acid solution (e.g., 50 mL).
-
Immersion: Vigorously stir the suspension for a moment and then let it stand for a predetermined time (e.g., 24 hours). Observe for any immediate evolution of hydrogen sulfide (B99878) gas (rotten egg smell), which indicates pigment degradation.
-
Qualitative Evaluation: After the immersion period, place a drop of the suspension onto a white background next to a drop of a control sample (pigment in deionized water). Visually compare the color difference. Significant fading or a shift to a milky white appearance indicates poor acid resistance.[17]
-
Quantitative Evaluation: Filter and dry the pigment from the acid solution. Use a colorimeter to measure the CIE Lab* color coordinates of the acid-treated pigment and compare them to the untreated control. Calculate the total color difference (ΔE). A lower ΔE value signifies better acid resistance.[9]
Section 5: Visual Guides
References
- 1. Best this compound Pigments Manufacturer and Factory | Hermeta [hermetachem.com]
- 2. This compound - Shandong Grand Chemical Co., Ltd. [obachemical.com]
- 3. dyespigments.net [dyespigments.net]
- 4. pcimag.com [pcimag.com]
- 5. pcimag.com [pcimag.com]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. JPS6183258A - Surface-treated ultramarine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Keeping it cool with polymer-encapsulated pigments - A*STAR Research [research.a-star.edu.sg]
- 14. meghadyes.com [meghadyes.com]
- 15. epsilonpigments.com [epsilonpigments.com]
- 16. GB2046287A - Process for preparing a stable ultramarine composition - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
identifying and removing impurities from synthetic ultramarine
Technical Support Center: Synthetic Ultramarine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from synthetic ultramarine.
Frequently Asked Questions (FAQs)
Section 1: Identifying Impurities
Q1: What are the most common impurities in synthetic ultramarine?
A1: The most common impurities encountered during the synthesis of ultramarine are:
-
Unreacted Free Sulfur: This is a primary impurity that can lead to an undesirable odor, especially when the pigment is used in high-temperature applications like plastics.[1]
-
Soluble Salts: Primarily sodium sulfate, which is a byproduct of the synthesis reaction.[1]
-
Siliceous Impurities: These are impurities related to the silica-containing raw materials and are generally more challenging to remove.[2]
-
Other Metal Ions: Trace elements from the raw materials, such as iron and copper, can be present.[3]
Q2: Which analytical techniques are recommended for identifying these impurities?
A2: A multi-analytical approach is recommended for comprehensive impurity profiling. The following table summarizes the key techniques and their primary applications.
| Analytical Technique | Primary Application | Detectable Impurities/Information |
| Energy-Dispersive X-ray Spectrometry (EDS) | Elemental composition analysis.[4] | Trace elements, off-stoichiometry.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and overall structure.[4] | Si-O-Si, Si-OH, and O-H bonds.[4] Confirms sodalite structure.[5] |
| X-ray Diffraction (XRD) | Crystalline phase identification and purity assessment.[5] | Confirms the high-purity cubic crystal structure of ultramarine.[5] |
| Raman Spectroscopy | Identification of chromophores and specific mineral impurities. | Detects S₃⁻ and S₂⁻ radical anions.[6] Can differentiate synthetic from natural ultramarine (natural often contains calcite).[6][7] |
| UV-Vis Spectroscopy | Analysis of chromophores responsible for color. | Identifies and quantifies the S₂⁻ (yellow) and S₃⁻ (blue) radical anions.[5] |
| X-ray Fluorescence (XRF) | Elemental analysis for heavier trace elements. | Traces of Iron (Fe) and Copper (Cu) from mineral impurities like pyrites.[3] |
Q3: How can I quantify the level of siliceous impurities in my sample?
A3: The accepted method for quantifying insoluble impurities is the bromine insoluble test. This involves digesting the refined ultramarine material in bromine water. The ultramarine itself dissolves, leaving behind the insoluble siliceous impurities, which can then be collected and quantified through gravimetric analysis.[2]
Section 2: Removing Impurities
Q1: What is the standard procedure for removing soluble salts like sodium sulfate?
A1: The standard procedure is a "wet process" called lixiviation, or washing.[4] After the initial high-temperature synthesis (the 'dry' process), the raw ultramarine is slurried with water. The soluble salts, primarily sodium sulfate, dissolve in the water and are washed away.[1] The purified pigment is then ground to its final particle size and dried.[1]
Q2: My application is sensitive to free cations. How can they be removed?
A2: A decationization process can be employed to remove residual cations and enhance the acidic properties of the ultramarine. A common method involves treating the pigment with an ammonium (B1175870) bicarbonate solution, followed by thermal treatment to desorb ammonia.[8] For a detailed methodology, please refer to the Experimental Protocols section.
Q3: Does particle size classification help in purification?
A3: Yes, indirectly. After the primary washing stage, the pure ultramarine pigment is ground, resulting in a broad distribution of particle sizes. A process known as classification is then used to separate these particles into discrete fractions.[1] This ensures a uniform particle size for the final product, which is crucial for consistent color diffusion, but it can also help separate finer dust or larger agglomerates that may contain impurities.[8][9]
Troubleshooting Guides
Problem 1: The purified ultramarine pigment emits a sulfurous odor, especially upon heating.
-
Probable Cause: The presence of unreacted free sulfur.[1] This indicates that the "wet process" of washing and refinement was insufficient.
-
Solution:
-
Repeat the lixiviation (washing) process. Slurry the pigment in warm deionized water.
-
Stir the slurry for an extended period (e.g., 1-2 hours) to ensure all soluble sulfur is dissolved.
-
Filter, wash the collected pigment with fresh deionized water, and dry thoroughly.
-
Consider multiple washing cycles for heavily contaminated samples.
-
Problem 2: The pigment's color appears dull or grayish after purification.
-
Probable Cause: This condition, sometimes called "ultramarine sickness," can be caused by several factors, including exposure to acidic conditions during or after purification, or reaction with atmospheric moisture and sulfur dioxide.[9] Even mild acids can attack the chromophore and destroy the color.[1]
-
Solution:
-
Verify pH: Ensure all water and solutions used during washing are neutral or slightly alkaline.
-
Acid-Free Environment: Conduct the purification and drying steps in an environment free from acid vapors.
-
Proper Drying and Storage: Ensure the pigment is completely dry before storage. Store the final product in a sealed container, away from high humidity and atmospheric pollutants.
-
Problem 3: The final product shows poor color intensity and consistency.
-
Probable Cause: Non-uniform particle size. Smaller, more uniform particles diffuse light more evenly, resulting in a more intense and vivid blue.[9][10] Another cause could be a heterogeneous product resulting from uneven furnace temperatures during initial synthesis.[11]
-
Solution:
-
Optimize Grinding: After washing, ensure the pigment is thoroughly ground to a fine powder.
-
Implement Classification: Use sedimentation or sieving techniques to separate the ground pigment into fractions with a narrow particle size distribution.[1][8] Select the fraction that provides the desired color properties for your application.
-
Review Synthesis Step: If the issue persists, review the initial furnace synthesis for temperature uniformity.
-
Experimental Protocols
Protocol 1: Lixiviation for Removal of Soluble Salts
-
Preparation: Place the raw synthetic ultramarine powder into a beaker.
-
Washing: Add deionized water to create a slurry (e.g., a 1:10 solid-to-liquid ratio by weight).
-
Agitation: Stir the slurry mechanically or with a magnetic stirrer for 1-2 hours at room temperature.
-
Settling & Decanting: Allow the ultramarine particles to settle. Carefully decant the supernatant liquid, which contains the dissolved soluble salts.
-
Repetition: Repeat steps 2-4 for a total of three wash cycles to ensure maximum removal of soluble impurities.
-
Filtration: After the final wash, filter the slurry using a Buchner funnel.
-
Final Rinse: Wash the collected pigment cake on the filter paper with a small amount of fresh deionized water.
-
Drying: Dry the purified pigment in an oven at 110°C until a constant weight is achieved.
Protocol 2: Decationization via Ammonium Bicarbonate Treatment
This protocol is adapted from a method used to enhance the acidic properties of ultramarine.[8]
-
Suspension: Suspend 10 g of synthetic ultramarine in 500 mL of a 0.3 mol L⁻¹ ammonium bicarbonate solution. The pH should be approximately 9.2.
-
Heating: Heat the suspension in a water bath at 70°C for 2 hours with continuous stirring.
-
Filtration & Drying: Filter the suspension and dry the collected pigment.
-
Heat Treatment: Place the dried, treated pigment in a furnace and heat at 400°C for 2 hours to desorb ammonia.
-
Repetition: To ensure maximum cation removal, repeat the entire procedure (steps 1-4) three times.[8]
Visualized Workflows and Logic
Caption: Workflow for the purification of synthetic ultramarine.
Caption: Logic diagram for troubleshooting purification problems.
References
- 1. pcimag.com [pcimag.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Ultramarine Blue Pigment, Synthetic [mccrone.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pure.uva.nl [pure.uva.nl]
- 9. naturalpigments.com [naturalpigments.com]
- 10. Ultramarine - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
controlling particle size and distribution in ultramarine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ultramarine pigments, with a specific focus on controlling particle size and distribution.
Troubleshooting Guide
This guide addresses common problems encountered during ultramarine synthesis that can affect particle size and distribution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Particle Size Distribution | 1. Inhomogeneous mixing of raw materials. 2. Non-uniform temperature distribution in the furnace. 3. Inadequate grinding of the final product. | 1. Ensure thorough homogenization of the precursor mixture using techniques like ball milling. 2. Use a calibrated furnace with good temperature control. Consider using a rotating kiln for larger batches to ensure even heating. 3. Implement a multi-step grinding and classification process to separate particles into discrete size fractions.[1] |
| Particle Agglomeration | 1. High calcination temperature causing partial melting or sintering. 2. Insufficient reducing agent leading to the formation of sticky polysulfide species. 3. Rapid cooling causing particles to fuse together. | 1. Optimize the calcination temperature. A typical range is 700-800°C.[2][3] 2. Ensure the correct ratio of reducing agent (e.g., activated carbon, charcoal) is used.[2] 3. Implement a controlled cooling ramp after calcination. |
| Mean Particle Size is Too Large | 1. Coarse starting materials (e.g., kaolin, silica (B1680970) source). 2. Insufficient calcination time. 3. Low sulfur content. | 1. Use finer raw materials. The particle size of the starting materials directly influences the final product's particle size.[2] 2. Increase the calcination time to allow for complete reaction and particle refinement. An optimal time is often around 8 hours.[2] 3. Adjust the sulfur content in the reaction mixture, as it can influence particle growth.[4][5] |
| Mean Particle Size is Too Small | 1. Excessive grinding of the final product. 2. High ratio of mineralizers (e.g., sodium carbonate). 3. Very fine starting materials. | 1. Reduce the grinding time or use a less aggressive grinding method.[6] 2. Optimize the concentration of sodium carbonate, as it can act as a flux and influence particle growth.[7] 3. Start with slightly coarser raw materials if the final particles are consistently too fine. |
| Inconsistent Color and Particle Size Between Batches | 1. Variation in raw material composition (e.g., Si/Al ratio). 2. Fluctuations in furnace temperature or atmospheric conditions. 3. Inconsistent handling of raw materials and final product. | 1. Use raw materials with a consistent Si/Al ratio. A lower Si/Al ratio (ideally less than 2) is favorable for the formation of the sodalite structure.[2] 2. Maintain strict control over the synthesis parameters, including temperature ramps, holding times, and atmospheric conditions (e.g., inert atmosphere).[8] 3. Standardize all handling and processing steps to ensure reproducibility.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal particle size for ultramarine pigments?
A1: The desired particle size of ultramarine pigments depends on the application. For technical applications, a range of less than 1 to 3 microns is common.[1] Finer particles generally offer stronger tinting power and a brighter, greener undertone, while coarser particles may be used in applications like laundry powders.[1] A typical mean particle size for commercial ultramarine is between 0.7 and 5.0 μm.[2]
Q2: How does the Si/Al ratio of the raw materials affect particle size?
A2: The Si/Al ratio of the aluminosilicate (B74896) source is a critical factor in ultramarine synthesis. A lower Si/Al ratio (e.g., 1-1.5) favors the formation of the desired sodalite structure, which is essential for encapsulating the chromophores.[2] While the direct correlation to particle size is complex, an optimal Si/Al ratio is necessary for a successful synthesis, which in turn allows for better control over particle characteristics. Ratios greater than 3 can lead to the formation of undesired phases and hinder proper pigment formation.[2]
Q3: What is the role of temperature and calcination time in controlling particle size?
A3: Calcination temperature and time are crucial parameters. The synthesis of ultramarine typically occurs in a two-stage heating process. The first reduction stage is carried out at around 750°C.[2] The subsequent oxidation stage, where the blue color develops, occurs at a lower temperature of 350-450°C.[3] The duration of these stages influences the completeness of the reaction and the growth of the pigment particles. For instance, a calcination time of around 8 hours at 800°C has been shown to yield good results.[2] Insufficient time may result in incomplete conversion and larger, unrefined particles, while excessive time could lead to vaporization of the sulfur chromophores.[2]
Q4: How does the sulfur content influence the final particle size and distribution?
A4: Sulfur is a key component that forms the polysulfide chromophores responsible for the blue color. The amount of sulfur can influence the reaction kinetics and the final properties of the pigment. An excess of sulfur can favor the formation of S₂⁻ radicals, leading to a greener hue, while an excess of sodium carbonate favors S₃⁻ radicals, resulting in a bluer shade.[7][9] The sulfur content has a significant effect on the formation of nanoparticles in related processes, suggesting it can also influence the particle size distribution in ultramarine synthesis.[4][5]
Q5: Can the particle size of ultramarine be modified after synthesis?
A5: Yes, the particle size can be modified post-synthesis through mechanical grinding and classification.[1] Grinding reduces the average particle size, which can affect the color properties of the pigment.[6] For instance, reducing the particle size of greener ultramarines (B1171998) can shift their hue towards red.[6] Classification is a process used to separate the ground particles into fractions with narrower size distributions.[1]
Experimental Protocols
General Ultramarine Synthesis via Solid-State Reaction
This protocol describes a general method for synthesizing ultramarine blue pigment.
Materials:
-
Aluminosilicate source (e.g., Kaolin, Zeolite A) with a low Si/Al ratio
-
Sodium Carbonate (Na₂CO₃)
-
Sulfur (S)
-
Reducing Agent (e.g., Activated Carbon, Charcoal)
Procedure:
-
Raw Material Preparation: Dry the aluminosilicate source to remove moisture. For example, zeolite A can be dried at over 350°C under vacuum.[8]
-
Mixing: Thoroughly mix the raw materials in the desired ratios. A typical weight ratio for synthesis from reservoir silts is a Na₂CO₃/S₈ ratio of 1, a (Na₂CO₃ + S₈)/silts ratio of 1.5, and an active carbon/silts ratio of 0.2.[2]
-
Calcination:
-
Place the mixture in a closed crucible or a leakproof vessel.[7][8]
-
Heat the mixture in a furnace under a reducing atmosphere (or in the absence of air).
-
Stage 1 (Reduction): Ramp the temperature to approximately 750-800°C and hold for a specific duration (e.g., 8 hours).[2] This will produce a green or yellow-green intermediate product.[3]
-
Stage 2 (Oxidation): Cool the furnace to 350-450°C and introduce air or sulfur dioxide to oxidize the sulfide (B99878) in the intermediate product, leading to the formation of the blue pigment.[3]
-
-
Cooling: Allow the furnace to cool down to room temperature in a controlled manner.
-
Post-Processing:
Visualizations
Caption: Experimental workflow for ultramarine synthesis.
References
- 1. pcimag.com [pcimag.com]
- 2. mdpi.com [mdpi.com]
- 3. Ultramarine - Wikipedia [en.wikipedia.org]
- 4. ACP - Effects of marine fuel sulfur restrictions on particle number concentrations and size distributions in ship plumes in the Baltic Sea [acp.copernicus.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. scielo.br [scielo.br]
- 8. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]
- 9. A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Remediation of "Ultramarine Sickness" in Oil Paintings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and conservation professionals investigating the remediation of "ultramarine sickness" in oil paintings.
Troubleshooting and Diagnostic Guide
This guide provides a systematic approach to identifying and addressing the degradation of ultramarine blue in oil paintings.
| Observed Issue | Potential Cause | Recommended Action |
| Grayish or yellowish-gray, dull, or blanched appearance of ultramarine passages. | Primary: Photo-catalytic degradation of the oil binder by the ultramarine pigment, leading to micro-cracks and light scattering.[1][2][3][4] Secondary: Acid-catalyzed breakdown of the ultramarine pigment's molecular structure.[5][6] | Proceed to Experimental Protocol 1: Diagnostic Analysis . |
| Cracking, flaking, or powdering of the blue paint layer. | Binder degradation has progressed, leading to a loss of cohesion and adhesion. The polarity of synthetic ultramarine can also contribute to poor paint film stability.[5][7] | Assess the extent of delamination. Proceed to Experimental Protocol 2: Consolidation and Remediation . |
| Fading of the blue color, particularly in the presence of acidic pollutants. | Breakdown of the sodalite cage of the ultramarine pigment due to acid hydrolysis, which de-radicalizes the sulfur chromophore responsible for the blue color.[5][6][8] | Proceed to Experimental Protocol 1: Diagnostic Analysis to confirm pigment alteration. Remediation options may be limited if the pigment itself has been destroyed. |
Frequently Asked Questions (FAQs)
Q1: What is "ultramarine sickness"?
A1: "Ultramarine sickness" or "ultramarine disease" refers to the degradation of this compound paint layers in oil paintings.[1] This phenomenon typically manifests as a grayish or yellowish-gray discoloration and a dull, matte appearance.[3][9][10] It can also involve cracking, flaking, and a general loss of integrity of the paint film.[5][7]
Q2: What is the primary cause of ultramarine sickness?
A2: The predominant theory is that ultramarine sickness is primarily caused by the photo-catalytic degradation of the oil binding medium.[1][4] The ultramarine pigment itself acts as a catalyst, accelerating the breakdown of the binder through a free-radical process, especially when exposed to UV radiation.[1][3][4] This deterioration of the binder creates microscopic cracks in the paint surface, which scatter light and result in a whitened or discolored appearance, even though the blue pigment may still be intact.[1][11]
Q3: Does the ultramarine pigment itself degrade?
A3: While binder degradation is considered the primary mechanism, the ultramarine pigment can also degrade.[5][6] This typically occurs in acidic conditions, where the aluminosilicate (B74896) framework (sodalite cage) of the pigment breaks down, leading to the loss of the sulfur radical anion (S3•−) that produces the blue color.[5][6][12] This process can be exacerbated by atmospheric pollutants such as sulfur dioxide.[5][10]
Q4: Can ultramarine sickness be reversed?
A4: The visual effects of ultramarine sickness caused by binder degradation can often be reversed or mitigated. The application of a suitable resin or consolidant can fill the micro-cracks, reduce light scattering, and resaturate the paint layer, thereby restoring its original color and gloss.[1][13] However, if the pigment itself has undergone chemical alteration, the color loss is generally irreversible.
Q5: How can the degradation process be prevented or slowed?
A5: A preventative strategy involves the use of Hindered Amine Light Stabilizers (HALS).[1] HALS are radical scavengers that can interrupt the free-radical chain reactions responsible for the photo-oxidation of the oil binder.[9][14] They are highly efficient as they are regenerated during the process, offering long-term stability.[1][14] Using UV-filtering glazing on paintings can also help by reducing the amount of UV radiation reaching the paint surface.
Experimental Protocols
Experimental Protocol 1: Diagnostic Analysis of Affected Paint Layers
This protocol outlines a multi-analytical approach to determine the cause of degradation.
Methodology:
-
Non-invasive Imaging:
-
Visible Light Microscopy: Use a stereomicroscope to observe the surface for micro-cracking, pigment particle changes, and the presence of any surface films.
-
UV-Fluorescence Imaging: Examine the area under UV light. Variations in fluorescence can indicate different binder materials or areas of degradation.
-
-
Spectroscopic Analysis:
-
Reflectance Spectroscopy (VIS-NIR): Acquire spectra from the degraded and non-degraded areas. A shift in the reflectance curve can quantify the color change and surface whitening.
-
Raman Spectroscopy: This technique can identify the ultramarine pigment and determine if its molecular structure is intact by targeting the characteristic S3•− vibrational modes.[1][6] A loss or shift in these peaks may indicate pigment degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze the organic binder to identify its type (e.g., linseed oil) and assess its state of oxidation and degradation.[1]
-
-
Micro-sampling and Advanced Analysis (if necessary):
-
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): Examine a cross-section of a paint sample to visualize the paint layers, the pigment-binder interface, and the extent of cracking. EDX can provide elemental analysis of the pigment and surrounding materials.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information on the chemical environment of the aluminum and silicon atoms in the pigment's framework, revealing structural changes associated with pigment degradation.[1][12]
-
Experimental Protocol 2: Remediation through Consolidation
This protocol describes a general procedure for applying a consolidant to mitigate the visual effects of binder degradation.
Materials:
-
Conservation-grade, reversible resin (e.g., a stable, low molecular weight synthetic resin). The choice of resin should be based on compatibility with the original paint.
-
Appropriate solvent for the chosen resin.
-
Vellum or Japanese paper and a heated spatula (optional, for setting down cupped paint).[5]
Methodology:
-
Surface Preparation: Gently clean the area to be treated to remove surface dust and grime, ensuring no loose paint is dislodged.
-
Consolidant Preparation: Prepare a dilute solution of the chosen resin in an appropriate solvent. The concentration will depend on the resin and the porosity of the paint layer.
-
Application:
-
Setting (if required): For areas with flaking or cupping paint, a piece of vellum or Japanese paper can be placed over the consolidated area, and a heated spatula can be used at a low temperature to gently set the paint flakes back into place.[5]
-
Curing: Allow the consolidated area to cure fully. The time required will depend on the resin and solvent used.
-
Post-treatment Analysis: Document the visual changes with photography and, if possible, repeat colorimetric measurements to quantify the degree of color restoration.
Quantitative Data
The following table presents hypothetical colorimetric data (CIE Lab) illustrating the expected outcome of a successful consolidation treatment. An increase in chroma (C) and a decrease in lightness (L*) would be anticipated as the white scattering is reduced and the blue color becomes more saturated.
| Treatment Stage | L* (Lightness) | a* (Red-Green Axis) | b* (Yellow-Blue Axis) | C* (Chroma) | Appearance |
| Before Treatment | 75.2 | -5.1 | -20.3 | 20.9 | Dull, grayish-blue |
| After Consolidation | 55.8 | -8.5 | -35.6 | 36.6 | Saturated, deep blue |
Note: Data are representative and will vary based on the specific conditions of the artwork.
Visualizations
Signaling Pathways and Workflows
References
- 1. Varnishes and Surface Coatings: Additives - MediaWiki [conservation-wiki.com]
- 2. researchgate.net [researchgate.net]
- 3. welltchemicals.com [welltchemicals.com]
- 4. Paint Consolidation - MediaWiki [conservation-wiki.com]
- 5. johncanningco.com [johncanningco.com]
- 6. Paint Components | Synthetic this compound degradation phenomena |Modern Paint Damage Atlas [modernpaintdamageatlas.nl]
- 7. paint.org [paint.org]
- 8. ejars.sohag-univ.edu.eg [ejars.sohag-univ.edu.eg]
- 9. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 10. artresin.com [artresin.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. sflac.net [sflac.net]
- 14. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilization of Ultramarine Blue in Aqueous Suspensions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous suspensions of ultramarine blue.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound suspension unstable and showing signs of color fading?
A1: this compound pigment is highly susceptible to degradation in acidic environments.[1][2][3] The pigment's structure, a sodium aluminosilicate (B74896) cage containing polysulfide radical anions (S₃⁻), is responsible for its vibrant blue color.[1] In the presence of acid, this cage breaks down, leading to the release and subsequent degradation of the sulfur chromophore, resulting in color loss.[1] This phenomenon is often referred to as "ultramarine sickness." Even weak acids can cause this degradation over time.[3] Additionally, in some cases, the binder in a formulation can degrade through a photo-catalytic process initiated by the ultramarine pigment itself, leading to changes in the suspension's appearance.
Q2: What is the ideal pH range for maintaining the stability of an aqueous this compound suspension?
A2: Aqueous suspensions of this compound are most stable in neutral to slightly alkaline conditions, typically within a pH range of 7.0 to 9.0. Acidic conditions (pH < 6.0) should be strictly avoided to prevent color degradation.[4] The absorbance of this compound, and thus its color intensity, has been shown to be stable in a pH range of 6.0 to 10.5. However, prolonged exposure to highly alkaline environments can also lead to color alteration due to ion exchange with cations like calcium, which can be present in materials like cement.[2]
Q3: What are the primary signs of instability in my this compound suspension?
A3: The main indicators of instability are:
-
Color Fading: A noticeable loss of the characteristic blue color, often shifting towards a grayish or whitish hue. This is a primary sign of acid attack.[1]
-
Flocculation and Aggregation: The formation of larger clusters of pigment particles, leading to a non-uniform appearance and poor dispersion quality. This can be caused by a lack of proper stabilization.
-
Sedimentation: The settling of pigment particles at the bottom of the container, forming a distinct layer. This indicates that the suspension is not adequately stabilized to counteract gravitational forces.
-
Changes in Viscosity: A significant increase or decrease in the suspension's viscosity can be a sign of flocculation or other instability issues.
Q4: What are dispersants and how do they help stabilize this compound suspensions?
A4: Dispersants are additives that adsorb onto the surface of pigment particles, preventing them from coming together and forming aggregates.[3] For inorganic pigments like this compound, which are hydrophilic, anionic dispersants such as polyacrylates or polycarboxylates are often effective.[5][6] These dispersants work through electrostatic repulsion, where the negatively charged polymer chains create a repulsive force between the pigment particles. Polymeric dispersants with a "comb" structure can provide both electrostatic and steric stabilization.[7][8]
Q5: How can I improve the acid resistance of this compound?
A5: A common method to enhance the acid resistance of this compound is to coat the pigment particles with a protective layer of silica (B1680970).[1][5][6][9][10] This silica coating acts as a physical barrier, preventing direct contact between the pigment's acid-sensitive structure and the acidic medium. Various methods, including sol-gel and dense liquid coating processes, have been shown to create effective, uniform silica films on the pigment particles.[1][5][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid color loss or fading. | The pH of the aqueous medium is too low (acidic). | Adjust the pH of the suspension to a neutral or slightly alkaline range (pH 7.0-9.0) using a suitable buffer or alkaline solution. For applications requiring acid stability, use a silica-coated grade of this compound.[1][5][6][9][10] |
| Suspension appears clumpy, with visible aggregates (flocculation). | Inadequate dispersion or inappropriate dispersant. | 1. Ensure sufficient mechanical energy (e.g., high-shear mixing, ultrasonication) is used during the initial dispersion step. 2. Select an appropriate dispersant. For aqueous systems, consider anionic dispersants like sodium polyacrylate. 3. Optimize the dispersant concentration using a ladder study to find the point of minimum viscosity. |
| Pigment settles at the bottom of the container over time. | Insufficient stabilization to overcome gravity. | 1. Increase the viscosity of the continuous phase by adding a rheology modifier. 2. Improve particle repulsion by optimizing the dispersant type and concentration to increase the zeta potential. A zeta potential greater than +30 mV or less than -30 mV generally indicates good electrostatic stability. |
| Inconsistent color or performance between batches. | Variation in raw materials or dispersion process. | 1. Standardize the source and quality of the this compound pigment and other formulation components. 2. Implement a consistent and reproducible dispersion protocol, controlling parameters such as mixing time, speed, and temperature. |
| Color shifts when other components are added to the formulation. | Chemical incompatibility with other ingredients. | 1. Review the chemical nature of all components in the formulation. Avoid acidic additives. 2. Test the compatibility of this compound with each component individually before full formulation. |
Data Presentation
Table 1: Illustrative Performance of Different Stabilization Strategies for this compound in Aqueous Suspension
| Stabilization Strategy | Dispersant Type | Typical Zeta Potential (mV) | Average Particle Size (d₅₀) (nm) | Suspension Viscosity (mPa·s) | Color Stability (ΔE* after 24h at pH 5) |
| None (Control) | - | -15 | 1500 | 50 | > 10 (Significant Fading) |
| Electrostatic | Sodium Polyacrylate | -40 | 450 | 25 | ~ 8 |
| Steric/Electrostatic | Comb Polymer | -35 | 400 | 20 | ~ 7 |
| Acid Resistance | Silica-Coated Pigment | -25 | 500 | 30 | < 2 (Stable) |
Note: The data in this table is illustrative and intended for comparative purposes. Actual values will depend on the specific grade of this compound, dispersant, concentration, and processing conditions.
Experimental Protocols
Protocol 1: Determination of Optimal Dispersant Concentration
This protocol describes how to determine the ideal amount of dispersant needed to stabilize an aqueous suspension of this compound by measuring the viscosity.
Materials:
-
This compound pigment
-
Deionized water
-
Dispersant solution (e.g., 10% w/v sodium polyacrylate in water)
-
High-shear mixer or dissolver
-
Viscometer (e.g., Brookfield or cone and plate)
-
Beakers and magnetic stirrer
Procedure:
-
Prepare a pigment slurry: In a beaker, create a slurry of this compound in deionized water. A typical starting point is 40-50% pigment by weight. Mix at low speed to wet the pigment.
-
Initial Mixing: Increase the speed of the high-shear mixer and disperse the slurry for 30 minutes.
-
Ladder Study:
-
While stirring the slurry at a constant, moderate speed, add the dispersant solution in small, incremental amounts (e.g., 0.1% active dispersant based on pigment weight).
-
After each addition, allow the system to equilibrate for 5-10 minutes.
-
Measure the viscosity of the suspension at a defined shear rate.
-
-
Data Analysis:
-
Record the viscosity at each dispersant concentration.
-
Plot viscosity as a function of the dispersant concentration.
-
The optimal dispersant concentration corresponds to the point of minimum viscosity on the curve. Adding more dispersant beyond this point may lead to an increase in viscosity or have no further effect.
-
Protocol 2: Assessment of Color Stability
This protocol outlines a method to quantify the color stability of an this compound suspension, particularly in response to acidic conditions, using a spectrophotometer or colorimeter. This method is based on the principles outlined in ASTM D2244.[11]
Materials:
-
Stabilized this compound suspension
-
Control (un-stabilized) this compound suspension
-
pH meter and buffer solutions
-
Spectrophotometer or colorimeter with CIELAB color space measurement capabilities
-
Glass cuvettes or sample holders
-
Acid solution (e.g., dilute HCl or acetic acid) to adjust pH
Procedure:
-
Initial Color Measurement (T=0):
-
Calibrate the spectrophotometer/colorimeter according to the manufacturer's instructions.
-
Measure the initial CIELAB color coordinates (L, a, b*) of both the stabilized and control suspensions. This serves as the baseline.
-
-
Accelerated Aging:
-
Adjust the pH of a portion of each suspension to a challenging condition (e.g., pH 5.0) using the acid solution.
-
Store the samples under controlled conditions (e.g., room temperature, protected from light) for a specified period (e.g., 24, 48, or 72 hours).
-
-
Final Color Measurement:
-
After the aging period, gently mix the suspensions to ensure homogeneity.
-
Measure the final CIELAB color coordinates (Lf, af, b*f) of the aged samples.
-
-
Calculate Color Difference (ΔE*):
-
Calculate the total color difference (ΔE) using the following formula: ΔE = [ (Lf - L)² + (af - a)² + (bf - b)² ]^½
-
A higher ΔE* value indicates a greater change in color and lower stability. A ΔE* value below 2.0 is often considered an acceptable color difference.
-
Visualizations
Caption: Mechanisms of suspension stabilization.
Caption: A logical workflow for troubleshooting.
References
- 1. uniqchem.com [uniqchem.com]
- 2. pcimag.com [pcimag.com]
- 3. lankem.com [lankem.com]
- 4. surflay.com [surflay.com]
- 5. specialchem.com [specialchem.com]
- 6. l-i.co.uk [l-i.co.uk]
- 7. library.imaging.org [library.imaging.org]
- 8. pcimag.com [pcimag.com]
- 9. shepherdcolor.com [shepherdcolor.com]
- 10. pcimag.com [pcimag.com]
- 11. micomlab.com [micomlab.com]
refining the furnace conditions for ultramarine blue production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with the furnace conditions for ultramarine blue production.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind synthetic this compound production?
A1: Synthetic this compound production is a high-temperature solid-phase reaction involving the heating of a mixture of a silica-alumina source (like kaolin (B608303) clay), an alkali source (typically sodium carbonate or sodium sulfate), sulfur, and a reducing agent (such as charcoal or rosin).[1][2][3] The process creates a sodalite crystal structure, a type of zeolite, where sulfur-based chromophores (primarily S₃⁻ radicals) are trapped within the aluminosilicate (B74896) cages.[4][5] These trapped polysulfide radicals are responsible for the vibrant blue color.[4][6]
Q2: What are the critical stages in the furnace process for this compound synthesis?
A2: The furnace process for this compound synthesis consists of two main stages:
-
Reduction Stage: An initial heating phase in a closed furnace, with limited air access, at temperatures ranging from 700 to 800°C.[2][6] This stage facilitates the formation of a primary green-colored intermediate, sometimes referred to as "ultramarine green."[1][2]
-
Oxidation Stage: Following the reduction stage, the furnace is slowly cooled, and air is gradually introduced.[1][6] This oxidation step typically occurs at a lower temperature range, between 350 and 550°C, and is crucial for the development of the final blue color.[1][2] This stage can take a significant amount of time, sometimes several weeks for slow cooling and oxidation.[1]
Q3: What is the role of sulfur in the formation of this compound?
A3: Sulfur is a critical component as it forms the chromophores responsible for the blue color.[6] Specifically, the trisulfur (B1217805) radical anion (S₃⁻) is the primary chromophore that imparts the blue hue by absorbing light in the yellow-orange region of the spectrum.[7] The disulfide radical anion (S₂⁻) can also be present and contributes to a yellow tone.[7] The ratio of S₃⁻ to S₂⁻ is a key factor in determining the final shade of the pigment.[7] An excess of sulfur can favor the formation of S₂⁻, leading to a greenish tint.[8]
Q4: What causes the "ultramarine sickness" or degradation of the pigment?
A4: "Ultramarine sickness" refers to the discoloration and degradation of the ultramarine pigment, often resulting in a dull, grayish appearance.[5][9] This phenomenon is primarily attributed to the breakdown of the sodalite cage structure in the presence of acids.[5] This breakdown allows the sulfur chromophore to react and lose its radical nature, leading to a loss of color.[5] Additionally, some studies suggest that the pigment itself can act as a catalyst in the degradation of the paint's binding medium, which also contributes to the dull appearance.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Final product is green or has a greenish tint. | - Incomplete oxidation. - Incorrect ratio of raw materials, particularly an excess of sulfur.[8] | - Ensure sufficient air ingress during the cooling and oxidation phase. - Optimize the sulfur content in the initial mixture. |
| Final product is pale, white, or grayish. | - Over-oxidation of the reaction mixture.[1] - Furnace temperature was too low during the reduction phase. | - Carefully control the rate of air introduction during the oxidation stage. - Ensure the furnace reaches the optimal temperature range (700-800°C) during the reduction phase. |
| Inconsistent color within the batch (heterogeneous product). | - Uneven heating within the furnace.[1] - Poor mixing of raw materials. | - Use smaller, individual crucibles for more consistent heating.[1] - Ensure thorough mixing and grinding of the raw materials to achieve a homogeneous mixture. |
| Low yield of blue pigment. | - Incorrect furnace temperature profile (either too high or too low). - Insufficient residence time at peak temperature. | - Precisely control the furnace temperature throughout both the reduction and oxidation stages. - Increase the duration of the heating phases as needed. |
| Product is a hard, fused mass. | - Simultaneous synthesis of the zeolite framework and chromophore formation.[1] | - Consider a two-step process where the zeolite framework is first synthesized at a lower temperature before incorporating the sulfur species at a higher temperature.[1] |
Experimental Protocols & Data
Table 1: Typical Raw Material Ratios for this compound Synthesis
| Raw Material | Charge #1 (% by weight) [10] | Charge #2 (% by weight) [10] | Alternative Formulation (parts by weight) [7] |
| Kaolin (or other aluminosilicate) | 30.3 | 25.6 | 100 |
| Sulfur | 29.4 | 34.6 | 60 (initial) + 30 (additional) |
| Sodium Carbonate (Soda Ash) | 28.9 | 28.8 | 100 |
| Diatomite | 5.5 | 7.5 | - |
| Pitch (Reducing Agent) | 3.6 | 3.5 | 12 (Bitumen emulsion) |
Table 2: Recommended Furnace Temperature Profile
| Stage | Temperature Range | Atmosphere | Duration |
| Reduction | 700 - 800°C[2][6] | Reducing (limited air) | 4 - 48 hours[1][7] |
| Oxidation | 350 - 550°C[1][2] | Oxidizing (controlled air ingress) | Several hours to weeks[1][7] |
Experimental Workflow for this compound Synthesis
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Ultramarine - Wikipedia [en.wikipedia.org]
- 3. jacksonsart.com [jacksonsart.com]
- 4. mdpi.com [mdpi.com]
- 5. Paint Components | Synthetic this compound degradation phenomena |Modern Paint Damage Atlas [modernpaintdamageatlas.nl]
- 6. pcimag.com [pcimag.com]
- 7. A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Luxury blue paint pigment catalyses its own ‘disease’ | Research | Chemistry World [chemistryworld.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Ultramarine Blue and Prussian Blue Pigments
A comprehensive guide for researchers, scientists, and drug development professionals on the chemical, physical, and performance characteristics of Ultramarine Blue and Prussian Blue pigments.
This guide provides a detailed comparative analysis of two historically significant blue pigments: this compound and Prussian Blue. Through a compilation of experimental data and standardized testing protocols, this document aims to be a valuable resource for professionals in research and development who require a deep understanding of pigment properties for various applications.
Introduction: A Tale of Two Blues
This compound, with its origins in the precious lapis lazuli stone, has been prized for centuries for its vibrant, reddish-blue hue.[1] Initially more valuable than gold, the synthesis of a synthetic version in the 19th century made this prized pigment widely accessible.[1] In contrast, Prussian Blue, discovered by accident in the early 18th century, was the first modern synthetic pigment.[2][3][4][5] Known for its deep, intense cyan-blue color and high tinting strength, it offered a cost-effective and powerful alternative to traditional blues.[2][3][4]
This guide will delve into the key performance indicators of these two pigments, presenting quantitative data in easily comparable formats and detailing the experimental methodologies used to derive this information.
Chemical and Physical Properties
The fundamental differences in the chemical composition of this compound and Prussian Blue are the primary determinants of their distinct properties. This compound is a complex sodium aluminum silicate (B1173343) with sulfur impurities, specifically a sodium polysulfide within a sodalite zeolite structure.[6] Prussian Blue is an iron(III) hexacyanoferrate(II) complex.[4]
| Property | This compound | Prussian Blue |
| CI Name | Pigment Blue 29 | Pigment Blue 27 |
| CI Number | 77007 | 77510 |
| Chemical Formula | Na₈₋₁₀Al₆Si₆O₂₄S₂₋₄ | Fe₄[Fe(CN)₆]₃ |
| Crystal Structure | Zeolite (Sodalite) | Cubic |
| Density | ~2.35 g/cm³ | ~1.83 g/ml |
| Refractive Index | ~1.50 | ~1.56 |
Performance Characteristics
The performance of a pigment is critical for its application. This section compares this compound and Prussian Blue across key metrics: colorimetrics, tinting strength, lightfastness, and chemical resistance.
Colorimetric Data (CIELAB)
The CIELAB color space provides a standardized, three-dimensional representation of color, where L* represents lightness, and a* and b* represent the red-green and yellow-blue color channels, respectively.
| Pigment | L | a | b* |
| This compound (Reddish Shade) | 60.44 | 1.74 | -41.32 |
Note: CIELAB values can vary between different grades and manufacturers of the same pigment. The values for this compound are from a technical data sheet for a specific reddish shade.
Tinting Strength
Tinting strength refers to the ability of a pigment to color a white base. A higher tinting strength means a smaller amount of pigment is needed to achieve a certain color intensity.
| Pigment | Tinting Strength Rating (1-5 Scale) | Qualitative Description |
| This compound | 2 (Fair)[7] | Moderate[8] |
| Prussian Blue | 4 (Very Good)[9] | High[2][3][4] |
Lightfastness
Lightfastness is a measure of a pigment's resistance to fading when exposed to light. The Blue Wool Scale is a standard method for rating lightfastness, with a rating of 8 being the most lightfast.
| Pigment | Blue Wool Scale Rating |
| This compound | 7-8 (Excellent)[7][10] |
| Prussian Blue | Variable, can be high but may fade in tints[11][12] |
While Prussian Blue can have high lightfastness, some studies have shown it can be prone to fading, particularly when mixed with white pigments.[12]
Chemical Resistance
The stability of a pigment in the presence of acids and alkalis is a crucial factor in many applications.
| Pigment | Acid Resistance | Alkali Resistance |
| This compound | 1 (Poor)[6][13][14][15] | 3-4 (Good to Very Good)[13] |
| Prussian Blue | 4 (Good)[16] | 1 (Poor)[9][16] |
This compound is notably sensitive to acids, which cause it to decompose and lose its color.[6][15] Conversely, Prussian Blue is stable in weak acids but is readily decomposed by alkalis.[17][18]
Experimental Protocols
To ensure the reproducibility and validity of pigment performance data, standardized experimental protocols are essential. This section outlines the methodologies for key performance tests.
Tinting Strength Determination (ASTM D387)
This method is used to compare the tinting strength of a chromatic pigment to a reference standard.
-
Preparation of Dispersions:
-
A standard and a sample pigment are separately dispersed in a suitable vehicle (e.g., linseed oil) using a mechanical muller.
-
The exact proportions of pigment and vehicle are specified by agreement between the involved parties.
-
-
Preparation of Tints:
-
A portion of each pigment dispersion is mixed with a specified white paste (e.g., zinc oxide) at a defined ratio.
-
-
Comparison:
Lightfastness Testing (Blue Wool Scale)
The Blue Wool Scale method involves exposing a sample of the pigment alongside a set of eight standardized blue wool swatches to a controlled light source.
-
Sample Preparation: The pigment is applied to a substrate in a manner appropriate for its intended use.
-
Exposure: The sample and the Blue Wool Scale are exposed to a calibrated light source, such as a xenon arc lamp, which simulates natural sunlight.[10]
-
Evaluation: The degree of fading of the sample is compared to the fading of the eight blue wool swatches. The lightfastness rating is the number of the blue wool swatch that shows a similar degree of fading.[10]
Chemical Resistance Testing
A general procedure for determining the acid and alkali resistance of a pigment is as follows:
-
Sample Preparation: A known quantity of the pigment is weighed.
-
Exposure: The pigment is immersed in a specified concentration of an acid (e.g., hydrochloric acid) or an alkali (e.g., sodium hydroxide) solution for a defined period.[21][22][23][24]
-
Evaluation: The mixture is then filtered. The color of the filtrate is observed for any staining, and the pigment on the filter is examined for any color change compared to an unexposed sample. The resistance is often rated on a scale (e.g., 1-5), where 5 indicates no change and 1 indicates severe change.[22][23]
Visualizing Pigment Analysis and Properties
The following diagrams, created using the DOT language, illustrate a typical workflow for pigment analysis and the logical relationships of their key properties.
Caption: Experimental workflow for pigment characterization and performance evaluation.
Caption: Logical relationships of key properties for Ultramarine and Prussian Blue.
Conclusion
This compound and Prussian Blue, while both serving as important blue colorants, exhibit significantly different performance profiles rooted in their distinct chemical compositions. This compound is characterized by its excellent lightfastness and alkali resistance, but its poor acid resistance limits its use in acidic environments. Its tinting strength is moderate. Prussian Blue, on the other hand, offers very high tinting strength and good acid resistance, but it is susceptible to degradation by alkalis. Its lightfastness, though generally considered good, can be variable, especially in tints.
The choice between these two pigments is therefore highly dependent on the specific requirements of the application, including the chemical environment, desired color strength, and long-term stability expectations. This guide provides the foundational data and methodologies to aid researchers and scientists in making informed decisions for their specific needs.
References
- 1. jacksonsart.com [jacksonsart.com]
- 2. jacksonsart.com [jacksonsart.com]
- 3. winsornewton.com [winsornewton.com]
- 4. Prussian blue - CAMEO [cameo.mfa.org]
- 5. macsenlab.com [macsenlab.com]
- 6. Ultramarin Blue | scholz colour pigments [harold-scholz.de]
- 7. This compound Deep 4oz [PB290005] - $35.25 : Guerrapaint & Pigment Corp. [guerrapaint.com]
- 8. naturalpigments.com [naturalpigments.com]
- 9. Prussian Blue (Soluble) 8oz - $108.00 : Guerrapaint & Pigment Corp. [guerrapaint.com]
- 10. Materials Technology Limited [drb-mattech.co.uk]
- 11. Color Spotlight: Prussian Blue (PB27) – Idyll Sketching [idyllsketching.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Shandong Grand Chemical Co., Ltd. [obachemical.com]
- 14. This compound / Ultramarine / CAS NO 57455-37-5/ Ultramarine pigment / this compound 462/ this compound 463 / this compound 08 [xcolorpigment.com]
- 15. Varieties and acid resistance of ultramarine pigments-Enterprise Dynamic-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 16. Prussian Blue for Solvent based inks_Prussian blue_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 17. naturalpigments.eu [naturalpigments.eu]
- 18. Prussian Blue - ColourLex [colourlex.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. store.astm.org [store.astm.org]
- 21. Acid and alkali resistance and chemical resistance [en1.nbchao.com]
- 22. lr-test.com [lr-test.com]
- 23. lr-test.com [lr-test.com]
- 24. How to detect pigment alkali resistance? Q&A | NBCHAO [en1.nbchao.com]
Distinguishing Natural and Synthetic Ultramarine: A Comparative Guide Using Raman Spectroscopy
For centuries, the vibrant, deep blue of ultramarine has been highly prized. Originally derived from the semi-precious stone lapis lazuli, its rarity made it more valuable than gold.[1] The development of a synthetic equivalent in 1828 made this coveted pigment widely accessible.[1][2] While chemically similar, natural and synthetic ultramarine possess key differences that are crucial for authentication in fields like art conservation and forensic science. Raman spectroscopy offers a powerful, non-destructive method to definitively distinguish between these two forms.[2][3]
This guide provides a detailed comparison of natural and synthetic ultramarine using Raman spectroscopy, supported by experimental data and protocols for researchers and scientists.
Fundamental Differences: Purity and Inclusions
The core distinction lies not in the blue chromophore itself, but in the overall purity of the pigment.
-
Natural Ultramarine: Derived from ground lapis lazuli, this is a mineral composite.[1] The blue color comes from the mineral lazurite, which contains the trisulfur (B1217805) radical anion (S₃⁻) trapped within a sodium aluminosilicate (B74896) cage structure.[2][4][5] Critically, the lapis lazuli rock matrix always contains other minerals, most commonly calcite (CaCO₃), and often pyrite, diopside, and others.[6][7]
-
Synthetic Ultramarine: This is an industrially produced pigment with a chemical structure analogous to lazurite. However, the manufacturing process results in a much purer product, largely free from the mineral inclusions characteristic of its natural counterpart.[2] The resulting Raman spectra are therefore "cleaner" and highly reproducible.[2]
Comparative Raman Data
Raman spectroscopy exploits the interaction of laser light with molecular vibrations. The resulting spectrum provides a unique chemical "fingerprint" of the material. The key to distinguishing the ultramarine variants is identifying the Raman bands of the blue S₃⁻ chromophore alongside the tell-tale peaks of mineral inclusions.
The most prominent feature in the Raman spectrum of both ultramarine types is a very strong band located at approximately 548-549 cm⁻¹, which is assigned to the symmetric stretching vibration of the S₃⁻ radical anion.[4][8][9] However, the presence or absence of other specific peaks allows for a definitive identification.
| Raman Peak (cm⁻¹) | Assignment | Natural Ultramarine | Synthetic Ultramarine |
| ~549 | S₃⁻ Symmetric Stretch (ν₁) (Very Strong) | Present | Present |
| ~1086 | CO₃²⁻ Symmetric Stretch (ν₁) (Strong) | Present | Absent |
| ~259 | S₃⁻ Bending Mode | Present | Present |
| ~585 | S₃⁻ Asymmetric Stretch / S₂⁻ Stretch | Present | Present |
| ~808 | Combination Band (259 + 549) | Present | Present |
| ~1096 | Overtone of S₃⁻ Stretch (2 x 549) | Present | Present |
| Other Peaks | Diopside, Pyrite, etc. | Possible | Absent |
| Broad Luminescence | Mineral Impurity-Induced Luminescence | Often Present | Absent |
Table 1: Comparative summary of characteristic Raman peaks for distinguishing natural and synthetic ultramarine. The presence of the strong calcite peak at ~1086 cm⁻¹ is the most reliable indicator of natural ultramarine.
Experimental Protocol
This section outlines a typical methodology for the Raman analysis of ultramarine pigments.
1. Instrumentation:
-
Raman Spectrometer: A benchtop or portable Raman spectrometer equipped with a microscope for precise sample targeting.
-
Laser Excitation: A 785 nm laser is highly effective, as it tends to excite luminescence in natural samples, providing a secondary distinguishing feature.[4][7][8] Other common lasers, such as 532 nm or 633 nm, can also be used and may offer resonance enhancement of the ultramarine signal.[5][10]
-
Objective: A 10x or 20x objective is typically sufficient for initial analysis, with a 50x or 100x objective used for analyzing individual microscopic grains.
2. Sample Preparation:
-
For powdered pigments, a small amount can be placed on a standard microscope slide.
-
For solid samples or artworks, the analysis is performed non-destructively by focusing the laser directly on the surface. No sample preparation is required.
3. Data Acquisition:
-
Laser Power: Use the lowest possible laser power to achieve a good signal-to-noise ratio (typically 0.1-1 mW at the sample) to avoid any potential thermal degradation of the pigment.
-
Spectral Range: Set the spectrometer to acquire data from at least 200 cm⁻¹ to 1800 cm⁻¹ to ensure the capture of both the main ultramarine peaks and the diagnostic calcite peak.
-
Acquisition Time: An integration time of 1-10 seconds with 5-10 accumulations is generally adequate.[8][11]
-
Analysis: Focus the laser onto a blue pigment particle. It is recommended to analyze multiple points on the sample to ensure the detection of heterogeneously distributed mineral inclusions like calcite.
4. Spectral Interpretation:
-
Confirm the presence of ultramarine by identifying the primary S₃⁻ peak at ~549 cm⁻¹ and its associated overtones/combinations.[4]
-
Carefully examine the region around 1086 cm⁻¹. The presence of a sharp, strong peak here is a definitive marker for calcite, indicating the pigment is natural lapis lazuli.[5]
-
Note any other peaks that may correspond to other minerals (e.g., diopside, pyrite).
-
Observe the baseline of the spectrum. A broad, rising baseline, particularly with a 785 nm laser, suggests fluorescence, which is more characteristic of natural ultramarine.[4][10]
Visualized Workflow
The logical process for differentiating the pigments can be summarized in the following workflow diagram.
Caption: Analytical workflow for ultramarine pigment identification.
References
- 1. From lapis lazuli to synthetic ultramarines: a u-Raman spectroscopy investigation on the history and development of the Most Perfect Color - Proceedings - IMEKO [imeko.info]
- 2. imeko.info [imeko.info]
- 3. Unlocking the Secrets of Historical Pigments with Raman Spectroscopy – Heritage Science Group [hsg.ino.cnr.it]
- 4. mdpi.com [mdpi.com]
- 5. Account Suspended [staffsites.sohag-univ.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. papers.sif.it [papers.sif.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Performance Evaluation of Ultramarine Blue in Different Paint Binders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of ultramarine blue (Pigment Blue 29, PB29) in various common paint binders: oil, acrylic, watercolor, and gouache. The evaluation is based on key performance indicators, including lightfastness, chemical resistance, and physical paint properties. This document aims to provide objective data to inform the selection of appropriate materials for research and development applications where color stability and durability are critical.
Introduction
This compound is a synthetic inorganic pigment prized for its brilliant, vibrant blue hue.[1] Chemically, it is a sodium aluminum sulfosilicate.[2] Its unique crystal structure is responsible for its intense color and many of its performance characteristics.[3] While historically made from the semi-precious stone lapis lazuli, the synthetic version, developed in the 19th century, is now ubiquitous in artistic and industrial applications.[1][3] The performance of this pigment is not solely dependent on its own chemical and physical properties, but is also significantly influenced by the binder in which it is dispersed. This guide will explore these interactions and provide a comparative analysis of this compound's performance in oil, acrylic, watercolor, and gouache binders.
Experimental Methodologies
The data presented in this guide is based on standardized testing methods for artists' materials. The primary experimental protocols are outlined below.
Lightfastness Testing
Lightfastness is a measure of a pigment's resistance to fading or changing color upon exposure to light. The standard test method for lightfastness of artists' pigments is ASTM D4303.
Chemical Resistance Testing
Chemical resistance evaluates the ability of a paint film to resist degradation upon contact with various chemicals. A common method is based on ASTM D1308.
Dispersibility Testing
Dispersibility refers to the degree to which pigment particles are finely and uniformly distributed within the binder. This is often measured using a Hegman gauge.[4]
Performance Comparison
The following tables summarize the performance of this compound in oil, acrylic, watercolor, and gouache binders based on available data.
Lightfastness
This compound is known for its excellent lightfastness across all tested binders.
| Binder | Lightfastness Rating (ASTM D4302) | Blue Wool Scale | Notes |
| Oil | I - Excellent | 7-8 | Generally excellent, though a phenomenon known as "ultramarine sickness" (a grayish or yellowish discoloration) can occur, which is often attributed to the degradation of the oil binder rather than the pigment itself.[5] |
| Acrylic | I - Excellent | 7-8 | The acrylic polymer binder provides a durable and stable film, contributing to the high lightfastness of the pigment. |
| Watercolor | I - Excellent | 7-8 | Excellent lightfastness, making it a staple in artists' palettes.[6][7] |
| Gouache | I - Excellent | 7-8 | The high pigment load in gouache does not negatively impact the excellent lightfastness of this compound. |
Chemical Resistance
The chemical resistance of this compound is largely an intrinsic property of the pigment, but the binder can influence the overall durability of the paint film.
| Binder | Acid Resistance | Alkali Resistance | Solvent Resistance |
| Oil | Poor | Good | Good (once cured) |
| Acrylic | Poor | Excellent | Good (once cured) |
| Watercolor | Poor | Good | Poor (rewettable) |
| Gouache | Poor | Good | Poor (rewettable) |
Note: this compound is inherently susceptible to decomposition in acidic environments, which results in the release of hydrogen sulfide (B99878) and a loss of color.[3] This is a characteristic of the pigment itself, regardless of the binder.
Physical and Optical Properties
The choice of binder has a significant impact on the handling and visual characteristics of this compound paint.
| Property | Oil | Acrylic | Watercolor | Gouache |
| Opacity | Semi-transparent | Semi-opaque | Transparent | Opaque |
| Finish | Glossy | Satin/Matte | Matte | Matte |
| Drying Time | Slow | Fast | Fast | Fast |
| Granulation | Not applicable | Low | High | Moderate |
| Dispersibility | Good | Excellent | Excellent | Good |
Discussion
The performance of this compound is consistently high across the different binders in terms of lightfastness, with all systems achieving an excellent rating.[2][5][6][7][8] This indicates that for applications where long-term color stability under light exposure is paramount, this compound is a reliable choice regardless of the binder system.
The primary differentiator in performance lies in the chemical resistance and the physical and optical properties imparted by the binder. The inherent weakness of this compound to acids is a critical consideration.[3] While all binders offer some level of protection, none can render the pigment completely inert to acidic attack. However, acrylic binders generally provide excellent alkali resistance.[9]
In oil binders, this compound exhibits a unique, semi-transparent quality that is often utilized for glazing techniques.[10] The slow drying time of oils can be advantageous for blending, but it also is a factor in the "ultramarine sickness" phenomenon, where the prolonged drying of the oil may contribute to the degradation of the paint film.[5]
Acrylics offer a more durable and chemically resistant film once cured. The fast drying time is a significant practical difference from oils.[11][12] The finish of acrylics can be modified with various mediums, but it is typically a satin or matte finish.
Watercolor and gouache, being water-rewettable, offer poor solvent resistance. The key difference between them is opacity; the transparency of watercolor allows the white of the paper to show through, while the opacity of gouache provides flat, even color.[10] this compound is well-known for its granulating properties in watercolor, a textural effect that is often sought after by artists.[6][13][14][15]
Conclusion
This compound (PB29) is a highly versatile and durable pigment with excellent lightfastness in oil, acrylic, watercolor, and gouache binders. The choice of binder should be guided by the specific application requirements for chemical resistance, drying time, and optical properties such as opacity and finish. While the pigment itself is susceptible to acids, its overall performance makes it a valuable and reliable blue colorant for a wide range of scientific and artistic applications. Further research with direct quantitative comparisons of color change (ΔE) and gloss retention across these binders under standardized testing conditions would be beneficial for more nuanced material selection.
References
- 1. jacksonsart.com [jacksonsart.com]
- 2. nordiccraftstudio.com [nordiccraftstudio.com]
- 3. Varieties and acid resistance of ultramarine pigments-Enterprise Dynamic-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 4. Hegman gauge - Wikipedia [en.wikipedia.org]
- 5. dartecor.com [dartecor.com]
- 6. danielsmith.com [danielsmith.com]
- 7. agallocolors.com [agallocolors.com]
- 8. kremer-pigmente.com [kremer-pigmente.com]
- 9. meghadyes.com [meghadyes.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Ultimate this compound Showdown! – Lisa Spangler [lisaspangler.com]
- 15. youtube.com [youtube.com]
comparative study of the catalytic activity of different zeolites and ultramarine
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall process viability. This guide provides an objective comparison of the catalytic performance of two distinct classes of aluminosilicates: zeolites and ultramarines (B1171998). While structurally related, their applications and catalytic behaviors exhibit significant differences. This comparison is supported by experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows.
Executive Summary
Zeolites are well-established, highly versatile catalysts extensively used in the petrochemical and fine chemical industries due to their tunable acidity, shape selectivity, and high thermal stability.[1][2][3] Their catalytic prowess stems from a highly ordered, microporous crystalline structure that can be tailored for specific reactions.[4][5][6] Ultramarines, traditionally known as pigments, have recently been identified as possessing catalytic properties akin to zeolites, particularly in acid-catalyzed reactions such as alcohol dehydration.[2][7][8] Their catalytic activity is attributed to the presence of Brønsted and Lewis acid sites within their zeolite-like framework.[8]
This guide focuses on a direct comparison of their catalytic activities in the dehydration of methanol (B129727) to dimethyl ether (DME), a reaction for which experimental data is available for both catalyst types. Furthermore, it provides a broader overview of the catalytic applications of zeolites to highlight their extensive capabilities.
Data Presentation: Catalytic Performance in Methanol Dehydration
The following table summarizes the quantitative data for the catalytic dehydration of methanol to dimethyl ether (DME) using different zeolites and ultramarine catalysts.
| Catalyst | Type | Reaction Temperature (°C) | Methanol Conversion (%) | DME Selectivity (%) | Reference |
| ZSM-5 | Synthetic Zeolite | 230 | ~80 | High (unspecified) | [9] |
| ZSM-5-Al2O3 Membrane | Synthetic Zeolite | 200 | 86.6 ± 6.7 | 100 | [10][11] |
| Natural Ultramarine (Lapis Lazuli) | Natural Ultramarine | 178 | 7.29 (conversion ratio relative to blank) | Not specified | [12] |
| Synthetic Ultramarine | Synthetic Ultramarine | 178 | 1.62 (conversion ratio relative to blank) | Not specified | [12] |
Note: The data for ultramarine is presented as a conversion ratio compared to a blank experiment with quartz sand, as reported in the source. A direct percentage conversion was not provided. The study did find natural ultramarine to be 4.5 times more catalytically active than its synthetic counterpart.[8]
Experimental Protocols
Catalytic Dehydration of Methanol to Dimethyl Ether (Ultramarine Study)
This protocol is based on the methodology described in the study "Evidence for the catalytic properties of ultramarine pigment".[12]
1. Catalyst Preparation:
-
Natural ultramarine (lapis lazuli) and synthetic ultramarine pigments were used as received.
-
The catalysts were characterized using X-ray powder diffraction (XRD) to determine their crystalline phases.[12]
2. Experimental Setup:
-
A micro-reactor was used for the catalytic tests.
-
The reactor was coupled with in-line gas chromatography-mass spectrometry (GC-MS) for product analysis.[7][12]
3. Catalytic Reaction:
-
A specific amount of the ultramarine catalyst was placed in the micro-reactor.
-
Methanol was introduced into the reactor at a controlled flow rate.
-
The reaction was carried out at a constant temperature of 178 °C.[12]
-
The effluent from the reactor was directly analyzed by GC-MS to identify and quantify the products.[13][14][15]
4. Product Analysis:
-
The primary product, dimethyl ether, was identified by its mass spectrum.
-
The catalytic activity was evaluated by comparing the yield of dimethyl ether in the presence of the catalyst to a blank experiment conducted with only quartz sand.[12]
General Protocol for Zeolite Catalyst Testing (Fixed-Bed Reactor)
This is a generalized protocol for evaluating the catalytic activity of zeolites in a continuous flow fixed-bed reactor.[1][16][17]
1. Catalyst Preparation:
-
The zeolite catalyst is typically pre-treated by calcination in air to remove any adsorbed water or organic templates.
-
The catalyst is then pressed into pellets and sieved to obtain a uniform particle size.
2. Experimental Setup:
-
A tubular reactor, often made of stainless steel or quartz, is used.
-
The reactor is placed inside a furnace to control the reaction temperature.
-
Mass flow controllers are used to regulate the flow of reactant gases.
-
The products are analyzed online using a gas chromatograph (GC) equipped with a suitable detector (e.g., FID or TCD) and often coupled with a mass spectrometer (MS).
3. Catalytic Reaction:
-
A known amount of the zeolite catalyst is packed into the reactor, forming a fixed bed.
-
An inert gas, such as nitrogen or helium, is passed through the reactor while it is heated to the desired reaction temperature.
-
The reactant feed is then introduced into the reactor at a specific flow rate.
-
The reaction is allowed to reach a steady state before data is collected.
4. Data Analysis:
-
The conversion of the reactant and the selectivity to different products are calculated based on the GC analysis of the reactor effluent.
-
Catalyst stability is assessed by monitoring the activity and selectivity over an extended period.
Mandatory Visualization
Concluding Remarks
This comparative guide illustrates that while both zeolites and ultramarines exhibit catalytic activity, their current standing in the field of catalysis is vastly different. Zeolites are highly developed, versatile catalysts with a broad range of applications, supported by decades of intensive research.[3][5][18] The catalytic properties of zeolites can be finely tuned to achieve high activity and selectivity for a multitude of organic transformations.[19][20][21]
In contrast, the exploration of ultramarine as a catalyst is in its nascent stages. The available data, primarily from the dehydration of methanol, demonstrates its potential, particularly that of natural ultramarine.[8][12] However, further research is necessary to fully characterize its catalytic capabilities across a wider range of reactions and to understand the influence of its unique structure and composition on catalytic performance. For researchers and professionals in drug development and fine chemical synthesis, synthetic zeolites remain the superior and more reliable choice due to their high purity, tunable properties, and well-documented catalytic performance.[19] Nevertheless, the catalytic potential of ultramarine presents an interesting avenue for future research, especially in the context of developing novel, cost-effective catalysts from naturally occurring minerals.
References
- 1. fhi.mpg.de [fhi.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Chemistry, Structure, Properties and Applications of Zeolites [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.vu.nl [research.vu.nl]
- 8. Evidence for the catalytic properties of ultramarine pigment - HIMS - University of Amsterdam [hims.uva.nl]
- 9. Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.cnr.it [iris.cnr.it]
- 12. pure.uva.nl [pure.uva.nl]
- 13. shimadzu.com [shimadzu.com]
- 14. Catalysts [scioninstruments.com]
- 15. On-line Analysis of Catalytic Reaction Products Using a High-Pressure Tandem Micro-reactor GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Notes - EVALUATION OF FCC CATALYSTS USING A MICROACTIVITY TEST (MAT) REACTOR | Altamira Instruments [altamirainstruments.com]
- 17. mdpi.com [mdpi.com]
- 18. web.iitd.ac.in [web.iitd.ac.in]
- 19. benchchem.com [benchchem.com]
- 20. Understanding and correlating heteroatom distributions in zeolite frameworks with catalytic activity [escholarship.org]
- 21. mdpi.com [mdpi.com]
validation of non-invasive techniques for ultramarine pigment identification
A Comparative Guide to Non-Invasive Techniques for Ultramarine Pigment Identification
For researchers, scientists, and professionals in drug development, the accurate identification of materials at a molecular level is paramount. In the realm of art history and conservation science, a parallel challenge exists in the non-invasive identification of pigments. This guide provides a comparative analysis of three prominent non-invasive techniques for the identification of ultramarine pigment: Raman Spectroscopy, X-ray Fluorescence (XRF) Spectroscopy, and Multispectral Imaging.
Comparison of Non-Invasive Techniques
The selection of a non-invasive technique for ultramarine pigment identification is often dictated by the specific research question, the context of the artwork, and the available instrumentation. While each method offers distinct advantages, a comprehensive approach often involves the use of multiple techniques to corroborate findings. Raman spectroscopy provides detailed molecular information, XRF offers elemental composition, and Multispectral Imaging allows for the rapid screening of larger areas.
| Technique | Principle | Key Performance Characteristics | Advantages | Limitations |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. | Specificity: High for crystalline materials. The Raman spectrum of ultramarine is characterized by a strong peak around 548 cm⁻¹ due to the S₃⁻ radical anion.[1] Can distinguish between natural and synthetic ultramarine based on the presence of associated minerals like calcite in the natural form.[2][3] | Provides molecular identification. Non-contact and non-destructive. Portable instruments are available. | Can be affected by fluorescence from binding media or varnishes. The Raman signal can be weak.[4] |
| X-ray Fluorescence (XRF) Spectroscopy | Emission of characteristic secondary X-rays from a material that has been excited by a primary X-ray source. | Sensitivity: High for heavier elements. Can detect key elements associated with ultramarine and its impurities. The detection of elements like Ca, Fe, and Cu can suggest natural ultramarine due to the presence of calcite and pyrite.[5][6] | Provides elemental composition. Rapid and non-invasive. Portable instruments are widely used. | Does not provide molecular information. Limited in detecting light elements (Na, Al, Si, S) which are main components of ultramarine, especially with portable systems in air.[6][7] |
| Multispectral Imaging (MSI) | Capturing images of a subject at different wavelength bands across the electromagnetic spectrum. | Screening Capability: Excellent for mapping the distribution of pigments over a large area.[8][9] Pigment identification is based on comparing the spectral reflectance curve with a database.[10] | Rapid, non-invasive imaging technique. Relatively low cost compared to other methods. Can help in selecting points for more detailed analysis by other techniques.[9] | Provides tentative identification, not definitive molecular or elemental information.[9] Performance depends heavily on the quality of the reference database and the number of spectral bands. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols are synthesized from common practices described in the literature.
Raman Spectroscopy
Objective: To acquire the Raman spectrum of a blue pigmented area to identify ultramarine.
Methodology:
-
Instrument Setup:
-
Use a portable or benchtop Raman spectrometer equipped with a microscope for precise targeting.
-
Select an appropriate laser excitation wavelength. For blue pigments, a red laser (e.g., 633 nm or 785 nm) is often chosen to minimize fluorescence and absorption.[4]
-
-
Calibration: Calibrate the spectrometer using a standard material with known Raman peaks (e.g., a silicon wafer).
-
Sample Positioning: Place the artwork or sample under the microscope objective. Focus on the blue pigmented area of interest.
-
Data Acquisition:
-
Set the laser power to a low level (e.g., <1 mW) to avoid thermal damage to the pigment or binder.
-
Acquire the spectrum with an integration time and number of accumulations sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum to remove any background fluorescence.
-
Compare the peak positions and relative intensities to a reference database of historical pigments. The characteristic peak for ultramarine is at approximately 548 cm⁻¹.[1]
-
X-ray Fluorescence (XRF) Spectroscopy
Objective: To determine the elemental composition of a blue pigmented area to support the identification of ultramarine.
Methodology:
-
Instrument Setup:
-
Utilize a portable handheld XRF analyzer.
-
Select an appropriate analytical mode or filter setting for pigment analysis.
-
-
Calibration: Perform a calibration check using a certified reference material.
-
Sample Positioning: Position the analyzer's measurement window directly on the blue pigmented area. Ensure a consistent and close distance to the surface.
-
Data Acquisition:
-
Initiate the measurement for a sufficient duration (e.g., 60-120 seconds) to obtain statistically significant data.
-
-
Data Analysis:
-
Analyze the resulting XRF spectrum to identify the elements present.
-
For ultramarine, the presence of trace elements such as iron (Fe) and copper (Cu) can indicate impurities like pyrite, often found in natural lapis lazuli.[5][6] The presence of calcium (Ca) can indicate calcite, another common inclusion in natural ultramarine.
-
Multispectral Imaging (MSI)
Objective: To map the distribution of blue pigments and tentatively identify ultramarine based on its spectral reflectance.
Methodology:
-
Instrument Setup:
-
Use a multispectral imaging system, which can be a modified digital camera with a set of filters or a dedicated hyperspectral camera.[9]
-
The system should cover the visible and near-infrared (NIR) regions of the spectrum.
-
-
Calibration:
-
Capture an image of a white reflectance standard (e.g., Spectralon®) to calibrate the images for illumination variations.
-
Capture a dark frame (with the lens cap on) to account for sensor noise.
-
-
Image Acquisition:
-
Acquire a series of images of the artwork, one for each spectral band (filter).
-
-
Data Processing:
-
Apply the white and dark calibrations to the acquired images to obtain reflectance images for each band.
-
Stack the reflectance images to create a multispectral image cube.
-
-
Data Analysis:
-
Extract the reflectance spectrum for each pixel or region of interest in the blue pigmented areas.
-
Compare the extracted spectra with a reference library of pigment spectra. Identification is made based on the similarity of the spectral shapes.[10]
-
Workflow for Validation of Non-Invasive Techniques
The following diagram illustrates a logical workflow for the validation and comparison of these non-invasive techniques for ultramarine pigment identification.
References
- 1. X-Ray fluorescence as a method of characterizing inorganic pigment patterns in the work of Julian Onderdonk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperspectral Imaging as Powerful Technique for Investigating the Stability of Painting Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. biospec.net [biospec.net]
- 6. High-pressure resonance Raman spectroscopic study of ultramarine blue pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Critical evaluation of in situ analyses for the characterisation of red pigments in rock paintings: A case study from El Castillo, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Raman spectrometry for the analysis and identification of pigments on cultural heritage objects | Social Sciences & Humanities Open Marketplace [marketplace.sshopencloud.eu]
- 10. Artificial Intelligence for Pigment Classification Task in the Short-Wave Infrared Range - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ultramarine Blue: Properties from Different Manufacturing Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the properties of ultramarine blue pigment derived from different manufacturing processes. The information presented is supported by experimental data from various scientific sources, offering insights into how the synthesis route influences the final characteristics of this widely used inorganic pigment.
Manufacturing Processes of this compound
The production of this compound can be broadly categorized into two main types: the traditional furnace process and the less common hydrothermal synthesis. The furnace process itself has several variations, primarily distinguished by the raw materials used.
1. Furnace Process: This is the most common method for synthesizing this compound. It involves the high-temperature calcination of a mixture of raw materials in a kiln. The general steps include:
-
Raw Materials: A typical mixture includes a source of aluminum and silicon (like kaolin (B608303) clay), an alkali source (sodium carbonate in the "soda process" or sodium sulfate (B86663) in the "sulfate process"), a sulfur source, and a reducing agent (such as charcoal or coke).[1][2][3]
-
Reduction Stage: The mixture is heated in a closed furnace to approximately 700-800°C in a reducing atmosphere.[4][5] This initial stage results in the formation of a green intermediate product, sometimes referred to as "green ultramarine".[3]
-
Oxidation Stage: In a second step, air or sulfur dioxide is introduced at a lower temperature (around 350-500°C) to oxidize the sulfide (B99878) compounds, leading to the formation of the characteristic blue polysulfide radicals (S₃⁻) that are responsible for the pigment's color.[6]
-
Post-Processing: The resulting blue mass is then cooled, crushed, ground, and washed to remove soluble impurities, yielding the final pigment powder.[3]
Variations in the furnace process, such as the specific ratios of raw materials and the precise temperature control during the reduction and oxidation stages, can lead to different shades of this compound, including reddish or greenish tones.[1][7]
2. Hydrothermal Synthesis: While less prevalent commercially, this compound can also be synthesized using hydrothermal methods. This process typically involves:
-
Precursor Transformation: Raw materials, such as reservoir silts, are first treated hydrothermally to form precursor compounds like hydroxycancrinite.[4]
-
Solid-State Reaction: The precursor is then transformed into this compound through a subsequent solid-state reaction.[4] This method offers an alternative route that can utilize different starting materials.
Comparative Properties of this compound
The manufacturing process significantly impacts the physicochemical properties of the resulting this compound pigment. The following table summarizes key properties and highlights the differences observed between pigments from various synthesis routes.
| Property | Furnace Process (Soda/Sulfate) | Hydrothermal Synthesis | Natural Ultramarine (Lapis Lazuli) |
| Color (CIELAB Lab) | L: ~3.8-4.4, a: ~4.3-7.7, b: ~-3.3 to -7.7[6] | Chroma: 52.4, Lightness: 38.5, Hue: 271.2°[4] | Generally more muted color[7] |
| Particle Size | Uniform, small, rounded particles, typically 2-3 µm[8] | Dependent on precursor and reaction conditions | Larger, more irregular, and sharp-edged particles[3] |
| Particle Shape | Predominantly rhombic dodecahedral morphology[8] | Varies with synthesis parameters | Irregular and angular shape[9] |
| Chemical Stability | Stable in alkaline conditions, but readily bleached by weak acids, releasing hydrogen sulfide.[1] | Improved acid resistance can be achieved through surface modification.[10] | Similar susceptibility to acids as synthetic variants. |
| Purity | High purity can be achieved through washing to remove soluble salts.[1] | Purity depends on the starting materials and purification process. | Often contains mineral impurities like calcite. |
| Vibrancy | More vivid and intense blue compared to natural ultramarine due to smaller, uniform particles that diffuse light more evenly.[3][7] | Can produce brilliant blue powders competitive with commercial ultramarine.[4] | Less vibrant due to larger and less uniform particles.[7] |
Experimental Protocols
The characterization of this compound pigments involves a range of analytical techniques to determine their physical and chemical properties.
Colorimetric Analysis (CIELAB)
-
Objective: To quantitatively measure the color of the pigment in a three-dimensional color space.
-
Methodology: A spectrophotometer or colorimeter is used to measure the reflectance spectrum of the pigment powder. The instrument then calculates the L, a, and b* values based on the CIE 1976 Lab* color space.[11][12]
-
L* represents lightness (0 = black, 100 = white).
-
a* represents the green-red axis (negative values are green, positive values are red).
-
b* represents the blue-yellow axis (negative values are blue, positive values are yellow).
-
-
Instrumentation: Spectrophotometer, Colorimeter.
Particle Size and Morphology Analysis
-
Objective: To determine the size distribution and shape of the pigment particles.
-
Methodology:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the pigment particles, allowing for the direct observation of their size, shape, and surface texture.[8][13]
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with SEM, this technique provides elemental analysis of the pigment particles, confirming their chemical composition.[13]
-
-
Instrumentation: Scanning Electron Microscope (SEM) with an EDX/EDS detector.
Crystallographic Analysis
-
Objective: To identify the crystalline structure of the pigment.
-
Methodology:
-
Instrumentation: X-ray Diffractometer.
Acid Resistance Test
-
Objective: To evaluate the stability of the pigment in an acidic environment.
-
Methodology: A standardized amount of the pigment is exposed to a dilute acid solution (e.g., hydrochloric acid) for a specified period. The change in color of the pigment and the solution is then visually assessed or quantitatively measured using a colorimeter. The degree of discoloration is rated on a standard scale (e.g., 1 to 5, where 5 is no discoloration).[15][16][17]
-
Materials: Pigment sample, dilute acid solution (e.g., 2% HCl), test tubes, filter paper, colorimeter or gray scale for visual assessment.
Visualizing the Comparison Workflow
The following diagram illustrates the logical flow for comparing the properties of this compound from different manufacturing processes.
Caption: Workflow for Comparing this compound Properties.
References
- 1. This compound Pigment, Synthetic [mccrone.com]
- 2. Non-invasive differentiation between natural and synthetic this compound pigments by means of 250–900 nm FORS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. naturalpigments.com [naturalpigments.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jacksonsart.com [jacksonsart.com]
- 8. mdpi.com [mdpi.com]
- 9. pcimag.com [pcimag.com]
- 10. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. umfcorp.com [umfcorp.com]
- 12. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lr-test.com [lr-test.com]
- 16. spanchemicals.com [spanchemicals.com]
- 17. Analysis and determination of acid resistance of pigments [en1.nbchao.com]
A Comparative Analysis of the Lightfastness of Ultramarine Blue and Cobalt Blue Pigments
This guide provides a detailed comparison of the lightfastness of two historically significant blue pigments: Ultramarine Blue (Pigment Blue 29, PB29) and Cobalt Blue (Pigment Blue 28, PB28). This information is intended for researchers, scientists, and professionals in drug development who may utilize these pigments in various applications where color stability upon light exposure is crucial.
Both this compound and Cobalt Blue are highly regarded for their excellent lightfastness, meaning they resist fading or changing color when exposed to light.[1] This quality has made them staples on artists' palettes for centuries and valuable in other applications demanding color stability.
Quantitative Lightfastness Data
Both pigments consistently receive the highest lightfastness rating according to the American Society for Testing and Materials (ASTM) standards.[2][3][4][5] The primary rating system for artists' pigments is the ASTM D4302 standard, which classifies pigments into Lightfastness Categories I through V, with Category I being the highest level of lightfastness.
| Pigment | Colour Index Name | ASTM Lightfastness Rating | Blue Wool Scale Rating | Observations |
| This compound | PB 29 | I - Excellent | 7-8 | Generally considered extremely stable with excellent lightfastness.[1][2][5] |
| Cobalt Blue | PB 28 | I - Excellent | 7-8 | Also rated as having excellent lightfastness, though some studies have noted a slight tendency for chalking or whitening in masstone under specific accelerated testing conditions, such as xenon arc exposure.[3][6] |
Note: The Blue Wool Scale is another standard used to measure the permanence of colorants. A rating of 7-8 is considered the highest level of lightfastness and is suitable for materials requiring long-term durability.
Experimental Protocol for Lightfastness Testing
The lightfastness of pigments is typically determined using accelerated aging tests that simulate the effects of long-term exposure to light in a condensed timeframe. A standard methodology is outlined in ASTM D4303, "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials."
Objective: To determine the color stability of a pigment upon exposure to a controlled light source that mimics natural sunlight.
Methodology:
-
Sample Preparation:
-
The pigment is dispersed in a specific vehicle (e.g., oil, acrylic, watercolor).
-
The paint is then applied to a standardized substrate, such as aluminum panels or drawdown cards, at a uniform thickness.
-
A portion of each sample is masked with an opaque material to serve as an unexposed control.
-
-
Exposure Conditions:
-
The prepared samples are placed in a lightfastness testing chamber.
-
A common apparatus is a xenon arc weather-ometer, which uses a xenon arc lamp to produce a spectrum of light that closely simulates natural sunlight.
-
The exposure cycle, including irradiance levels (typically measured in W/m²), temperature, and humidity, is precisely controlled according to the ASTM standard. For example, a typical test might involve an irradiance of 0.35 W/m²/nm at 340 nm and a relative humidity of 55 ± 5%.
-
-
Evaluation:
-
At predetermined intervals, the samples are removed from the chamber.
-
The color of the exposed portion is compared to the masked (unexposed) portion.
-
This comparison is quantified using a spectrophotometer to measure the color difference, expressed as ΔE* (Delta E) in the CIELAB color space.
-
The ASTM Lightfastness Category is assigned based on the magnitude of the color change after a specific total radiant exposure. For a Lightfastness I rating, the pigment must exhibit a ΔE* of 4 or less after the total radiant exposure.
-
-
Reference Standards:
-
Blue Wool standards, a series of eight blue-dyed wool samples with known, varying degrees of lightfastness, are often exposed alongside the test samples as a visual reference for the rate of fading.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for testing the lightfastness of pigments according to ASTM standards.
References
A Comparative Guide to the Cross-Validation of Spectroscopic Data for Ultramarine Blue Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of ultramarine blue pigment. By cross-validating data from multiple analytical methods, researchers can achieve a more robust and reliable identification of this historic and industrially significant pigment. The following sections detail the experimental protocols, comparative data, and logical workflows for a multi-faceted analytical approach.
Introduction to Spectroscopic Techniques for Pigment Analysis
The characterization of this compound, a complex sodium aluminum silicate (B1173343) with entrapped polysulfide radicals (S₂⁻ and S₃⁻), relies on a suite of spectroscopic techniques.[1] Each method provides unique insights into the pigment's chemical structure, elemental composition, and crystalline phase. This guide focuses on four principal techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and X-ray Diffraction (XRD). The cross-validation of data from these methods is crucial for unambiguous identification and for distinguishing between natural and synthetic forms of the pigment.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following are generalized protocols for the analysis of this compound powder samples.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing information about the aluminosilicate (B74896) framework and the presence of water or other functional groups.
-
Instrumentation : A Perkin Elmer Spectrum 1000 or similar FTIR spectrometer is utilized.[2]
-
Sample Preparation : Samples are analyzed in transmittance mode.[2] A small amount of the this compound powder is intimately mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition :
-
Analysis : The resulting spectrum is analyzed for characteristic absorption bands of the Si-O-Al framework and other functional groups.
Raman Spectroscopy
Raman spectroscopy is particularly effective for identifying the sulfur radical anions (S₂⁻ and S₃⁻) that act as chromophores in this compound.[1]
-
Instrumentation : A confocal Raman microscope, such as a Horiba Jobin Yon LabRAM HR, equipped with a Peltier-cooled CCD detector.[3]
-
Excitation Source : A 785 nm diode laser is commonly used to minimize fluorescence.[4][5] Other lasers, such as 532 nm or 633 nm, can also be employed depending on the sample's fluorescence characteristics.[3][6]
-
Sample Preparation : A small amount of the powder is placed on a microscope slide. For measurements through a vial, a confocal setup allows for the rejection of the glass signal.[3]
-
Data Acquisition :
-
Data Processing : Background correction is applied to remove fluorescence signals.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions of the chromophores, which are directly related to the pigment's color.
-
Instrumentation : A Perkin Elmer Lambda 750 UV-Vis-NIR spectrometer or equivalent, equipped with an integrating sphere for diffuse reflectance measurements of solid samples.[7]
-
Sample Preparation : The this compound powder is packed into a sample holder.
-
Data Acquisition :
-
Analysis : The reflectance spectra are analyzed to identify the characteristic absorption bands of the S₂⁻ and S₃⁻ radical anions.
X-ray Diffraction (XRD)
XRD is the primary technique for determining the crystalline structure of this compound, which is based on the sodalite framework.
-
Instrumentation : A Rigaku Ultima+ diffractometer or a similar instrument operating with Cu Kα radiation (λ = 0.154 nm).[2]
-
Sample Preparation : The this compound powder is finely ground and packed into a powder specimen holder.
-
Data Acquisition :
-
Analysis : The positions and intensities of the diffraction peaks are compared to standard reference patterns for sodalite and this compound (e.g., PDF card No. 77-1702).[1]
Comparative Data Presentation
The following tables summarize the key quantitative data obtained from the different spectroscopic techniques for the characterization of this compound.
Table 1: Key Spectroscopic Features of this compound
| Technique | Parameter | Characteristic Value/Range | Reference |
| FTIR | Si-O-Al Asymmetric Stretch | ~1003 cm⁻¹ | [2] |
| Al-O Stretch | 645 and 568 cm⁻¹ | [2] | |
| Si-O-Al Bending | ~450 cm⁻¹ | [2] | |
| Calcite (in natural ultramarine) | ~1450 and 874 cm⁻¹ | [2] | |
| Raman | S₃⁻ Symmetric Stretch | ~548 cm⁻¹ | |
| S₂⁻ Stretch | ~585 cm⁻¹ | ||
| Calcite (in natural ultramarine) | ~1086 cm⁻¹ | ||
| UV-Vis | S₃⁻ Absorption Maximum | ~595 - 600 nm | [1][8] |
| S₂⁻ Absorption Maximum | ~395 nm | [1] | |
| XRD | 2θ Diffraction Peaks (Cu Kα) | 13.70°, 19.40°, 23.80°, 31.00°, 34.16°, 39.54°, 42.18°, 51.14° | [1] |
Table 2: Comparison of Spectroscopic Techniques for this compound Analysis
| Technique | Information Provided | Advantages | Limitations |
| FTIR | Aluminosilicate framework, presence of water, binders, and some impurities like carbonates. | Widely available, provides information on the bulk material. | Less sensitive to the chromophores responsible for the color. |
| Raman | Identification of sulfur radical anions (S₃⁻, S₂⁻), differentiation of natural vs. synthetic based on mineral inclusions. | High specificity for chromophores, non-destructive, high spatial resolution. | Can be affected by fluorescence, laser-induced degradation is possible. |
| UV-Vis | Electronic structure of chromophores, direct correlation with color. | Relatively simple and fast, good for quantitative analysis of chromophore ratios. | Provides limited structural information, spectra can be broad. |
| XRD | Crystalline structure (sodalite), phase purity. | Definitive for crystal structure identification. | Requires a crystalline sample, less sensitive to amorphous components. |
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for the cross-validation of spectroscopic data and the relationship between the analytical techniques and the properties of this compound.
Caption: Workflow for the cross-validation of spectroscopic data in this compound characterization.
Caption: Relationship between spectroscopic techniques and the characterized properties of this compound.
Conclusion
The comprehensive characterization of this compound pigment is best achieved through a multi-technique spectroscopic approach. FTIR and XRD provide fundamental information about the aluminosilicate framework and crystalline structure, respectively. Raman and UV-Vis spectroscopy offer detailed insights into the sulfur radical anions that are responsible for the pigment's characteristic blue color. By cross-validating the data from these complementary techniques, researchers can obtain a detailed and reliable understanding of the pigment's composition, purity, and origin, which is critical for applications in materials science, art conservation, and quality control in various industries.
References
- 1. mdpi.com [mdpi.com]
- 2. pos.sissa.it [pos.sissa.it]
- 3. Raman spectroscopic library of medieval pigments collected with five different wavelengths for investigation of illuminated manuscripts - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00016F [pubs.rsc.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Unlocking the Secrets of Historical Pigments with Raman Spectroscopy – Heritage Science Group [hsg.ino.cnr.it]
- 6. jasco-global.com [jasco-global.com]
- 7. A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Sulfur Species in Ultramarine Blue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the quantitative analysis of sulfur species in ultramarine blue pigments. The selection of an appropriate analytical method is critical for understanding the pigment's color properties, stability, and for quality control in its applications, including in materials science and potentially as an inert marker in pharmaceutical or cosmetic formulations.
Introduction to Sulfur in this compound
This compound is a complex sodium aluminosilicate (B74896) with a sodalite cage structure, renowned for its intense blue color. This color originates from the presence of entrapped sulfur radical anions, primarily the trisulfur (B1217805) radical anion (S₃⁻), which acts as a chromophore. Other sulfur species, such as the disulfide radical anion (S₂⁻, associated with a yellow color), neutral sulfur, and sulfate (B86663) (SO₄²⁻), can also be present within the structure. The relative proportions of these sulfur species directly influence the final color and quality of the pigment. Therefore, accurate quantitative analysis of these species is paramount for both pigment characterization and quality assurance.
This guide compares the primary analytical methods for both the speciation and the total quantification of sulfur in this compound, providing experimental data where available and detailed protocols for key techniques.
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific goal, whether it is to determine the total sulfur content or to quantify the different sulfur species present.
Table 1: Comparison of Quantitative Analytical Methods for Sulfur in this compound
| Technique | Analytical Target | Principle | Sample Preparation | Advantages | Limitations | Typical Precision/Accuracy |
| Sulfur K-edge XANES | Sulfur Speciation (S₃⁻, S₂⁻, SO₄²⁻, etc.) | Measures the absorption of X-rays at the sulfur K-edge, which is sensitive to the oxidation state and local chemical environment of sulfur atoms. | Minimal; powder sample mounted on tape or pressed into a pellet. | Highly sensitive to different sulfur species. Provides direct quantitative information on the relative proportions of species. Non-destructive. | Requires access to a synchrotron radiation source. Data analysis can be complex. | Quantitative estimation of S₃⁻ occupancy has been reported with good reproducibility.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Sulfur Speciation (surface) | Measures the kinetic energy of photoelectrons emitted from the sample surface upon X-ray irradiation. Different chemical states of sulfur result in different binding energies. | Powder sample mounted on a holder. Requires ultra-high vacuum. | Provides quantitative elemental and chemical state information of the top few nanometers of the surface. Can distinguish between sulfide, polysulfide, and sulfate.[2][3] | Surface-sensitive, may not represent the bulk composition. Charging effects in insulating samples like ultramarine can complicate spectra. | Relative standard deviations are typically in the range of 5-10% for major components. |
| Combustion with IR or UV-Fluorescence Detection | Total Sulfur | The sample is combusted at high temperature in an oxygen stream, converting all sulfur to sulfur dioxide (SO₂). The SO₂ is then detected and quantified by an infrared or UV-fluorescence detector. | Weighed solid sample placed in a ceramic boat. | High accuracy and precision for total sulfur. Automated and relatively fast. Well-established standard methods (e.g., ASTM D5453).[4][5][6][7] | Destructive. Does not provide information on sulfur speciation. | Relative standard deviation is typically < 5%.[8] |
| Raman Spectroscopy | Identification of Chromophores (S₃⁻, S₂⁻) | Inelastic scattering of monochromatic light, providing vibrational information specific to molecular structures. S₃⁻ and S₂⁻ have characteristic, strong Raman signals.[9][10] | Minimal; powder sample placed under the microscope objective. | Excellent for identifying the key color-producing radical anions. Non-destructive. Can be performed with benchtop instruments. | Quantification in solid samples is challenging due to factors like particle size, orientation, and laser penetration depth. Primarily a qualitative or semi-quantitative tool for solids.[9][10] | Quantitative methods for aqueous sulfur species exist, but are not directly transferable to solid pigments with the same level of accuracy.[11][12][13] |
| Wet Chemical Methods (Gravimetry/Titration) | Total Sulfur | The sample is digested (e.g., via acid digestion or bomb combustion) to convert all sulfur to sulfate. The sulfate is then precipitated and weighed (gravimetry) or titrated.[14][15][16] | Complete digestion of the aluminosilicate matrix is required, which can be challenging. | Low cost of instrumentation. Can be highly accurate if performed carefully. | Labor-intensive and time-consuming. Prone to interferences. Requires complete sample dissolution. | Precision can be around ±10% for low concentrations, but better for higher content with careful execution.[14] |
Experimental Protocols
Sulfur Speciation by Sulfur K-edge XANES Spectroscopy
This protocol provides a general workflow for the analysis of ultramarine pigments using XANES. Specific instrument parameters will vary depending on the synchrotron beamline.
Objective: To quantitatively determine the relative proportions of different sulfur species.
Methodology:
-
Sample Preparation:
-
Grind the ultramarine pigment to a fine, homogeneous powder using an agate mortar and pestle.
-
For transmission measurements, thinly spread the powder onto sulfur-free tape (e.g., Kapton®) and fold the tape to secure the sample.
-
For fluorescence yield measurements, press the powder into a pellet or mount it on a sample holder using double-sided carbon tape.
-
-
Data Acquisition:
-
Perform measurements at a synchrotron radiation facility on a beamline equipped for soft X-ray spectroscopy.
-
Mount the sample in the analysis chamber, which is typically under vacuum.[17]
-
Collect spectra across the sulfur K-edge (approx. 2460–2500 eV). The energy range should be scanned with a fine step size (e.g., 0.1-0.2 eV) across the edge region to resolve the spectral features.[18]
-
Record data in fluorescence yield mode for bulk sensitivity or total electron yield for surface sensitivity.
-
Acquire spectra for known sulfur-containing standards (e.g., sodium sulfate, sodium sulfite, elemental sulfur, and synthetic polysulfides) under the same conditions for linear combination fitting.
-
-
Data Analysis:
-
Normalize the acquired spectra to the absorption edge jump.
-
Perform a linear combination fitting (LCF) of the ultramarine spectrum using the spectra of the reference compounds.
-
The fitting results will yield the percentage of each sulfur species present in the sample. The intensity of the pre-peak at about 2468.0 eV can be directly proportional to the concentration of the S₃⁻ chromophore.[1]
-
Total Sulfur Analysis by High-Temperature Combustion
This protocol is based on standard methods like ASTM D5453 for the determination of total sulfur.
Objective: To accurately determine the total weight percentage of sulfur in the pigment.
Methodology:
-
Instrument Calibration:
-
Calibrate the instrument using certified sulfur standards (e.g., sulfanilamide) across a range of concentrations that bracket the expected sulfur content of the ultramarine sample (typically around 10-15 wt%).
-
Prepare a calibration curve by plotting the detector response versus the known mass of sulfur.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the dry ultramarine pigment into a tin container or ceramic boat.
-
-
Analysis:
-
Introduce the sample into the combustion furnace of the elemental analyzer, which is heated to approximately 1000-1100 °C in an oxygen-rich atmosphere.[4][6]
-
The combustion process converts all sulfur-containing compounds to sulfur dioxide (SO₂).
-
The resulting gases are passed through a purification system to remove interfering substances like water and halogens.
-
The SO₂ is then measured by a selective detector, typically a non-dispersive infrared (NDIR) detector or a UV-fluorescence (UVF) detector.[5][7]
-
-
Quantification:
-
The instrument software calculates the total sulfur content of the sample in weight percent by comparing the detector response to the calibration curve.
-
Analyze each sample in triplicate to ensure reproducibility.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for a comprehensive analysis of sulfur in this compound, combining techniques for both speciation and total sulfur quantification.
Caption: Workflow for comprehensive sulfur analysis in ultramarine pigments.
Conclusion
The quantitative analysis of sulfur in this compound requires a multi-faceted approach. For detailed speciation , which is crucial for understanding the color properties, Sulfur K-edge XANES spectroscopy is the most powerful technique, providing direct quantitative information on the relative abundance of different sulfur species. XPS offers valuable surface-specific speciation data. For accurate total sulfur content , which is essential for quality control and stoichiometry, high-temperature combustion with IR or UV-fluorescence detection is the recommended method due to its accuracy, precision, and adherence to standardized procedures. While Raman spectroscopy is invaluable for the qualitative identification of the key chromophores, its use for the quantification of sulfur species in solid pigments remains challenging. The selection of the most appropriate technique or combination of techniques will ultimately be dictated by the specific research or quality control objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploiting XPS for the identification of sulfides and polysulfides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ASTM D5453 Sulfur Test Procedure | Ayalytical [ayalytical.com]
- 5. estanalytical.com [estanalytical.com]
- 6. azom.com [azom.com]
- 7. creaanalytical.com.au [creaanalytical.com.au]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. S 2 − and S 3 − radicals and the S ... [degruyterbrill.com]
- 10. S 2 − and S 3 − radicals and the S ... [degruyterbrill.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sulfur K-edge micro- and full-field XANES identify marker for preparation method of ultramarine pigment from lapis lazuli in historical paints - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfur K-edge x-ray absorption spectroscopy: A spectroscopic tool to examine the redox state of S-containing metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Precarious Nature of Blue: A Comparative Guide to the Durability of Ultramarine in Conservation
For centuries, the vibrant, deep blue of ultramarine has captivated artists and patrons alike. However, for the researchers, scientists, and conservation professionals tasked with preserving cultural heritage, this beloved pigment presents a unique set of challenges. Its long-term stability is highly dependent on its environment and the conservation treatments it undergoes. This guide provides a comparative analysis of the durability of ultramarine blue in various conservation scenarios, supported by experimental data, to aid in informed treatment decisions.
The degradation of this compound is primarily understood to proceed via two distinct pathways: the breakdown of the binding medium, often referred to as "ultramarine sickness," and the chemical decomposition of the pigment itself. Understanding these mechanisms is critical to predicting how different conservation treatments will impact the longevity of this historic pigment.
Degradation Pathways of this compound
Two principal mechanisms are responsible for the deterioration of this compound paint layers. The choice of conservation treatment should be carefully considered in the context of these vulnerabilities.
Binder Degradation: A Photo-Catalytic Process
A significant body of research indicates that the most common form of ultramarine degradation is not a change in the pigment itself, but rather the deterioration of the surrounding binding medium.[1][2][3][4][5][6] Ultramarine pigment can act as a photocatalyst, particularly in the presence of ultraviolet (UV) radiation, accelerating the degradation of organic binders like linseed oil or synthetic resins.[1][7] This process generates free radicals, leading to the erosion and breakdown of the binder. The visual effect is an increase in light scattering at the paint surface, which manifests as a whitening or grayish discoloration, often termed "ultramarine sickness."[1][8] While the pigment remains chemically unchanged, the overall appearance of the paint layer is significantly altered.
Caption: Photo-catalytic degradation of the binder in ultramarine paint layers.
Pigment Degradation: Acid and Alkali Sensitivity
The ultramarine pigment itself is susceptible to chemical attack, primarily from acids and, to a lesser extent, alkalis.[2][3][7][9][10][11][12] The pigment's structure is an aluminosilicate (B74896) cage (sodalite) that traps sulfur-based chromophores, which are responsible for its blue color. In an acidic environment, this cage breaks down, allowing the chromophores to be released and subsequently destroyed, leading to a loss of color.[2][12] This is a significant concern in frescoes, where the pigment is in direct contact with alkaline lime plaster, and in environments with high levels of acidic pollutants like sulfur dioxide.[8][9]
Caption: Acid-induced degradation of the ultramarine pigment structure.
Comparative Effects of Conservation Treatments
The choice of conservation materials and methods can either mitigate or exacerbate the inherent vulnerabilities of this compound. The following sections compare the likely effects of common conservation treatments.
Consolidants
Consolidation aims to re-adhere flaking or friable paint layers. The introduction of a new polymeric material can, however, alter the appearance and long-term stability of the ultramarine paint.
| Consolidant Type | Potential Effects on this compound | Supporting Observations |
| Acrylic Dispersions (e.g., Lascaux Medium for Consolidation) | - Good penetration for friable paint. - Can cause some darkening or change in gloss, though effects may be minimal on blue pigments compared to darker colors.[4][13] - Long-term stability is generally good, but the introduction of a new synthetic polymer could potentially interact with the original binder over time. | A study on matte paints found that a blue smalt paint layer was less affected by consolidation with Lascaux Medium for Consolidation than a lamp black paint.[4][13] |
| Polyvinyl Alcohols (e.g., Aquazol) | - Can cause significant darkening, particularly at higher concentrations.[4][13] - May increase gloss. - Good adhesive properties. | In a comparative study, Aquazol 200 was found to cause the most darkening on matte paint samples.[4][13] Another study noted that Aquazol 200 showed good consolidation with minimal darkening.[14] |
| Acrylic Resins in Solvent (e.g., Paraloid B72) | - Forms a stable, durable film. - Application in solvent can lead to leaching of the original binder. - Can alter gloss and color saturation. - After aging, has been observed to cause blistering and micro-cracks on some paint surfaces.[15] | A study on 19th-century wall paintings showed that for the blue pigment layer treated with Paraloid B72, no remarkable chemical changes were observed via FTIR after aging.[15] |
| Natural Adhesives (e.g., Sturgeon Glue, JunFunori) | - Traditional materials with good working properties. - Sturgeon glue can increase gloss over time and may be prone to oxidation.[4][13] - JunFunori has been shown to be effective with minimal changes to the surface appearance.[4][13] | A comparative study on matte paints demonstrated that aged JunFunori performed well in creating cohesive bonds.[4][13] |
Cleaning Solvents
The removal of surface dirt and aged varnishes is a common conservation procedure, but the use of solvents can pose a risk to ultramarine paint layers, primarily by affecting the binding medium.
| Solvent Type | Potential Effects on this compound | Supporting Observations |
| Water and Aqueous Solutions | - High risk, as modern oil paints containing ultramarine have shown significant sensitivity to water.[8] - Can cause swelling of the binder, leading to pigment loss. - May lead to the formation of a resistant skin on the paint surface, masking underlying water-sensitive paint.[8] | Ultramarine has been identified as one of the most water-sensitive pigments in modern oil paints.[8] |
| Polar Solvents (e.g., Ethanol (B145695), Acetone) | - Can cause swelling and leaching of soluble components from the oil binder, weakening the paint film.[5][9][10] - The effect is dependent on the age and composition of the binder. | General studies on oil paints show that polar solvents can cause significant swelling.[9][10] A 50:50 mixture of ethanol and white spirit can have a stronger swelling effect on oil paint than either solvent alone.[5] |
| Non-polar Solvents (e.g., Mineral Spirits, Hydrocarbons) | - Generally lower risk of swelling the binder compared to polar solvents. - May be less effective at removing aged, oxidized varnishes. - Prolonged contact can still lead to some leaching of low molecular weight components of the binder. | The solubility of aged natural resin varnishes decreases in non-polar solvents over time, necessitating the use of more polar solvents for their removal.[5] |
Varnishes
A final varnish layer is intended to protect the paint surface and saturate the colors. The choice of varnish can influence the long-term stability of this compound by filtering UV radiation but also by its own degradation over time.
| Varnish Type | Potential Effects on this compound | Supporting Observations |
| Natural Resins (e.g., Dammar, Mastic) | - Good initial saturation of colors. - Prone to yellowing and embrittlement over time, which can alter the appearance of the blue. - Removal requires the use of solvents that may be harmful to the underlying paint. | The degradation of natural resin varnishes is a well-documented phenomenon that necessitates periodic removal and replacement. |
| Synthetic Resins (e.g., Laropal A 81, Regalrez 1094) | - Excellent optical properties and chemical stability. - The addition of a Hindered Amine Light Stabilizer (HALS) can inhibit the photo-catalytic degradation of the binder in ultramarine paint layers.[1] - Long-term performance is generally superior to natural resins. | A study demonstrated that the addition of a HALS to a urea-aldehyde resin binder with this compound inhibited degradation during accelerated aging.[1] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, the following outlines the typical experimental methodologies employed in the assessment of pigment and paint layer durability.
Accelerated Aging
-
Objective: To simulate the long-term effects of environmental conditions on paint films.
-
Apparatus: A xenon arc weatherometer or other chamber with controlled light, temperature, and humidity.
-
Procedure: Paint samples are prepared on a suitable substrate and exposed to continuous radiation from a xenon arc lamp, which mimics the solar spectrum. The irradiance is typically set to a specific level in the UV range (e.g., 50 W/m² in the 300-400 nm range). Temperature and relative humidity are maintained at constant levels (e.g., 59 ± 3 °C black-standard temperature, 50 ± 2 % RH). Samples are exposed for extended periods (e.g., 1500 hours) to simulate natural aging.[1]
Colorimetric Measurements
-
Objective: To quantitatively measure changes in color and lightness of the paint surface.
-
Apparatus: A spectrophotometer or colorimeter.
-
Procedure: The instrument measures the spectral reflectance of the paint surface. These values are then used to calculate color coordinates in a standardized color space, typically CIELab. The L value represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis. The total color difference (ΔE*) can be calculated to quantify the overall change in color after treatment or aging.
Spectroscopic and Microscopic Analysis
-
Objective: To identify chemical and morphological changes in the pigment and binder.
-
Methods:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies changes in the chemical bonds of the organic binder, indicating degradation or interaction with conservation materials.
-
Raman Spectroscopy: A non-destructive technique used to identify the pigment and confirm if its chemical structure has remained intact.
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the paint surface to observe morphological changes such as binder erosion, cracking, or pigment loss.
-
Caption: A typical workflow for evaluating the effects of conservation treatments.
Conclusion
The durability of this compound is a complex issue, with the stability of the paint layer being highly dependent on the integrity of the binding medium and the absence of acidic conditions. Conservation treatments must be selected with these vulnerabilities in mind. Aqueous cleaning methods should be approached with extreme caution due to the demonstrated sensitivity of ultramarine oil paints to water. The use of stable, synthetic varnishes containing UV absorbers and light stabilizers can offer significant protection against the photo-catalytic degradation of the binder. When consolidation is necessary, the potential for color and gloss changes must be carefully evaluated, with non-darkening and reversible options being preferable. Further research providing direct comparative data on a wider range of conservation materials would be highly beneficial to the field.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Accelerated Ageing Procedures to Assess the Stability of an Unconventional Acrylic-Wax Polymeric Emulsion for Contemporary Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buildingconservation.com [buildingconservation.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. naturalpigments.eu [naturalpigments.eu]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. dyespigments.net [dyespigments.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dialnet.unirioja.es [dialnet.unirioja.es]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ultramarine Blue: A Guide for Laboratory Professionals
Ultramarine Blue, a synthetic pigment chemically identified as sodium alumino sulpho silicate, is widely utilized in research and development for its stability and vibrant color. While not classified as a hazardous substance under major international regulations, responsible disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper management and disposal of this compound waste in a laboratory setting.
Key Safety and Disposal Information
This compound is generally considered non-toxic and is not classified as a dangerous substance for transportation.[1][2] However, it is categorized as a nuisance dust, and appropriate handling measures should be taken to avoid inhalation. The primary chemical hazard associated with this compound is its reactivity with acids. Contact with acidic substances will cause it to decompose, releasing highly flammable and toxic hydrogen sulfide (B99878) (H₂S) gas.[2][3][4] Therefore, the cornerstone of safe disposal is the strict segregation of this compound waste from acidic materials.
Quantitative Data: Occupational Exposure Limits
While specific quantitative limits for the disposal of this compound are not defined by regulation, occupational exposure limits for nuisance dusts are applicable. These limits are important for ensuring safety during handling and disposal procedures.
| Parameter | Occupational Exposure Limit (OEL) | Regulation/Source |
| Total Inhalable Dust | 10 mg/m³ (8-hour time-weighted average) | UK OEL[1] |
| Total Respirable Dust | 4 mg/m³ (8-hour time-weighted average) | UK OEL[1] |
| Total Respirable Dust | 5 mg/m³ (8-hour time-weighted average) | N/A[3] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused product, contaminated personal protective equipment (PPE), and materials from spill cleanup.
-
Crucially, ensure that waste this compound is never mixed with acidic waste.[2][3][4]
-
Avoid mixing non-hazardous this compound waste with any listed or characteristic hazardous waste. The "mixture rule" stipulates that if a non-hazardous waste is mixed with a hazardous waste, the entire volume becomes classified as hazardous waste.[5]
2. Waste Collection and Containment:
-
For solid waste such as powder or contaminated wipes, collect it in a clearly labeled, sealed container.[6] Suitable containers include polyethylene (B3416737) bags or drums.[1]
-
The container label should clearly state "this compound Waste (Non-Hazardous)" and include the accumulation start date.
-
Store the sealed container in a dry, well-ventilated area away from incompatible materials, particularly acids.[1][2]
3. Spill Management:
-
In the event of a spill, avoid generating dust.[6]
-
Use a vacuum cleaner with a HEPA filter or gently sweep the material into a designated waste container.[7]
-
Wear appropriate PPE, including a dust mask (e.g., EN149 FFP1), safety glasses, and gloves during cleanup.[1][8]
-
Do not use water to clean up spills unless there is a risk of the pigment entering drains, in which case a large amount of water should be used to dilute any potential acidic conditions in the drainage system.[1][2]
4. Final Disposal:
-
The disposal of non-hazardous waste is governed by local and national regulations.[1][2][4][5] As the waste generator, your institution is responsible for ensuring compliance.[7]
-
Do not dispose of this compound waste in standard laboratory trash cans that are handled by custodial staff.[2]
-
For solid, contained this compound waste, direct disposal into a designated dumpster for non-hazardous industrial or laboratory waste may be permissible, in accordance with institutional and local guidelines.[2]
-
Never discharge this compound into drains or sewer systems.[1][2][4]
-
Consult your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to confirm the appropriate final disposal pathway.[3][4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. epa.gov [epa.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. Nonhazardous Industrial Waste Storage, Treatment or Disposal: Am I Regulated? - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 7. mdeq.ms.gov [mdeq.ms.gov]
- 8. earthpigments.com [earthpigments.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
